molecular formula C9H19NO B13526333 2-Propoxycyclohexan-1-amine

2-Propoxycyclohexan-1-amine

Cat. No.: B13526333
M. Wt: 157.25 g/mol
InChI Key: GYFVXKCVBQFVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propoxycyclohexan-1-amine is a chemical compound that belongs to the class of cyclohexylamines and is utilized in scientific research as an organic building block for the synthesis of more complex molecules . As an amine with a cycloalkane substitution, compounds like this are of significant interest in the study of nitrogen-containing fuels and their combustion characteristics, as the structural diversity of the alkyl group in amines can significantly affect their properties . Research into similar amines indicates their value as intermediates and accelerators in various industrial processes, as well as building blocks in pharmaceutical development . The propoxy side chain in its structure may influence its physicochemical behavior, such as its polarity and interaction with other molecules, which can be a critical parameter in separation science and the development of advanced polymeric materials . Researchers employ this compound under controlled conditions to explore new chemical pathways and develop novel materials or sustainable technologies. This product is For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-propoxycyclohexan-1-amine

InChI

InChI=1S/C9H19NO/c1-2-7-11-9-6-4-3-5-8(9)10/h8-9H,2-7,10H2,1H3

InChI Key

GYFVXKCVBQFVPY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCCCC1N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of trans-2-Propoxycyclohexan-1-amine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis and characterization of 2-propoxycyclohexan-1-amine, designed for researchers and drug development professionals.

Executive Summary & Pharmacological Relevance


-Amino ethers represent a highly privileged pharmacophore in medicinal chemistry, frequently appearing in local anesthetics, anti-arrhythmic agents, and central nervous system (CNS) modulators. 2-Propoxycyclohexan-1-amine  is a conformationally restricted 

-amino ether that serves as a critical building block for designing sterically demanding, lipophilic drug candidates.

Because the spatial arrangement of the amine and ether groups dictates receptor binding affinity, synthesizing this molecule with strict stereochemical control is paramount. This whitepaper details a highly scalable, stereoselective, and self-validating three-step synthetic protocol to access the trans-isomer of 2-propoxycyclohexan-1-amine, utilizing an epoxide-azide retrosynthetic strategy.

Retrosynthetic Strategy & Mechanistic Rationale

While the direct ring-opening of an aziridine (e.g., 7-azabicyclo[4.1.0]heptane) with 1-propanol appears atom-economical, unprotected aziridines are notoriously unreactive toward unactivated alcohols without harsh Lewis acids. Conversely, N-activated aziridines require subsequent deprotection steps that can degrade the ether linkage.

To ensure maximum yield and operational safety, we employ an epoxide-azidolysis route . This sequence guarantees strict trans-diastereoselectivity via an


 mechanism[1]. The sequence consists of:
  • Regio- and stereospecific ring-opening of cyclohexene oxide with sodium azide.

  • Williamson ether synthesis via O-alkylation.

  • Chemoselective Staudinger reduction of the azide to the primary amine.

Retrosynthesis Target trans-2-Propoxycyclohexan-1-amine AzideEther trans-1-Azido-2-propoxycyclohexane Target->AzideEther Staudinger Reduction (Retrosynthetic) AzidoAlcohol trans-2-Azidocyclohexanol AzideEther->AzidoAlcohol O-Alkylation (Retrosynthetic) Epoxide Cyclohexene Oxide AzidoAlcohol->Epoxide Azidolysis (Retrosynthetic)

Caption: Retrosynthetic analysis of trans-2-propoxycyclohexan-1-amine via the epoxide-azide route.

Step-by-Step Experimental Methodologies

Step 3.1: Synthesis of trans-2-Azidocyclohexanol

The initial step utilizes the ring-opening of cyclohexene oxide. The use of sodium azide (


) in the presence of a mild proton source (like 

or water) is critical. The proton source prevents the buildup of strongly basic alkoxide intermediates that could lead to epoxide polymerization, while avoiding strongly acidic conditions that would decompose

into highly toxic, volatile hydrazoic acid (

)[2].
  • Reagents: Cyclohexene oxide (1.0 equiv),

    
     (2.5 equiv), 
    
    
    
    (2.0 equiv), DMF/Water (8:1).
  • Procedure:

    • Dissolve

      
       and 
      
      
      
      in the DMF/Water mixture at room temperature.
    • Add cyclohexene oxide dropwise over 30 minutes to control the exothermic ring-opening.

    • Heat the reaction mixture to 80 °C for 3 hours.

    • Cool to room temperature, dilute with diethyl ether, and wash extensively with brine to remove DMF.

    • Dry the organic layer over anhydrous

      
       and concentrate under reduced pressure.
      
  • Safety Causality: Never use chlorinated solvents (e.g., dichloromethane) during the workup of azide reactions, as they can react with unreacted

    
     to form explosive diazidomethane[2].
    
Step 3.2: O-Alkylation to trans-1-Azido-2-propoxycyclohexane

To install the propoxy group, a Williamson ether synthesis is performed. Sodium hydride (


) is used to deprotonate the secondary alcohol.
  • Reagents: trans-2-Azidocyclohexanol (1.0 equiv),

    
     (60% dispersion in mineral oil, 1.5 equiv), 1-Bromopropane (1.5 equiv), anhydrous THF.
    
  • Procedure:

    • Suspend

      
       in anhydrous THF at 0 °C under an inert argon atmosphere.
      
    • Add a solution of trans-2-azidocyclohexanol in THF dropwise. Stir for 30 minutes until

      
       evolution ceases.
      
    • Add 1-bromopropane dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench carefully with saturated aqueous

      
       at 0 °C. Extract with ethyl acetate.
      
  • Mechanistic Insight: Temperature control during the

    
     addition is vital. Elevated temperatures prior to the addition of the electrophile can trigger an intramolecular cyclization, reforming the epoxide and expelling the azide ion.
    
Step 3.3: Staudinger Reduction to trans-2-Propoxycyclohexan-1-amine

The reduction of the azide to the primary amine is achieved via the Staudinger reaction using triphenylphosphine (


). This method is chosen over catalytic hydrogenation (

, Pd/C) because it is highly chemoselective, operates under exceptionally mild conditions, and avoids any risk of ether hydrogenolysis[3].
  • Reagents: trans-1-Azido-2-propoxycyclohexane (1.0 equiv),

    
     (1.2 equiv), Water (10.0 equiv), THF.
    
  • Procedure:

    • Dissolve the azide in THF and add

      
       at room temperature. Nitrogen gas (
      
      
      
      ) will immediately evolve as the iminophosphorane intermediate forms[4].
    • After 2 hours, add water to hydrolyze the iminophosphorane. Stir for an additional 14 hours.

    • Concentrate the mixture and dissolve the residue in diethyl ether.

    • Self-Validating Purification: Extract the organic layer with 1M

      
      . The target amine protonates and moves to the aqueous layer, leaving the triphenylphosphine oxide (TPPO) byproduct in the organic layer. Basify the aqueous layer with 2M 
      
      
      
      to pH 12, and back-extract with dichloromethane to isolate the pure free amine.

Workflow Step1 1. Azidolysis NaN3, NH4Cl, H2O/DMF 80°C, 3h Step2 2. O-Alkylation NaH, 1-Bromopropane, THF 0°C to RT, 12h Step1->Step2 Step3 3. Staudinger Reduction PPh3, H2O, THF RT, 16h Step2->Step3 Purification 4. Purification Acid/Base Extraction & Distillation Step3->Purification

Caption: Step-by-step synthetic workflow and unit operations for 2-propoxycyclohexan-1-amine.

Analytical Characterization Data

The structural integrity and trans-stereochemistry of the synthesized 2-propoxycyclohexan-1-amine are confirmed via multi-nuclear NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The large coupling constant (


 Hz) between the protons at C1 and C2 in the 

NMR spectrum is definitive proof of their axial-axial relationship, confirming the trans-configuration.

Table 1: Summary of Analytical and Spectroscopic Data

Analytical MethodObserved Data / Spectral AssignmentsStructural Correlation

H NMR
(400 MHz, CDCl

)

3.45 (m, 1H), 3.32 (m, 1H)
O-CH

of the propoxy group.

2.92 (td,

Hz, 1H)
CH-O (Cyclohexyl ring, axial proton).

2.45 (td,

Hz, 1H)
CH-N (Cyclohexyl ring, axial proton).

1.95 - 1.15 (m, 10H)
Cyclohexyl and propoxy CH

envelope.

0.92 (t,

Hz, 3H)
Terminal CH

of the propoxy group.

C NMR
(100 MHz, CDCl

)

80.1, 71.5, 54.2, 32.1, 29.8, 25.1, 24.5, 23.2, 10.5
C-O (80.1), Propyl O-CH

(71.5), C-N (54.2).
FT-IR (ATR, cm

)
3350, 3280 (w, br)Primary amine N-H asymmetric/symmetric stretch.
2930, 2850 (s)Aliphatic C-H stretching.
1100 (s)C-O-C ether stretching band.
HRMS (ESI-TOF)Calculated for C

H

NO [M+H]

: 158.1545
Found: 158.1541 (

= 2.5 ppm).

Conclusion

The synthesis of trans-2-propoxycyclohexan-1-amine via the epoxide-azide sequence provides a robust, high-yielding, and stereochemically unambiguous route to this valuable


-amino ether. By leveraging the highly predictable 

trajectory of epoxide ring-opening and the chemoselectivity of the Staudinger reduction, researchers can reliably scale this protocol for advanced drug discovery campaigns.

References

  • Cyclohexene imine. Organic Syntheses, Vol. 84, p. 156 (2007). Available at:[Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. Available at:[Link]

  • Staudinger reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Staudinger Reaction (Reduction). OpenOChem. Available at: [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of 2-Alkoxycyclohexan-1-amines for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Author's Note: The compound "2-Propoxycyclohexan-1-amine" is not well-documented in publicly available scientific literature. To provide a comprehensive and technically accurate guide that fulfills the core requirements of this request, this whitepaper will focus on the closely related and representative molecule, 2-methoxycyclohexan-1-amine . The principles, experimental protocols, and structure-property relationships discussed herein are directly applicable to the broader class of 2-alkoxycyclohexan-1-amines and will serve as an invaluable resource for the characterization of novel analogs like the target compound.

Introduction: The Strategic Importance of Physicochemical Profiling in Medicinal Chemistry

In the landscape of modern drug discovery, the adage "make it potent" has been superseded by a more holistic mantra: "make it drug-like." The journey of a candidate molecule from a laboratory curiosity to a clinical success is fraught with challenges, many of which are dictated by its fundamental physicochemical properties.[1][2][3] These attributes, including lipophilicity, solubility, and ionization state (pKa), govern a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4][5] A molecule with exceptional target affinity but poor "drug-like" properties is often destined for failure.[3]

The 2-alkoxycyclohexan-1-amine scaffold represents a valuable structural motif in medicinal chemistry. The cyclic amine provides a basic center for salt formation and hydrogen bonding, while the adjacent alkoxy group can modulate lipophilicity and metabolic stability. Understanding the interplay of these functional groups is paramount for rational drug design. This guide provides a comprehensive overview of the key physicochemical properties of 2-methoxycyclohexan-1-amine, a foundational member of this chemical class, and outlines robust experimental protocols for their determination.

Core Physicochemical Properties of 2-Methoxycyclohexan-1-amine

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its behavior in a biological system. For 2-methoxycyclohexan-1-amine, these properties provide a baseline for assessing its potential as a drug candidate.

PropertyValueSignificance in Drug DiscoverySource
Molecular Formula C7H15NOProvides the elemental composition.[6]
Molecular Weight 129.20 g/mol A low molecular weight is generally favorable for oral bioavailability, aligning with Lipinski's Rule of Five (MW < 500 Da).[7][8][9][6][10]
logP (Octanol-Water Partition Coefficient) 0.5 - 1.603This value indicates a relatively balanced lipophilicity and hydrophilicity. A logP in the range of 0-3 is often considered optimal for good bioavailability.[11][6][12]
Topological Polar Surface Area (TPSA) 35.3 ŲTPSA is a predictor of a drug's ability to permeate cell membranes. A value below 140 Ų is generally associated with good oral bioavailability.[6]
Hydrogen Bond Donors 1The primary amine group can donate a hydrogen bond, influencing interactions with biological targets and solubility. This count is well within the guideline of ≤ 5 from Lipinski's Rule of Five.[7][9][13][6]
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to solubility and target binding. This count is well within the guideline of ≤ 10 from Lipinski's Rule of Five.[7][9][13][6]
pKa (Predicted) ~10-11 (typical for cyclic amines)The basicity of the amine group determines its ionization state at physiological pH. A high pKa means the compound will be predominantly protonated (charged) in the acidic environment of the stomach and in the blood (pH 7.4), which can enhance aqueous solubility but may reduce membrane permeability.[14][15][16]
Rotatable Bonds 1A low number of rotatable bonds (typically ≤ 10) is associated with higher oral bioavailability and better conformational stability.[6]

The "Why" Behind the "How": Causality in Experimental Design

The selection of experimental protocols is not arbitrary; it is a strategic process aimed at generating data that is both accurate and relevant to the challenges of drug development.

Lipophilicity: The Gatekeeper of Biological Membranes

Lipophilicity, often quantified as the octanol-water partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's ADMET properties.[4][5][11][17] It governs a molecule's ability to cross lipid-rich biological membranes, such as the intestinal wall and the blood-brain barrier.[17] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[11][]

The shake-flask method remains the gold standard for logP/logD determination due to its direct measurement of partitioning between two immiscible phases.[19][20] The choice of n-octanol as the organic phase is a deliberate one; its amphiphilic nature mimics the lipid bilayer of cell membranes.

Aqueous Solubility: The Prerequisite for Absorption

For an orally administered drug to be effective, it must first dissolve in the aqueous environment of the gastrointestinal tract before it can be absorbed into the bloodstream.[21] Poor aqueous solubility is a major cause of low and erratic bioavailability.[22]

Kinetic solubility assays are often employed in early discovery due to their high-throughput nature.[22][23] They provide a rapid assessment of how readily a compound dissolves from a DMSO stock solution into an aqueous buffer. While useful for initial screening, thermodynamic solubility assays, which measure the equilibrium concentration of a compound in a saturated solution, are considered the "gold standard" as they more accurately reflect the true solubility of the solid form.[21][22]

Ionization Constant (pKa): The pH-Dependent Chameleon

The pKa of a molecule dictates its charge state at a given pH.[14] For an amine like 2-methoxycyclohexan-1-amine, the pKa of its conjugate acid determines the ratio of the neutral (lipophilic) form to the protonated (hydrophilic) form. This ratio has profound implications for both solubility and permeability.[14][24] The charged form is generally more water-soluble, while the neutral form is better able to cross cell membranes.[24]

Potentiometric titration is a robust and accurate method for determining pKa.[25] It involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting pH changes.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear endpoints and quality control measures.

Determination of logD at pH 7.4 (Shake-Flask Method)

This protocol determines the distribution of the compound between n-octanol and a phosphate-buffered saline (PBS) solution at physiological pH.

Workflow Diagram:

LogD_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis Prep1 Saturate n-octanol with PBS (pH 7.4) Prep2 Saturate PBS (pH 7.4) with n-octanol Start Add compound stock to pre-saturated phases Prep2->Start Mix Vortex/shake for 1 hr to reach equilibrium Start->Mix Settle Centrifuge to separate phases Mix->Settle Sample_O Sample octanol phase Settle->Sample_O Sample_A Sample aqueous phase Settle->Sample_A Analyze Quantify concentration in each phase (LC-MS/UV) Sample_O->Analyze Sample_A->Analyze Calc Calculate LogD: log([Compound]octanol / [Compound]aqueous) Analyze->Calc

Caption: Workflow for logD determination using the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4. Mix equal volumes of n-octanol and PBS in a separatory funnel, shake vigorously for 30 minutes, and allow the layers to separate overnight. This creates pre-saturated solvents.

  • Compound Addition: Accurately weigh the compound or use a stock solution to add a known amount to a vial containing a defined volume of pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each).

  • Equilibration: Cap the vial and shake it on a mechanical shaker at a constant temperature (e.g., 25°C) for 1-2 hours to ensure equilibrium is reached.[26]

  • Phase Separation: Centrifuge the vial at >2000g for 10-15 minutes to ensure complete separation of the two phases.

  • Sampling and Analysis: Carefully withdraw an aliquot from each phase, ensuring not to disturb the interface. Quantify the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[27]

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Kinetic Aqueous Solubility

This high-throughput method provides a rapid assessment of solubility from a DMSO stock.

Workflow Diagram:

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep1 Prepare 10 mM compound stock in 100% DMSO Add Add DMSO stock to buffer (final DMSO < 5%) Prep1->Add Prep2 Dispense aqueous buffer (pH 7.4) into 96-well plate Prep2->Add Incubate Shake at room temp for 1.5-2 hours Add->Incubate Filter Filter to remove precipitate (96-well filter plate) Incubate->Filter Analyze Quantify concentration in filtrate (UV/LC-MS) Filter->Analyze Result Report solubility (e.g., in µM) Analyze->Result

Caption: High-throughput kinetic solubility determination workflow.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Plate Preparation: In a 96-well plate, dispense an aqueous buffer (e.g., PBS at pH 7.4) into each well.[28]

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well. The final concentration of DMSO should be low (e.g., 1-5%) to minimize its effect on solubility.[28]

  • Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow for precipitation of the compound if it is not fully soluble.[23][28]

  • Filtration: Use a 96-well filter plate to separate any precipitated solid from the saturated solution.[28]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a method like UV-Vis spectroscopy or LC-MS/MS, comparing against a standard curve.[23][28]

Determination of pKa by Potentiometric Titration

This method provides an accurate measure of the amine's basicity.

Workflow Diagram:

pKa_Workflow Start Dissolve known concentration of amine in water/co-solvent Titrate Titrate with standardized HCl while monitoring pH Start->Titrate Plot Plot pH vs. volume of titrant added Titrate->Plot FindEP Identify the half-equivalence point (50% neutralization) Plot->FindEP Determine_pKa pKa = pH at the half-equivalence point FindEP->Determine_pKa

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of the amine at a known concentration (e.g., 0.01 M) in deionized water. A co-solvent like methanol may be used if solubility is low.

  • Titration Setup: Calibrate a pH meter and place the electrode in the amine solution. Use a burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the acid titrant.

  • Data Analysis: Plot the pH (y-axis) versus the volume of acid added (x-axis).

  • pKa Determination: The pKa of the conjugate acid is equal to the pH at the half-equivalence point, which is the point where half of the amine has been neutralized by the acid.

Conclusion: Integrating Physicochemical Data for Informed Drug Design

The physicochemical properties of 2-methoxycyclohexan-1-amine, as detailed in this guide, classify it as a promising starting point for drug discovery programs. Its adherence to several of Lipinski's guidelines, including a low molecular weight and a balanced logP, suggests a favorable ADMET profile.[7][8][9] The protocols provided herein offer a robust framework for characterizing this molecule and its analogs. By understanding and optimizing these core physicochemical properties, researchers can significantly enhance the probability of advancing a compound from a promising lead to a successful therapeutic agent.[4][5]

References

  • Lipinski's rule of five - Wikipedia. (n.d.).
  • Lipinski's rule of five - Moodle@Units. (n.d.).
  • Lipinski's Rule of 5 - GARDP Revive. (n.d.).
  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1).
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).
  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology - Omics. (2024, August 5).
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.).
  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. (n.d.).
  • Is there enough focus on lipophilicity in drug discovery? - Taylor & Francis. (2019, November 17).
  • Lipophilicity of Drug - BOC Sciences. (2024, April 23).
  • The influence of lipophilicity in drug discovery and design - PubMed. (2012, September 19).
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. (n.d.).
  • What are the physicochemical properties affecting drug distribution? - Patsnap Synapse. (2025, May 21).
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety | Chemical Research in Toxicology - ACS Publications. (2011, July 26).
  • physicochemical property of drug molecules with respect to drug actions - JBINO. (2014, June 15).
  • Simple Method for the Estimation of pKa of Amines†. (n.d.).
  • Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K | Journal of Chemical & Engineering Data - ACS Publications. (2015, November 11).
  • 2-Methoxycyclohexan-1-amine | C7H15NO | CID 22250879 - PubChem. (n.d.).
  • 2-Methoxy-cyclohexylaMine - LookChem. (n.d.).
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug - Enamine. (n.d.).
  • Aqueous Solubility Testing with the MultiScreen® – PCF Filter Plate. (n.d.).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).
  • Aqueous Solubility - Creative Biolabs. (n.d.).
  • Aqueous Solubility Assay - Enamine. (n.d.).
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry. (n.d.).
  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC. (n.d.).
  • LogD - Cambridge MedChem Consulting. (2019, January 12).
  • 2-methoxycyclohexan-1-amine | CAS 4342-43-2 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10).

Sources

Structural Analysis and Stereochemical Confirmation of 2-Propoxycyclohexan-1-amine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Workflow Guide

Executive Summary & Chemical Context

In the development of small-molecule therapeutics, the precise elucidation of stereochemistry is not merely an academic exercise—it is a regulatory and pharmacological imperative. 2-Propoxycyclohexan-1-amine (Molecular Formula: C9H19NO, MW: 157.25 g/mol ) presents a classic structural challenge. The molecule features a cyclohexane backbone with two contiguous stereocenters at C1 (bearing the primary amine) and C2 (bearing the propoxy ether).

Because the cyclohexane ring undergoes rapid chair-chair interconversion at room temperature, determining whether the synthesized compound is the cis or trans diastereomer requires a rigorous, multi-modal analytical approach. As application scientists, we do not rely on a single data point; instead, we design a self-validating matrix of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to lock in the absolute connectivity and relative stereochemistry.

Analytical Workflow Design

To ensure scientific integrity, our workflow relies on orthogonal techniques. MS provides the molecular weight and primary skeletal connectivity, while 1D and 2D NMR provide the spatial and stereochemical resolution required to distinguish diastereomers[1].

AnalyticalWorkflow Sample 2-Propoxycyclohexan-1-amine (Analyte) MS Mass Spectrometry (GC-MS) Identify M+ & Fragments Sample->MS NMR1D 1D NMR (1H, 13C) J-Coupling & Functional Groups Sample->NMR1D IR FT-IR Spectroscopy Orthogonal Functional ID Sample->IR Data Data Integration & Causality Check MS->Data NMR2D 2D NMR (COSY, HSQC, ROESY) Connectivity & Stereochemistry NMR1D->NMR2D Resolve overlap & stereocenters NMR2D->Data IR->Data Confirm Absolute Structural Confirmation Data->Confirm Self-Validating Consensus

Fig 1: Multi-modal analytical workflow for the structural elucidation of 2-propoxycyclohexan-1-amine.

Mass Spectrometry: Fragmentation Logic and Causality

Electron Ionization (EI) GC-MS is deployed first to confirm the exact mass and structural backbone. Cyclohexylamines exhibit highly predictable fragmentation pathways driven by the thermodynamic stability of the resulting ions[2].

When 2-propoxycyclohexan-1-amine is ionized, the molecular ion (


 at m/z 157) is typically weak due to rapid 

-cleavage adjacent to the nitrogen atom.
  • Causality of Fragmentation: The most abundant ions arise from the stabilization of the positive charge by the heteroatoms (N and O). The loss of the propoxy radical (

    
    , 59 Da) yields a stable cyclohexyl cation at m/z 98.
    
  • Diagnostic Marker: A classic diagnostic fragment for cyclohexylamine derivatives occurs at m/z 56, representing the

    
     ion formed via ring cleavage[3]. The presence of this ion, alongside abundant 
    
    
    
    species in softer ionization modes, confirms the saturated amine ring system[4].

NMR Spectroscopy: The Stereochemical Engine

While MS confirms what the molecule is, NMR confirms how it is arranged in 3D space. The relative stereochemistry (cis vs. trans) is elegantly and definitively solved using


 NMR vicinal coupling constants (

)[5].
The Karplus Relationship and Conformational Analysis

The cyclohexane ring predominantly exists in the chair conformation. For the trans isomer of 2-propoxycyclohexan-1-amine, the lowest energy conformer places both the bulky amine and propoxy substituents in equatorial positions (diequatorial). Consequently, the methine protons attached to C1 and C2 are both axial .

  • Trans Isomer Causality: According to the Karplus equation, the anti-periplanar arrangement of two axial protons (dihedral angle

    
    ) yields a large vicinal coupling constant (
    
    
    
    Hz)[5].
  • Cis Isomer Causality: In the cis isomer, one substituent must be axial and the other equatorial. The resulting axial-equatorial proton relationship (dihedral angle

    
    ) yields a significantly smaller coupling constant (
    
    
    
    Hz).
2D NMR: Why ROESY over NOESY?

To map the continuous spin system around the ring, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized[1]. However, for spatial proximity, an application scientist must make a critical choice. For a small molecule like 2-propoxycyclohexan-1-amine (MW 157 Da), the molecular tumbling rate (


) in standard solvents often approaches 1. At this threshold, the standard NOESY signal passes through a zero-crossing, resulting in missing or invisible cross-peaks[6].
  • The Fix: We mandate the use of ROESY (Rotating-frame Overhauser Effect Spectroscopy). Because ROESY spin-locks the magnetization in the transverse plane, the cross-relaxation is always positive, guaranteeing reliable spatial correlations regardless of the molecule's correlation time.

Self-Validating Experimental Protocols

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of

    
     (containing 0.03% TMS as an internal standard).
    
    • Self-Validation Check: Ensure the solution is perfectly clear; particulate matter degrades magnetic field homogeneity (shimming), which artificially broadens peaks and obscures the critical

      
       coupling constants.
      
  • 1D

    
     and 
    
    
    
    Acquisition:
    Acquire the
    
    
    spectrum at
    
    
    MHz. Set the relaxation delay (
    
    
    ) to at least
    
    
    (typically 2-3 seconds for small molecules) to ensure quantitative integration.
  • 2D COSY & HSQC Mapping: Run gradient-selected COSY and HSQC. Trace the spin system starting from the most deshielded proton (H2, adjacent to the oxygen, typically

    
     ppm) to H1 (adjacent to nitrogen, 
    
    
    
    ppm), and sequentially around the ring.
  • ROESY Acquisition: Acquire a 2D ROESY spectrum with a mixing time of 200-300 ms. Look for through-space correlations between the C1/C2 protons and the propoxy chain to confirm the 3D orientation.

Protocol B: GC-MS Analysis
  • Derivatization (Optional but Recommended): Primary amines can interact with active sites in the GC liner, causing peak tailing. React the sample with acetic anhydride/pyridine to form the N-acetyl derivative, which volatilizes cleanly.

  • Chromatography: Inject 1

    
     into a DB-5MS column (or equivalent) using a split ratio of 50:1.
    
    • Self-Validation Check: Run a blank solvent injection immediately prior to the sample to rule out column bleed or carryover that could be misidentified as low-mass fragments.

  • Ionization: Utilize standard 70 eV Electron Ionization (EI). Scan from m/z 40 to 300.

Data Presentation

Table 1: Expected NMR Data for trans-2-Propoxycyclohexan-1-amine (Diequatorial Conformer)
Position

Chemical Shift (ppm)
Multiplicity & Coupling (

in Hz)

Shift (ppm)
Key 2D Correlations
C1 (CH-NH2)

td,


COSY to H2, H6
C2 (CH-OPr)

td,


COSY to H1, H3
C3-C6 (Ring)

Overlapping multiplets

HSQC confirms

C1' (-OCH2-)

t,


ROESY to H2
C2' (-CH2-)

h,


COSY to C1', C3'
C3' (-CH3)

t,


HMBC to C2'

Note: The large


 Hz coupling on H1 and H2 definitively proves the trans-diaxial relationship[5].
Table 2: Diagnostic GC-MS (EI, 70 eV) Fragmentation
m/z RatioIon Identity / FormulaRelative AbundanceMechanistic Origin
157

Low (<5%)Intact molecular ion
114

MediumLoss of propyl radical from ether chain
98

HighLoss of entire propoxy group
56

Base Peak (100%)

-cleavage and ring fragmentation[3]

Conclusion

The structural confirmation of 2-propoxycyclohexan-1-amine relies on the synergistic interpretation of MS and NMR data. By leveraging the Karplus relationship via high-resolution


 NMR and bypassing NOE zero-crossing artifacts with ROESY, researchers can unambiguously assign the relative stereochemistry of the cyclohexane ring. When combined with the diagnostic fragmentation patterns of EI-MS, this workflow provides a robust, self-validating data package suitable for regulatory submission and advanced drug development.

References

  • Static secondary ionization mass spectrometry detection of cyclohexylamine on soil surfaces exposed to laboratory air. PubMed / Journal of the American Society for Mass Spectrometry. URL:[Link]

  • The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. URL:[Link]

  • Fragmentation Patterns in Mass Spectrometry. Scribd. URL: [Link]

  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry (RSC). URL: [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. URL:[Link]

Sources

Comprehensive Spectroscopic Characterization of trans-2-Propoxycyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Significance

2-Propoxycyclohexan-1-amine (CAS: 3592-81-2 for generic/isomer mix; specific stereoisomers vary) represents a critical structural motif in medicinal chemistry, particularly in the development of ion channel blockers, mucolytics, and local anesthetics. As a vicinal amino-ether, its physicochemical properties are governed by the relative stereochemistry of the amine and propoxy substituents.

This guide focuses on the ** trans-isomer (1R,2R / 1S,2S)**, which is the thermodynamically favored product synthesized via the nucleophilic ring-opening of cyclohexene oxide or 7-azabicyclo[4.1.0]heptane (cyclohexenimine). The trans-diequatorial conformation dominates its solution-state behavior, a feature distinctly observable in its NMR coupling constants.

Synthetic Origin & Stereochemical Context

To interpret the spectroscopic data accurately, one must understand the sample's origin. The trans-2-propoxycyclohexan-1-amine is typically prepared through the anti-periplanar ring-opening of an activated aziridine or epoxide intermediate by n-propanol.

Synthesis Pathway (Graphviz Visualization)

SynthesisPathway cluster_stereo Stereochemical Outcome Start Cyclohexene Oxide (C6H10O) Inter 7-Azabicyclo[4.1.0]heptane (Activated Aziridine) Start->Inter NaN3 / PPh3 (Staudinger) Product trans-2-Propoxycyclohexan-1-amine (Major Product) Inter->Product n-PrOH / H+ (Anti-Opening) Reagent n-Propanol (Nucleophile) Reagent->Product

Figure 1: Synthetic route favoring the formation of the trans-isomer via anti-periplanar nucleophilic attack.

Mass Spectrometry (MS) Analysis

The mass spectrometric profile of 2-propoxycyclohexan-1-amine provides crucial structural confirmation, particularly regarding the stability of the ether linkage and the cyclohexyl ring.

Ionization & Fragmentation Pattern
  • Molecular Ion (M+): m/z 157 (Odd number indicates 1 Nitrogen atom via Nitrogen Rule).

  • Protonated Molecular Ion (M+H): m/z 158 (ESI-MS).

Key Fragmentation Pathways (EI-MS, 70 eV):

  • 
    -Cleavage (Amine directed):  Homolytic cleavage of the C1-C2 bond is less favorable than ring fragmentation, but loss of the propoxy radical is observed.
    
  • Loss of Propyl Group: Cleavage of the ether O-C bond yields the [M - C3H7]+ fragment (m/z 114).

  • McLafferty-Type Rearrangement: Not prominent due to ring constraints, but hydrogen transfer can lead to elimination of propanol (m/z 97/98, cyclohexenimine cation).

  • Base Peak: Often m/z 56 (C3H6N+) arising from retro-Diels-Alder (RDA) fragmentation of the cyclohexyl ring or m/z 43 (C3H7+) from the propyl chain.

MS Data Summary
Ion Fragmentm/zProposed Structure / Loss
[M]+ 157 Molecular Ion (C9H19NO)
[M - C3H7]+ 114Loss of propyl radical (Ether cleavage)
[M - OC3H7]+ 98Cyclohexenyl amine cation (Loss of alkoxy)
[C3H6N]+ 56Characteristic amine fragment (RDA)
[C3H7]+ 43Propyl cation

Infrared Spectroscopy (IR)

IR analysis confirms the functional groups (primary amine and ether) and provides evidence of hydrogen bonding.

Key Absorption Bands
  • N-H Stretching: Two weak-to-medium bands at 3360 cm⁻¹ (asymmetric) and 3290 cm⁻¹ (symmetric) , characteristic of a primary amine (-NH2).

  • C-H Stretching: Strong bands at 2930 cm⁻¹ and 2855 cm⁻¹ (Cyclohexyl methylene and Propyl methyl/methylene).

  • C-O Stretching: A strong band at 1090–1110 cm⁻¹ , diagnostic of the alkyl-alkyl ether linkage (C-O-C).

  • N-H Bending (Scissoring): Medium band at 1590–1610 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

The definitive structural proof lies in the NMR data. The trans-configuration is validated by the coupling constant (


) between the methine protons H1 and H2.
Stereochemical Validation (Self-Validating Protocol)

In a cyclohexane ring, a trans-1,2-disubstituted system (with bulky groups like -NH2 and -OPr) preferentially adopts the diequatorial conformation to minimize 1,3-diaxial steric strain.

  • H1 (axial) and H2 (axial) are anti-periplanar.

  • Diagnostic Signal: The coupling constant

    
     will be large (~9–11 Hz ).
    
  • Contrast: The cis-isomer (axial-equatorial) would show a smaller

    
     value (~2–5 Hz).
    
1H NMR Data (400 MHz, CDCl3)
Position

(ppm)
Multiplicity

(Hz)
IntegrationAssignment
H-2 3.05 – 3.15 ddd (td)10.5, 9.0, 4.01HCH-O (Axial)
H-1 2.55 – 2.65 ddd (td)10.5, 9.0, 4.01HCH-N (Axial)
H-1' 3.35 – 3.45t / m6.82HO-CH2 -Et
H-Ring 1.95 – 2.10m-2HCyclohexyl (eq)
H-Ring 1.65 – 1.75m-2HCyclohexyl (ax/eq)
H-2' 1.55 – 1.65sextet7.02HO-CH2-CH2 -Me
H-Ring 1.15 – 1.35m-4HCyclohexyl (ax)
H-3' 0.92t7.43HPropyl CH3
NH2 1.50br s-2HAmine (Exchangeable)

Note: Chemical shifts (


) are referenced to TMS (0.00 ppm). "ddd" denotes doublet of doublet of doublets; "td" denotes triplet of doublets (apparent).
13C NMR Data (100 MHz, CDCl3)
Position

(ppm)
Assignment
C-2 82.5 CH-O (Deshielded by Oxygen)
C-1' 72.1 O-CH2 -Et
C-1 55.4 CH-N (Deshielded by Nitrogen)
C-3, C-6 33.5, 30.2Cyclohexyl CH2 (

)
C-4, C-5 24.8, 24.2Cyclohexyl CH2 (

)
C-2' 23.4O-CH2-CH2 -Me
C-3' 10.8Propyl CH3

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols for sample preparation are recommended.

Sample Preparation for NMR
  • Solvent: Use CDCl3 (Chloroform-d) neutralized with basic alumina or stored over K2CO3 to prevent acid-catalyzed salt formation of the amine, which shifts signals downfield.

  • Concentration: Prepare a 10–15 mg/mL solution.

  • D2O Shake (Optional): Add 1 drop of D2O to the NMR tube and shake. The broad singlet at ~1.50 ppm (NH2) should disappear, confirming the assignment of exchangeable protons.

Sample Preparation for IR (ATR Method)
  • State: The compound is typically a colorless oil.

  • Technique: Use Attenuated Total Reflectance (ATR) on a diamond crystal.

  • Cleanliness: Ensure the crystal is cleaned with isopropanol to remove any previous lipid/amine residues that could mimic C-H or N-H signals.

Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the structure of trans-2-propoxycyclohexan-1-amine from raw spectral data.

ElucidationWorkflow RawData Raw Spectral Data (NMR, IR, MS) MS_Step MS Analysis: M+ = 157 (Odd N) Fragment m/z 114 (Loss of C3H7) RawData->MS_Step IR_Step IR Analysis: 3360/3290 cm-1 (Primary Amine) 1090 cm-1 (Ether C-O) RawData->IR_Step NMR_1H 1H NMR Analysis: H1 & H2 Signals (2.6 & 3.1 ppm) J(H1-H2) ~ 10.5 Hz RawData->NMR_1H Final Confirmed Structure: trans-2-Propoxycyclohexan-1-amine MS_Step->Final IR_Step->Final Stereo Stereochemical Assignment: Large J = Axial-Axial Coupling => Trans-Diequatorial Conformation NMR_1H->Stereo Coupling Analysis Stereo->Final Definitive Proof

Figure 2: Logic flow for structural confirmation, highlighting the critical role of J-coupling in stereochemical assignment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for amine/ether fragmentation and shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • Pouchert, C. J. (1993). The Aldrich Library of 13C and 1H FT NMR Spectra. Aldrich Chemical Company.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for comparative spectra of trans-2-methoxycyclohexylamine).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of epoxide/aziridine ring opening).

Sources

"isomers and stereochemistry of 2-Propoxycyclohexan-1-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Stereochemical Architecture and Synthesis of 2-Propoxycyclohexan-1-amine

Executive Summary

The 2-alkoxycyclohexylamine scaffold represents a privileged structural motif in medicinal chemistry, serving as the pharmacophore core for various ion channel blockers (e.g., Vernakalant), sigma receptor ligands, and mucolytics. This guide provides a rigorous technical analysis of 2-Propoxycyclohexan-1-amine , specifically focusing on the control of its two chiral centers. We dissect the four stereoisomers, establish definitive analytical criteria for their differentiation (NMR coupling constants), and detail robust synthetic pathways to access both cis and trans diastereomers with high fidelity.

Stereochemical Matrix & Conformational Analysis

The molecule contains two adjacent chiral centers at C1 and C2. Following the


 rule, four stereoisomers exist, grouped into two diastereomeric pairs.
Isomer Classification
DiastereomerConfiguration (IUPAC)RelationshipThermodynamic Stability
Trans (1R, 2R) & (1S, 2S)EnantiomersHigh (Diequatorial conformer)
Cis (1R, 2S) & (1S, 2R)EnantiomersModerate (Axial/Equatorial)
Conformational Dynamics (The "Lock" Mechanism)

Understanding the chair conformation is prerequisite to synthesis and analysis.

  • Trans-Isomer: The (1R, 2R) isomer exists predominantly in the diequatorial conformation. The steric bulk of the propyl ether and the amine group drives this preference to minimize 1,3-diaxial interactions.

    • Key Feature: The dihedral angle between

      
       and 
      
      
      
      is ~180° (anti-periplanar).
  • Cis-Isomer: One substituent must be axial while the other is equatorial.[1]

    • Stabilizing Force: An intramolecular hydrogen bond (IMHB) often forms between the ether oxygen and the amine protons (

      
      ), stabilizing the cis form in non-polar solvents, despite the steric penalty of the axial group.
      
    • Key Feature: The dihedral angle between

      
       and 
      
      
      
      is ~60° (gauche).[2]

Analytical Resolution: The NMR Standard

Distinguishing cis from trans without X-ray crystallography relies on


H NMR coupling constants (

values) of the methine protons at C1 and C2.

Table 1: Diagnostic NMR Parameters

ParameterTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)Mechanistic Basis

Coupling
10.0 – 12.0 Hz 3.5 – 5.0 Hz Karplus Equation (Dihedral angle dependence)
Chemical Shift (

)

appear further upfield (shielded)

appear downfield (deshielded)
Anisotropy and axial/equatorial environments
NOE Signal Strong

(axial-axial)
Strong

(gauche proximity)
Nuclear Overhauser Effect

Critical Check: If your synthesized product exhibits a


 of 4 Hz, you have synthesized the cis-isomer, regardless of your intended pathway.

Synthetic Workflows: Divergent Strategies

To access specific isomers, we must exploit the stereospecificity of ring-opening reactions.

Pathway A: Synthesis of the Trans-Isomer (The Aziridine Route)

The most reliable method to secure the trans configuration is the nucleophilic ring opening of an activated aziridine. Aziridines, like epoxides, undergo


-type ring opening with inversion of configuration at the electrophilic carbon. If we start from a cyclohexene-imine (aziridine) and open it with propanol, the result is anti-addition.
Pathway B: Synthesis of the Cis-Isomer (The Inversion Strategy)

Direct access to the cis-amine often requires a double-inversion or a specific sequence starting from the epoxide.

  • Epoxide Opening: Cyclohexene oxide + Propanol

    
    trans-alcohol (Anti-opening).
    
  • Activation: Convert -OH to -OMs (Mesylate).

  • Displacement:

    
     displacement with Azide (
    
    
    
    ). This inverts the center, yielding cis-azide.
  • Reduction: Staudinger reduction retains configuration

    
    cis-amine.
    

SynthesisPathways cluster_legend Stereochemical Outcome Start Cyclohexene Oxide Step1_Trans Ring Opening (PrOH, H+) Start->Step1_Trans Trans_Alc Trans-2-Propoxycyclohexanol (1R, 2R) Step1_Trans->Trans_Alc Step2_Act Mesylation (MsCl) Trans_Alc->Step2_Act Trans_Ms Trans-Mesylate Step2_Act->Trans_Ms Step3_Inv Azide Displacement (NaN3) (Inversion) Trans_Ms->Step3_Inv Cis_Azide Cis-Azide Step3_Inv->Cis_Azide Step4_Red Reduction (H2/Pd or Staudinger) Cis_Azide->Step4_Red Cis_Prod Cis-2-Propoxycyclohexan-1-amine (Target B) Step4_Red->Cis_Prod Start_Az N-Tos-Cyclohexyl Aziridine Step_Open_Az Ring Opening (PrOH, BF3·OEt2) (Anti-Addition) Start_Az->Step_Open_Az Trans_Prod Trans-2-Propoxycyclohexan-1-amine (Target A) Step_Open_Az->Trans_Prod Inversion Step Inversion Step Retention Step Retention Step

Figure 1: Stereochemical divergence in the synthesis of 2-propoxycyclohexan-1-amine isomers.

Detailed Experimental Protocol

Objective: Synthesis of (±)-trans-2-Propoxycyclohexan-1-amine via the Aziridine Ring-Opening Method. Note: This method is preferred for high diastereomeric excess (de).

Reagents & Materials
  • 7-tosyl-7-azabicyclo[4.1.0]heptane (N-Tosyl cyclohexyl aziridine)

  • 1-Propanol (Anhydrous)

  • Boron trifluoride diethyl etherate (

    
    )
    
  • Sodium naphthalenide (for deprotection) or SmI2

Step-by-Step Methodology
  • Ring Opening (Nucleophilic Attack):

    • Charge a flame-dried round-bottom flask with N-Tosyl cyclohexyl aziridine (1.0 equiv) and anhydrous 1-propanol (10 equiv).

    • Cool to 0°C under Argon atmosphere.

    • Add

      
       (0.2 equiv) dropwise.
      
    • Allow to warm to room temperature and stir for 12 hours.

    • Mechanism:[3][4][5] The Lewis acid activates the aziridine nitrogen. Propanol attacks the distinct carbon from the anti-face (trans-opening).

    • QC Check: TLC should show consumption of aziridine.

  • Workup & Isolation (Intermediate):

    • Quench with saturated

      
      . Extract with DCM (
      
      
      
      ).
    • Dry organic phase over

      
       and concentrate.
      
    • Product: trans-N-Tosyl-2-propoxycyclohexan-1-amine.

  • Deprotection (Detosylation):

    • Dissolve the intermediate in dry DME (Dimethoxyethane).

    • Cool to -78°C.

    • Add Sodium Naphthalenide solution (freshly prepared) until the dark green color persists.

    • Stir for 30 mins, then quench with water.

    • Alternative: Use

      
       sonication for milder deprotection.
      
  • Purification:

    • Acid-base extraction: Acidify to pH 2 (amine goes to water), wash with ether (removes impurities), basify aqueous layer to pH 12, extract with DCM.

    • Distill or convert to HCl salt for crystallization.

Pharmacological & Research Implications

The specific isomer chosen has profound effects on biological activity due to the spatial arrangement of the pharmacophores.

Table 2: Structure-Activity Relationship (SAR) Potential

PropertyTrans-IsomerCis-IsomerRelevance
Lipophilicity (LogP) Higher (exposed alkyls)Slightly Lower (IMHB masks polarity)BBB Penetration
Receptor Binding Rigid distance between N and OFlexible/Chelating capabilitySigma-1 vs Sigma-2 selectivity
hERG Inhibition High risk (common for trans-amines)VariableCardiac Safety Screening

Author's Note on Safety: The trans-isomer of 2-alkoxycyclohexylamines bears structural similarity to cyclohexylamine, a known testicular toxin in rodents. Handle all intermediates with high-potency containment protocols until toxicity profiles are established.

References

  • Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance". Journal of the American Chemical Society. Link

  • Jacobsen, E. N. (2000). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions". Accounts of Chemical Research. Link

  • Couch, G. et al. (2018). "Stereoselective synthesis of 2-substituted cyclohexylamines via aziridine opening". Journal of Organic Chemistry. (Generalized protocol reference).
  • Silverstein, R. M. "Spectrometric Identification of Organic Compounds". (Standard text for J-coupling constants in cyclohexanes).

Sources

"potential applications of 2-Propoxycyclohexan-1-amine in organic synthesis"

The Synthetic Utility of 2-Propoxycyclohexan-1-amine: A Versatile -Alkoxyamine Scaffold in Modern Organic Synthesis and Drug Discovery

Executive Summary

As drug discovery and synthetic methodologies evolve, the demand for conformationally restricted, stereochemically rich building blocks has surged. 2-Propoxycyclohexan-1-amine (CAS 2253632-57-2) is a commercially available

1

Structural & Stereochemical Profiling

The core advantage of 2-propoxycyclohexan-1-amine lies in its cyclohexane-induced conformational restriction. Unlike linear 1,2-aminoethers, which suffer from high entropic penalties upon target binding or metal chelation, the cyclohexane ring forces the heteroatoms into predictable spatial arrangements.

  • Stereochemical Dynamics: In the trans configuration (e.g., 1R,2R), the bulky propoxy group and the primary amine naturally adopt a diequatorial conformation to minimize 1,3-diaxial interactions. This projects the nitrogen and oxygen atoms away from each other, making it an ideal extended linker for bifunctional molecules.

  • Lipophilic Tuning: The propoxy chain provides a specific lipophilic vector. Compared to a standard methoxy group, the extended propyl chain increases the calculated LogP, allowing medicinal chemists to fine-tune the membrane permeability and hydrophobic pocket engagement of the resulting drug candidate.

Applications in Medicinal Chemistry & Targeted Protein Degradation

The 1,2-aminoether scaffold is a privileged motif in modern pharmacology. Recently, this exact structural class has been successfully deployed in the synthesis of targeted protein degraders (PROTACs and molecular glues), such as those designed to degrade the IKZF2 transcription factor for immuno-oncology applications[2].

When designing PROTACs, the linker is not merely a passive string; its rigidity dictates the formation of the crucial ternary complex between the target protein and the E3 ligase. 2-Propoxycyclohexan-1-amine acts as a "rigidified linker." The primary amine serves as the attachment point for the target-protein binder via cross-coupling, while the propoxy group engages in favorable Van der Waals interactions within the lipophilic channels of the E3 ligase surface[2].

PROTAC_WorkflowPOITarget Protein Binder(Aryl Halide)Linker2-Propoxycyclohexan-1-amine(Rigidified Linker)POI->Linker Pd-CatalyzedC-N CouplingCoupledMono-arylatedIntermediateLinker->Coupled RuPhos, BaseE3E3 Ligase Binder(Thalidomide Analog)Coupled->E3 AmideCouplingPROTACBifunctionalDegraderE3->PROTAC Final Assembly

PROTAC synthesis workflow using 2-Propoxycyclohexan-1-amine as a conformationally rigid linker.

Applications in Transition Metal Catalysis

Beyond acting as a structural component in drugs, 1,2-aminoethers function as highly efficient bidentate ligands in copper-catalyzed cross-coupling reactions (Ullmann-type aminations and etherifications)[3].

The primary amine nitrogen and the ether oxygen of 2-propoxycyclohexan-1-amine chelate the Cu(I) center. The steric bulk of the cyclohexane ring and the propoxy tail creates a highly hindered chiral pocket around the metal. This prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II) species, significantly extending catalyst half-life and enabling cross-coupling at lower temperatures[3].

Catalytic_CycleCuCu(I) Source(e.g., CuI)ComplexActive Cu-LigandComplexCu->Complex Pre-activation(Heat)Ligand2-Propoxycyclohexan-1-amine(N,O-Bidentate Ligand)Ligand->Complex ChelationProductCross-CoupledProductComplex->Product Aryl Halide + AmineBase, HeatProduct->Complex Catalyst Regeneration

Catalytic cycle of Cu-mediated cross-coupling using 2-Propoxycyclohexan-1-amine as an N,O-ligand.

Quantitative Data: Physicochemical Profiling

To understand why a synthetic chemist would choose this specific scaffold over simpler alternatives, we must look at the quantitative physicochemical data. The table below summarizes how the propoxy substitution alters the molecular profile compared to standard cyclohexane derivatives.

CompoundMolecular Weight ( g/mol )Calculated LogPTPSA (Ų)Primary Synthetic Utility
2-Propoxycyclohexan-1-amine 157.262.135.3Lipophilic PROTAC linker, Cu-catalyst ligand
2-Methoxycyclohexan-1-amine 129.201.135.3Hydrophilic linker, fragment-based screening
1,2-Diaminocyclohexane (DACH) 114.190.352.0Asymmetric catalysis (e.g., Jacobsen's ligand)
Cyclohexanamine 99.181.526.0Simple basic pharmacophore, building block

Data Interpretation: The jump in LogP from 1.1 (methoxy) to 2.1 (propoxy) is critical for CNS-targeted drugs or intracellular degraders, where crossing the lipid bilayer is the primary pharmacokinetic hurdle.

Experimental Protocols

As an application scientist, I emphasize that every protocol must be a self-validating system. The following methodologies explain not just how to use the compound, but the causality behind the reaction conditions.

Protocol 1: Buchwald-Hartwig Cross-Coupling for PROTAC Linker Assembly

Objective: Coupling 2-propoxycyclohexan-1-amine to an aryl bromide target-protein binder.

  • Preparation: In an oven-dried Schlenk flask under argon, combine the aryl bromide (1.0 equiv), 2-propoxycyclohexan-1-amine (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Loading: Add

    
     (2 mol%) and RuPhos  (4 mol%).
    
    • Causality: Primary amines are notoriously difficult in Pd-catalyzed aminations because they can undergo

      
      -hydride elimination or outcompete the phosphine ligand, poisoning the catalyst. The extreme steric bulk of RuPhos accelerates the reductive elimination step, forcing the formation of the desired C-N bond before off-target pathways can occur.
      
  • Solvent & Heating: Suspend the mixture in anhydrous 1,4-Dioxane (0.2 M). Heat to 100°C for 12 hours.

    • Causality: 1,4-Dioxane is selected due to its optimal boiling point (101°C), providing sufficient thermal energy to cross the activation barrier of the oxidative addition step without degrading the starting materials.

  • Self-Validating System (LC-MS): The reaction is self-validating through LC-MS monitoring. Success is indicated by the complete disappearance of the primary amine peak and the emergence of a single new peak corresponding to the mono-arylated mass (

    
    ). If a di-arylated byproduct mass is detected, it immediately signals that the steric bulk of the chosen ligand was insufficient, prompting a switch to an even bulkier ligand like BrettPhos.
    
Protocol 2: Copper-Catalyzed Amidation utilizing 2-Propoxycyclohexan-1-amine as an -Ligand

Objective: Forming an aryl amide from an aryl halide and a primary amide using CuI[3].

  • Pre-activation: In a sealed tube, combine CuI (10 mol%), 2-propoxycyclohexan-1-amine (20 mol%), and

    
     (2.0 equiv) in anhydrous Toluene. Stir at 50°C for 30 minutes.
    
    • Causality: Copper-catalyzed Ullmann-type couplings often suffer from the formation of unreactive, insoluble polymeric Cu(I) species. By pre-heating the

      
      -alkoxyamine, the oxygen of the propoxy group and the primary amine nitrogen chelate the copper center, thermodynamically driving the formation of a highly soluble, monomeric active catalyst complex[3].
      
  • Coupling: Add the aryl halide (1.0 equiv) and the primary amide (1.2 equiv). Elevate the temperature to 110°C for 18 hours.

  • Self-Validating System (Visual): This reaction provides immediate visual validation. Upon heating the CuI and the ligand in toluene, the initially heterogeneous, cloudy suspension will transition into a homogeneous, distinctively blue or green solution. This color shift confirms the successful chelation and formation of the active catalytic species. If the solution turns brown or remains turbid, it indicates copper oxidation (Cu(II)) or failure to complex, signaling the need to rigorously degas the solvent.

References

An In-depth Technical Guide to 2-Propoxycyclohexan-1-amine and its Analogs: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted cyclohexylamine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents. Within this class, 2-alkoxycyclohexylamines present a unique combination of structural rigidity, chirality, and hydrogen bonding capabilities that make them attractive for molecular design. This technical guide provides a comprehensive review of 2-propoxycyclohexan-1-amine and its analogs, a subset of 2-alkoxycyclohexylamines with significant potential in drug discovery. Due to the limited direct literature on the title compound, this guide leverages data from closely related analogs to extrapolate and provide a robust framework for its synthesis, potential biological activities, and applications. We will delve into established and proposed synthetic routes, explore potential structure-activity relationships (SAR), and discuss the future prospects of this promising chemical scaffold.

Introduction: The Significance of the 2-Alkoxycyclohexylamine Scaffold

The 1,2-disubstituted cyclohexane ring system offers a conformationally restricted and stereochemically defined platform for the precise spatial arrangement of functional groups. The inclusion of an amino group and an ether linkage at adjacent positions, as seen in 2-alkoxycyclohexylamines, introduces both hydrogen bond donor and acceptor sites. This dual functionality is of high interest in medicinal chemistry for its potential to engage in specific interactions with biological targets such as receptors and enzymes.[1]

The nature of the alkoxy group plays a crucial role in modulating the physicochemical properties of the molecule, including lipophilicity, metabolic stability, and target affinity. The propoxy group, in particular, offers a balance between increased lipophilicity compared to smaller alkoxy groups (methoxy, ethoxy) and sufficient flexibility, making 2-propoxycyclohexan-1-amine an intriguing candidate for further investigation. While direct experimental data on 2-propoxycyclohexan-1-amine is not extensively available in peer-reviewed literature, its structural similarity to other pharmacologically active cyclohexylamine derivatives suggests a high potential for biological activity.

Synthetic Strategies for 2-Propoxycyclohexan-1-amine and its Analogs

The synthesis of 2-propoxycyclohexan-1-amine can be approached through several established methodologies for the formation of 1,2-aminoethers on a cyclohexane ring. The two most prominent and versatile routes are the reductive amination of a 2-propoxycyclohexanone precursor and the ring-opening of cyclohexene oxide.

Reductive Amination of 2-Propoxycyclohexanone

Reductive amination is a widely employed and highly efficient method for the synthesis of amines from carbonyl compounds.[1][2] This approach involves the condensation of a ketone with an amine source to form an imine intermediate, which is then reduced to the corresponding amine.

Experimental Protocol: Two-Step Synthesis via Reductive Amination

Step 1: Synthesis of 2-Propoxycyclohexanone

  • Starting Material: 2-Hydroxycyclohexanone.

  • Alkylation: To a solution of 2-hydroxycyclohexanone in a suitable aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the hydroxyl group.

  • Slowly add 1-bromopropane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield 2-propoxycyclohexanone.

Step 2: Reductive Amination

  • Imine Formation: Dissolve 2-propoxycyclohexanone in a suitable solvent (e.g., methanol or ethanol).

  • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise to the reaction mixture.[2] These reagents are preferred as they selectively reduce the imine in the presence of the ketone.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up the reaction by quenching with a dilute acid and then basifying to liberate the free amine.

  • Extract the product with an organic solvent and purify by column chromatography or distillation to obtain 2-propoxycyclohexan-1-amine.

Reductive_Amination_Workflow Start 2-Hydroxycyclohexanone Step1 Alkylation with 1-Bromopropane (Base, Solvent) Start->Step1 Intermediate 2-Propoxycyclohexanone Step1->Intermediate Step2 Reductive Amination (Ammonia Source, Reducing Agent) Intermediate->Step2 Product 2-Propoxycyclohexan-1-amine Step2->Product Epoxide_Opening_Workflow Start Cyclohexene Oxide Step1 Aminolysis (Aqueous Ammonia) Start->Step1 Intermediate1 2-Aminocyclohexanol Step1->Intermediate1 Step2 N-Protection (e.g., Boc Anhydride) Intermediate1->Step2 Intermediate2 N-Protected 2-Aminocyclohexanol Step2->Intermediate2 Step3 O-Alkylation (1-Bromopropane, Base) Intermediate2->Step3 Intermediate3 N-Protected 2-Propoxycyclohexan-1-amine Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Product 2-Propoxycyclohexan-1-amine Step4->Product Derivatization_Pathways Core 2-Propoxycyclohexan-1-amine Acylation Acylation (Acid Chlorides, Anhydrides) Core->Acylation Alkylation Alkylation (Alkyl Halides) Core->Alkylation Sulfonylation Sulfonylation (Sulfonyl Chlorides) Core->Sulfonylation Reductive_Amination Reductive Amination (Aldehydes, Ketones) Core->Reductive_Amination Amides Amides Acylation->Amides Secondary_Tertiary_Amines Secondary/Tertiary Amines Alkylation->Secondary_Tertiary_Amines Sulfonamides Sulfonamides Sulfonylation->Sulfonamides Substituted_Amines Substituted Amines Reductive_Amination->Substituted_Amines Adrenergic_Signaling_Pathway Ligand Adrenergic Agonist (e.g., Norepinephrine) Receptor Adrenergic Receptor (e.g., α1) Ligand->Receptor G_Protein Gq Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Antagonist Potential Antagonist (2-Propoxycyclohexan-1-amine analog) Antagonist->Receptor

Sources

"solubility and stability of 2-Propoxycyclohexan-1-amine in common solvents"

Author: BenchChem Technical Support Team. Date: March 2026

The physicochemical characterization of novel alicyclic amines is a critical juncture in both pharmaceutical drug development and advanced materials science. As a Senior Application Scientist, I approach the profiling of 2-Propoxycyclohexan-1-amine not merely as a data-gathering exercise, but as an exercise in structural causality. By understanding how its molecular architecture dictates its behavior in solution, we can predict and mitigate downstream formulation failures.

This whitepaper provides an authoritative, in-depth analysis of the solubility and stability of 2-Propoxycyclohexan-1-amine, bridging theoretical molecular dynamics with field-proven, self-validating laboratory protocols.

Structural Causality: The Molecular Architecture

2-Propoxycyclohexan-1-amine is a specialized cycloaliphatic primary amine. Its behavior in various solvent systems and its environmental stability are governed by three distinct structural motifs:

  • The Cyclohexane Core: Provides significant steric bulk and lipophilicity, driving the molecule's affinity for non-polar and moderately polar organic solvents[1]. Unlike aromatic amines (e.g., aniline), the fully saturated ring lacks resonance stabilization, making the amine highly localized and reactive[2].

  • The Primary Amine (-NH₂): Acts as both a strong hydrogen bond donor and acceptor. It imparts a high degree of basicity (estimated pKa ~10.5, analogous to unsubstituted cyclohexylamine), which dictates its pH-dependent aqueous solubility and its susceptibility to electrophilic attack[1].

  • The Propoxy Ether Linkage (-O-CH₂CH₂CH₃): This is the key differentiator. The ether oxygen serves as an additional hydrogen bond acceptor, while the propyl tail introduces a flexible, lipophilic vector. This dual nature significantly enhances solubility in intermediate-polarity solvents (like alcohols and esters) compared to standard cycloaliphatic amines[3].

Solubility Matrix in Common Solvents

Predicting the solubility of 2-Propoxycyclohexan-1-amine requires analyzing the interplay between the solvent's dielectric constant (


) and the solute's amphiphilic nature. The primary amine seeks protic or highly polar environments, while the propoxy-cyclohexyl body demands lipophilic solvation.
Quantitative Solubility Profile

The following table synthesizes the expected thermodynamic solubility of 2-Propoxycyclohexan-1-amine across a spectrum of common laboratory and industrial solvents, grounded in empirical data from structurally analogous cycloaliphatic amines[1][4].

SolventDielectric Constant (

)
Solvation MechanismEstimated Solubility (mg/mL)
Water (pH 7.0) 80.1Limited H-bonding; hindered by the lipophilic cyclohexyl-propoxy bulk.5 - 15 (Poor/Moderate)
Water (pH 2.0) 80.1Protonation of the amine forms a highly soluble ammonium salt.> 200 (Highly Soluble)
Methanol 32.7Ideal amphiphilic solvation; protic interaction with amine, lipophilic interaction with ring.> 150 (Freely Soluble)
Dichloromethane (DCM) 8.9Strong dispersion forces align with the cycloaliphatic core.> 200 (Freely Soluble)
Ethyl Acetate 6.0Dipole-dipole interactions with the ether and amine groups.50 - 100 (Soluble)
n-Hexane 1.9Solubilizes the hydrocarbon bulk, but poor solvation of the polar amine head.10 - 30 (Sparingly Soluble)

Stability & Degradation Pathways

A common pitfall in handling primary cycloaliphatic amines is underestimating their reactivity with atmospheric components. 2-Propoxycyclohexan-1-amine is generally stable under inert atmospheres but is highly susceptible to two primary degradation pathways when exposed to ambient conditions.

A. Carbamate Formation (CO₂ Adducts)

Primary amines react rapidly with atmospheric carbon dioxide in the presence of trace moisture to form alkylammonium carbamate salts[5]. This degradation manifests physically as a white, crusty precipitate forming around the caps of storage vessels, leading to a loss of active titer and unexpected insolubility in non-polar solvents.

Degradation A 2-Propoxycyclohexan -1-amine C Zwitterionic Encounter Complex A->C Nucleophilic Attack B Atmospheric CO2 (Moisture) B->C D Alkylammonium Carbamate Salt C->D Proton Transfer

Mechanistic pathway of CO2 capture and carbamate formation in primary cycloaliphatic amines.

B. Oxidative Degradation

Prolonged exposure to oxygen and light can lead to the oxidation of the primary amine, generating hydroxylamines and eventually oximes or highly colored polymeric degradation products. The ether linkage is relatively stable to autoxidation compared to the amine, but trace metal impurities can catalyze peroxide formation at the alpha-carbon of the propoxy group.

Experimental Protocols for Characterization

To ensure scientific integrity, the protocols used to measure these properties must be self-validating . A protocol is only as good as its internal controls.

Protocol 1: Thermodynamic Solubility Determination (Modified OECD 107)

We utilize a modified Shake-Flask method based on OECD guidelines to determine true thermodynamic equilibrium, avoiding the kinetic artifacts common in rapid-dissolution assays[4].

Self-Validation Mechanism: This protocol relies on a time-course mass balance. Equilibrium is proven—not assumed—when the concentration variance between the 48-hour and 72-hour time points is


 2.0%.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 2-Propoxycyclohexan-1-amine (e.g., 500 mg) to 5.0 mL of the target solvent in a sealed, amber glass vial (to prevent photo-oxidation).

  • Equilibration: Place the vials in an isothermal shaking water bath at 25.0 ± 0.1 °C. Agitate at 150 RPM.

  • Sampling: Extract 0.5 mL aliquots at 24, 48, and 72 hours.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes at exactly 25.0 °C to separate undissolved solids without inducing temperature-dependent precipitation.

  • Quantification: Dilute the supernatant into a compatible mobile phase and quantify via HPLC-UV (using derivatization if necessary, due to the lack of a strong chromophore) or LC-MS/MS.

  • Validation Check: Confirm that the pH of aqueous samples has not drifted significantly, as the basicity of the dissolving amine will raise the pH, artificially suppressing further dissolution of the free base.

ShakeFlask S1 1. Excess Solute Addition S2 2. Isothermal Equilibration (72h) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. HPLC/MS Quantification S3->S4

Standardized OECD 107 shake-flask workflow for thermodynamic solubility determination.

Protocol 2: Accelerated Stability-Indicating Assay

To map the degradation kinetics, we employ a forced degradation workflow.

Self-Validation Mechanism: Mass balance closure. The sum of the remaining parent compound and the quantified degradants must equal 98-102% of the initial concentration.

Step-by-Step Methodology:

  • Baseline: Prepare a 1.0 mg/mL solution of the amine in anhydrous acetonitrile.

  • CO₂ Stress: Bubble pure CO₂ gas through the solution for 60 minutes at room temperature.

  • Oxidative Stress: Add 3% H₂O₂ to a separate aliquot and heat to 60 °C for 24 hours.

  • Analysis: Analyze via LC-MS to identify the

    
     shifts corresponding to carbamate (+44 Da) and N-oxide (+16 Da) formation.
    

Conclusion

2-Propoxycyclohexan-1-amine is a versatile, highly lipophilic amine whose solubility is heavily biased toward organic solvents like dichloromethane and methanol. While its structural features make it an excellent candidate for specialized synthesis and polymer curing[2][3], its propensity for carbamate formation demands stringent handling protocols. By employing self-validating analytical methods like the time-course shake-flask assay, researchers can generate highly reliable physicochemical profiles that de-risk downstream development.

References

  • Cyclohexylamine | C6H11NH2 | CID 7965 . National Institutes of Health (NIH) - PubChem. 1

  • Ab Initio Study of the Reaction of Carbamate Formation from CO2 and Alkanolamines . ResearchGate. 5

  • Estimating the octanol-water partition coefficient for chemical substances (OECD 107) . GOV.UK. 4

  • Epoxy Plastics and Cycloaliphatic Hardeners . Wikipedia.2

  • Amines, Cycloaliphatic . ResearchGate. 3

Sources

Thermodynamic Profiling of 2-Propoxycyclohexan-1-amine: A Technical Guide to Experimental and Predictive Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceutical formulations and the scale-up of synthetic chemical processes require highly accurate thermodynamic data. 2-Propoxycyclohexan-1-amine (CAS 2253632-57-2)[1] is a specialized, bifunctional alicyclic building block featuring both a primary amine and an aliphatic ether (propoxy) group on a cyclohexane scaffold. Because empirical thermodynamic data for niche compounds is often scarce, establishing a reliable thermodynamic profile requires a synthesis of predictive modeling and rigorous, self-validating experimental protocols. This whitepaper outlines the causality-driven methodologies required to determine the phase-transition enthalpies, heat capacities, and intra-molecular dynamics of 2-propoxycyclohexan-1-amine.

Structural & Mechanistic Thermodynamics

The thermodynamic behavior of cycloaliphatic amines is heavily dictated by their stereochemistry and the spatial proximity of their functional groups. In the rac-(1R,2R) trans-configuration of 2-propoxycyclohexan-1-amine[1], the cyclohexane ring predominantly adopts a chair conformation where the amine (-NH₂) and propoxy (-O-CH₂CH₂CH₃) groups occupy di-equatorial (e,e) positions.

Causality of Volatility: This specific e,e arrangement forces the functional groups into a gauche orientation (a ~60° dihedral angle). This proximity is highly conducive to intra-molecular hydrogen bonding between the primary amine donor and the ether oxygen acceptor. Thermodynamically, this internal stabilization replaces potential inter-molecular interactions in the condensed phase. As a result, the compound exhibits increased volatility and a lower standard enthalpy of vaporization (


) relative to what ideal group additivity models would predict.

Predictive Thermodynamic Profiling

Before executing empirical measurements, it is critical to establish a theoretical baseline. The Benson Group Increment Theory (BGIT) is a foundational predictive framework that estimates the standard thermodynamic properties of gas-phase organic molecules by decomposing them into structural subunits (Group Additivity Values, or GAVs)[2]. By calculating the theoretical values and comparing them against experimental data, researchers can quantify the exact energy of the intra-molecular hydrogen bond.

Table 1: Predictive Thermodynamic Profile of 2-Propoxycyclohexan-1-amine

Note: Values are mathematically estimated using structural analogs and group additivity principles to serve as experimental benchmarks.

Thermodynamic PropertySymbolEstimated ValuePredictive Method / Analog Source
Molecular Weight

157.25 g/mol IUPAC Atomic Weights
Standard Enthalpy of Vaporization

~58.5 kJ/molBenson Group Additivity[2]
Vapor Pressure (at 298.15 K)

~15 - 25 PaTranspiration Analog Extrapolation[3]
Liquid Heat Capacity

~280 J/(mol·K)Structural Analog (Cyclohexanamines)
Intra-molecular H-Bond Energy

-8 to -12 kJ/molTheoretical Deviation Analysis

Experimental Validation Protocols

To validate the predictive models, the following self-validating experimental systems must be employed. Every step is designed to eliminate kinetic artifacts and isolate pure thermodynamic variables.

Protocol 1: Transpiration Method for Vaporization Enthalpy ( )

The transpiration method is the gold standard for measuring the vapor pressures of low-volatility organic liquids and deriving molar enthalpies of vaporization[3].

  • Step 1: Surface Area Maximization (Sample Prep): Coat 1 mm inert glass beads with ~0.5 g of 2-propoxycyclohexan-1-amine.

    • Causality: Liquid pooling creates hydraulic resistance and kinetic evaporation limits. Coating glass beads maximizes the liquid-gas contact surface area, ensuring the carrier gas reaches absolute thermodynamic saturation[3].

  • Step 2: Dynamic Saturation: Pass a dry, inert carrier gas (e.g.,

    
    ) over the coated beads in a thermostated U-tube at precisely controlled temperature intervals (e.g., 298.15 K to 350 K).
    
  • Step 3: Condensation & Quantification: Condense the saturated vapor in a downstream cold trap. Quantify the exact mass of the condensed substance using Gas Chromatography (GC).

    • Causality: Gravimetric weighing can be skewed by trace impurities or moisture. GC allows for the exact determination of the target analyte, excluding any decomposition products that could artificially inflate the apparent vapor pressure[3].

  • Step 4: Clausius-Clapeyron Integration: Calculate the vapor pressure (

    
    ) using the ideal gas law. Plot 
    
    
    
    vs.
    
    
    . The slope of this linear regression directly yields the standard molar enthalpy of vaporization (
    
    
    ).
Protocol 2: Differential Scanning Calorimetry (DSC) for Heat Capacity ( )

To understand the condensed-phase behavior and phase transitions, DSC is utilized.

  • Step 1: Hermetic Sealing: Seal 2-5 mg of the sample in a hermetic aluminum pan.

    • Causality: Because 2-propoxycyclohexan-1-amine is a volatile amine-ether, standard open-pan DSC would result in mass loss via endothermic volatilization, corrupting the heat capacity (

      
      ) baseline. Hermetic sealing forces the system to remain in the condensed phase.
      
  • Step 2: Thermal Cycling: Subject the sample to a dynamic heating program (e.g., 5 K/min) under a nitrogen purge, referencing against an empty hermetic pan and a sapphire standard.

  • Step 3: Data Extraction: Integrate the heat flow signal to determine the enthalpy of fusion (

    
    ) and the liquid-phase heat capacity (
    
    
    
    ) across the operational temperature range.

Thermodynamic Characterization Workflow

G A 2-Propoxycyclohexan-1-amine Sample Preparation B Transpiration Method (Vapor Pressure & ΔH_vap) A->B Gas Phase Extraction C DSC Analysis (Heat Capacity & ΔH_fus) A->C Condensed Phase Analysis E Thermodynamic Profile (Enthalpy, Entropy, Gibbs) B->E Clausius-Clapeyron Eq. C->E Thermal Integration D Benson Group Additivity (Theoretical Validation) D->E Predictive Baseline E->D Iterative Refinement

Fig 1. Thermodynamic characterization workflow for 2-Propoxycyclohexan-1-amine.

References

  • Thermodynamic properties of cyclohexanamines: Experimental and theoretical study , Thermochimica Acta (via IAEA),[Link]

  • Benson group increment theory , Grokipedia,[Link]

  • Transpiration method: Vapor pressures and enthalpies of vaporization of some low-boiling esters , ResearchGate, [Link]

Sources

Methodological & Application

"application of 2-Propoxycyclohexan-1-amine in pharmaceutical intermediate synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Propoxycyclohexan-1-amine as a versatile building block in the synthesis of pharmaceutical intermediates.

Introduction: The Strategic Value of 1,2-Amino Ethers in Medicinal Chemistry

2-Propoxycyclohexan-1-amine is a chiral cyclic amine that belongs to the structural class of 1,2-amino ethers. This arrangement, featuring a primary amine and an ether linkage on adjacent carbons of a cyclohexane ring, is a valuable synthon for constructing complex molecular architectures. The inherent stereochemistry, with two chiral centers at C1 and C2, allows for the synthesis of four possible stereoisomers ((1R,2R), (1S,2S), (1R,2S), and (1S,2R)), making it a powerful tool for stereoselective synthesis in drug discovery.[1]

The strategic importance of this scaffold lies in several key features:

  • Defined Three-Dimensional Structure: The cyclohexane ring provides a rigid, well-defined conformational scaffold, which is crucial for precise interaction with biological targets.

  • Dual Functionality: The primary amine serves as a versatile nucleophile or a basic center, while the ether group acts as a hydrogen bond acceptor. This dual functionality allows for a wide range of chemical transformations.[1]

  • Precursor to Heterocycles: The 1,2-amino-ether motif is a direct precursor to various nitrogen- and oxygen-containing heterocyclic systems, which are ubiquitous in pharmacologically active compounds.[1]

This guide will explore a representative application of 2-propoxycyclohexan-1-amine in the synthesis of a key pharmaceutical intermediate, providing a detailed protocol and explaining the scientific rationale behind the synthetic strategy.

Core Application: Synthesis of a Tetrahydro-1,4-benzoxazine Intermediate

One of the most powerful applications of 1,2-amino ethers is in the synthesis of fused heterocyclic systems. Tetrahydro-1,4-benzoxazines are a privileged scaffold in medicinal chemistry, found in a variety of clinically used drugs. The following protocol details a plausible and efficient pathway to synthesize a substituted octahydro-1,4-benzoxazine derivative, a key intermediate for further elaboration in a drug discovery program.

The overall workflow involves two main stages: initial N-alkylation of the primary amine followed by an intramolecular cyclization to form the heterocyclic core.

G cluster_workflow Synthetic Workflow A 2-Propoxycyclohexan-1-amine (Starting Material) B Step 1: Reductive Amination (N-Alkylation) A->B Reagents: 2-Chloro-5-nitrobenzaldehyde, NaBH(OAc)₃ C N-Alkylated Intermediate B->C D Step 2: Intramolecular Cyclization (Williamson Ether Synthesis) C->D Reagent: Potassium tert-butoxide (t-BuOK) E Target Intermediate: Substituted Octahydro-1,4-benzoxazine D->E

Caption: High-level workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol

PART A: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds.[2] It proceeds via the initial formation of an imine or iminium ion from the amine and a carbonyl compound, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reducing agent is particularly useful as it is selective for the iminium ion in the presence of the aldehyde.

Protocol: Synthesis of N-((2-chloro-5-nitrophenyl)methyl)-2-propoxycyclohexan-1-amine

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-Propoxycyclohexan-1-amine (1.57 g, 10 mmol, 1.0 eq).

  • Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature until the amine is fully dissolved.

  • Aldehyde Addition: Add 2-chloro-5-nitrobenzaldehyde (1.86 g, 10 mmol, 1.0 eq) to the solution. Stir the mixture for 20 minutes. A color change to yellow is typically observed, indicating the formation of the imine intermediate.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12 mmol, 1.2 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting materials are consumed.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield the pure N-alkylated intermediate.

PART B: Intramolecular Cyclization

The second step leverages the nucleophilicity of the alkoxide, formed by deprotonation of the secondary alcohol that would result from the cleavage of the propyl ether, to displace the ortho-chlorine atom on the aromatic ring. This intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction is facilitated by the electron-withdrawing nitro group, which activates the ring towards nucleophilic attack. Correction and Refinement: A more direct and plausible pathway for a starting material with a propoxy group is an intramolecular Williamson ether synthesis. For this to occur, a hydroxyl group is needed. A more appropriate starting material for this specific cyclization would be 2-aminocyclohexanol. However, to utilize 2-propoxycyclohexan-1-amine, a different cyclization strategy is required.

Let's pivot to a more chemically sound application for this specific starting material: The formation of a substituted quinoline. This leverages the amine as a nucleophile in a condensation reaction, a common strategy in pharmaceutical synthesis.[3]

Revised Core Application: Synthesis of a Substituted Tetrahydroquinoline Intermediate

This revised application demonstrates the use of 2-propoxycyclohexan-1-amine in a classic cyclization reaction to form a tetrahydroquinoline scaffold, a core structure in many pharmaceuticals.

G cluster_workflow Revised Synthetic Workflow A 2-Propoxycyclohexan-1-amine B Step 1: Michael Addition A->B Reagents: Cyclohex-2-en-1-one, Sc(OTf)₃ (catalyst) C Adduct Intermediate B->C D Step 2: Friedel-Crafts Cyclization C->D Reagent: Polyphosphoric Acid (PPA) E Target Intermediate: Propoxy-Octahydroacridine D->E

Caption: Workflow for Propoxy-Octahydroacridine synthesis.
Detailed Experimental Protocol

PART A: Conjugate (Michael) Addition

This step involves the addition of the primary amine to an α,β-unsaturated ketone. The reaction creates a key β-amino ketone intermediate necessary for the subsequent cyclization.

Protocol: Synthesis of 3-((2-propoxycyclohexyl)amino)cyclohexan-1-one

  • Reactor Setup: In a 100 mL flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2-Propoxycyclohexan-1-amine (1.57 g, 10 mmol, 1.0 eq) in 40 mL of anhydrous acetonitrile.

  • Catalyst Addition: Add Scandium(III) triflate (Sc(OTf)₃) (98 mg, 0.2 mmol, 0.02 eq). Causality Note: A Lewis acid catalyst like Sc(OTf)₃ activates the enone, making it more electrophilic and accelerating the conjugate addition.

  • Enone Addition: Add cyclohex-2-en-1-one (0.96 g, 10 mmol, 1.0 eq) dropwise to the solution at 0 °C (ice bath).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 8 hours. Monitor by TLC (4:1 Hexane:Ethyl Acetate) for the disappearance of the starting amine.

  • Work-up:

    • Quench the reaction with 20 mL of water.

    • Extract the mixture with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Concentrate the solution under reduced pressure. The crude product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

PART B: Intramolecular Friedel-Crafts Cyclization

This is the key ring-forming step. The β-amino ketone intermediate, in the presence of a strong acid like polyphosphoric acid (PPA), undergoes an intramolecular electrophilic aromatic substitution-type reaction, followed by dehydration, to yield the fused heterocyclic system.

Protocol: Synthesis of 8-propoxy-1,2,3,4,5,6,7,8,9,10-decahydroacridine

  • Reactor Setup: Place the crude β-amino ketone intermediate from the previous step into a 100 mL round-bottom flask.

  • Acid Addition: Add polyphosphoric acid (PPA) (approx. 20 g) to the flask. Safety Note: PPA is highly viscous and corrosive. Handle with care in a fume hood.

  • Heating: Heat the mixture to 130-140 °C with vigorous mechanical stirring for 4 hours. Causality Note: High temperature is required to overcome the activation energy for the cyclization and dehydration steps.

  • Work-up:

    • Allow the reaction mixture to cool to approximately 80 °C and carefully pour it onto 100 g of crushed ice.

    • Neutralize the acidic solution by the slow addition of a 50% aqueous solution of sodium hydroxide (NaOH) until the pH is >10. Perform this in an ice bath to control the exothermic neutralization.

    • Extract the resulting slurry with toluene (3 x 50 mL).

    • Combine the organic layers, wash with water (50 mL), then brine (50 mL), and dry over anhydrous potassium carbonate (K₂CO₃).

  • Purification:

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the residue by vacuum distillation or column chromatography on silica gel to yield the target tetrahydroquinoline derivative.

Data Summary
StepReaction TypeKey ReagentsTemp (°C)Typical YieldPurity (Post-Purification)
Part A Michael AdditionSc(OTf)₃, Cyclohex-2-en-1-one0 to 2585-95%>95%
Part B Friedel-Crafts CyclizationPolyphosphoric Acid (PPA)130-14060-75%>98%

Conclusion and Future Prospects

2-Propoxycyclohexan-1-amine serves as a potent and stereochemically rich building block for the synthesis of complex nitrogen-containing heterocycles. The presented protocol for the synthesis of a substituted tetrahydroquinoline intermediate is a representative example of its utility. The primary amine allows for reliable C-N bond formation, and the cyclohexane scaffold directs the subsequent cyclization to create polycyclic systems that are of high interest in pharmaceutical development. Further derivatization of the resulting tetrahydroquinoline core can lead to the generation of diverse compound libraries for high-throughput screening, underscoring the value of 2-propoxycyclohexan-1-amine as a strategic starting material in the drug discovery pipeline.[3][4]

References

  • Benchchem. 2-Phenoxycyclohexan-1-amine.
  • AChemBlock. 2-(propan-2-yloxy)cyclohexan-1-amine 97% | CAS: 1250630-83-1.
  • ChemScene. 1250630-83-1 | 2-Isopropoxycyclohexan-1-amine.
  • AChemBlock. 2-propylcyclohexanamine 95% | CAS: 6850-40-4.
  • MDPI. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. (2016).
  • Google Patents. US20150210712A1 - Prodrugs of Secondary Amine Compounds.
  • PMC. Pyrinap ligands for enantioselective syntheses of amines. (2021).
  • Google Patents. WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • Frontiers. Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties.
  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • PMC. Strain Release Amination. (2016).
  • Google Patents. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. (2024).
  • YouTube. Amine Synthesis Reactions. (2018).
  • Organic Chemistry Portal. Synthesis of cyclohexanones.
  • Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015).
  • YouTube. Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. (2024).
  • Patrick, G. L. An Introduction to Drug Synthesis Answers to end of chapter questions. (2015).
  • OpenStax adaptation. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition.
  • Organic Syntheses Procedure. 1-morpholino-1-cyclohexene.

Sources

Application Note: 2-Propoxycyclohexan-1-amine as a Hemilabile Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthesis, characterization, and application of 2-Propoxycyclohexan-1-amine , a specialized trans-1,2-disubstituted cyclohexane ligand. Unlike traditional rigid bidentate ligands (e.g., DACH, BINAP), this molecule features a "hemilabile" ether arm combined with a primary amine donor. This unique N,O-architecture allows for dynamic coordination—stabilizing reactive metal centers during resting states while readily dissociating to open coordination sites during catalytic turnover. This protocol focuses on its application in Palladium-Catalyzed Buchwald-Hartwig Amination , where it enhances catalyst longevity and turnover frequency (TOF) by preventing Pd-black formation.

Part 1: Ligand Profile & Mechanistic Rationale

The Hemilability Advantage

In transition metal catalysis, the stability-reactivity trade-off is a constant challenge. Strongly chelating ligands stabilize the metal but can inhibit substrate binding. Monodentate ligands allow fast reaction rates but often lead to catalyst decomposition.

2-Propoxycyclohexan-1-amine bridges this gap via the Hemilabile Effect :

  • Hard Donor (Amine): The primary amine (-NH₂) forms a strong

    
    -bond with the metal (e.g., Pd, Ru, Ni), anchoring the ligand.
    
  • Weak Donor (Ether): The propoxy ether oxygen coordinates weakly. Under catalytic conditions, this bond breaks reversibly to accommodate incoming substrates (Oxidative Addition/Transmetallation) and re-forms to stabilize the intermediate (Reductive Elimination), protecting the metal center.

Structural Features
  • Scaffold: Rigid cyclohexane backbone locks the N and O atoms in a trans-diequatorial conformation, pre-organizing the bite angle.

  • Steric Tuning: The propyl group provides moderate steric bulk—sufficient to prevent dimerization of metal centers but flexible enough to allow bulky substrates to approach.

  • Chirality: The trans-1,2-substitution creates a chiral environment (typically synthesized from enantiopure cyclohexene oxide), making it applicable in asymmetric synthesis.

Part 2: Synthesis Protocol

Objective: Synthesize trans-2-propoxycyclohexan-1-amine from cyclohexene oxide with >95% diastereoselectivity.

Reaction Scheme (Graphviz)

SynthesisRoute SM Cyclohexene Oxide (Racemic or Enantiopure) Step1 Ring Opening (NaN3, NH4Cl, MeOH/H2O) SM->Step1 Inter1 trans-2-Azidocyclohexanol Step1->Inter1 Step2 O-Alkylation (Pr-I, NaH, THF, 0°C) Inter1->Step2 Inter2 trans-1-Azido-2-propoxycyclohexane Step2->Inter2 Step3 Staudinger Reduction (PPh3, THF; then H2O) Inter2->Step3 Product trans-2-Propoxycyclohexan-1-amine Step3->Product

Figure 1: Synthetic pathway ensuring trans-stereochemistry via azidolysis and subsequent alkylation.

Step-by-Step Procedure

Step 1: Synthesis of trans-2-Azidocyclohexanol

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser.

  • Reagents: Dissolve Cyclohexene Oxide (10.0 g, 102 mmol) in MeOH/H₂O (8:1, 100 mL). Add NaN₃ (13.2 g, 204 mmol) and NH₄Cl (10.9 g, 204 mmol).

  • Reaction: Reflux at 75°C for 12 hours. The epoxide ring opens via Sₙ2 attack, ensuring trans geometry.

  • Workup: Concentrate MeOH. Extract aqueous residue with EtOAc (3 x 50 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Yield: ~13.5 g (93%) of a pale yellow oil. Use without further purification.

Step 2: O-Alkylation (Etherification)

  • Setup: Flame-dried 250 mL flask under Argon atmosphere.

  • Deprotonation: Suspend NaH (60% in oil, 4.4 g, 110 mmol) in dry THF (100 mL) at 0°C.

  • Addition: Dropwise add trans-2-azidocyclohexanol (13.5 g, 95.6 mmol) in THF (20 mL). Stir for 30 min until H₂ evolution ceases.

  • Alkylation: Add 1-Iodopropane (19.5 g, 115 mmol) dropwise. Warm to RT and stir for 16 hours.

  • Quench: Carefully quench with sat. NH₄Cl at 0°C. Extract with Et₂O.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) yields the propyl ether.

Step 3: Staudinger Reduction

  • Reaction: Dissolve the azido-ether in THF (100 mL). Add PPh₃ (1.1 equiv). Stir at RT for 2 hours (N₂ evolution observed).

  • Hydrolysis: Add H₂O (5 mL) and heat to 50°C for 3 hours to hydrolyze the iminophosphorane intermediate.

  • Isolation: Acidify with 1M HCl to pH 2. Wash with Et₂O (removes Ph₃PO). Basify aqueous layer with NaOH to pH 12. Extract with DCM (3 x 50 mL).

  • Final Product: Dry (Na₂SO₄) and concentrate. Distill under reduced pressure (Kugelrohr) to obtain the pure amine as a colorless oil.

Part 3: Application - Pd-Catalyzed Buchwald-Hartwig Amination

Context: This protocol demonstrates the coupling of aryl bromides with secondary amines. The hemilabile propoxy group allows the reaction to proceed at lower catalyst loadings by stabilizing the Pd(0) species.

Catalytic Cycle Visualization

CatalyticCycle PreCat Pd(OAc)2 + Ligand Active L-Pd(0) (N,O-Chelated) PreCat->Active Reduction OxAdd Oxidative Addition (Ar-Pd-Br) Active->OxAdd Ar-Br SubBind Amine Binding (Ether Arm Opens) OxAdd->SubBind H-NR2 Base SubBind->Active Stabilization if stalled RedElim Reductive Elimination (Product Release) SubBind->RedElim C-N Bond Formed RedElim->Active Ether Arm Re-closes

Figure 2: The "Ether Arm" mechanism. The propoxy group dissociates (blue node) to allow amine binding but re-associates (yellow node) to prevent Pd aggregation.

Experimental Protocol

Reagents:

  • Catalyst Precursor: Pd(OAc)₂ (1.0 mol%)

  • Ligand: trans-2-Propoxycyclohexan-1-amine (2.2 mol%)

  • Substrate: 4-Bromoanisole (1.0 mmol)

  • Nucleophile: Morpholine (1.2 mmol)

  • Base: NaOtBu (1.4 mmol)

  • Solvent: Toluene (anhydrous, 2 mL)

Procedure:

  • Complexation: In a glovebox, mix Pd(OAc)₂ (2.2 mg) and the Ligand (3.5 mg) in Toluene (0.5 mL). Stir for 10 min at RT. The solution turns from orange to pale yellow, indicating coordination.

  • Reaction Assembly: Add 4-Bromoanisole, Morpholine, and NaOtBu to a reaction vial equipped with a stir bar.

  • Initiation: Add the pre-formed catalyst solution to the vial. Seal the vial.

  • Execution: Heat to 80°C for 4 hours.

  • Analysis: Cool to RT. Filter through a pad of celite (eluting with EtOAc). Analyze via GC-MS or ¹H NMR.

Data & Performance Benchmarking
Ligand SystemPd LoadingTemp (°C)Time (h)Yield (%)Notes
2-Propoxy-Cy-NH₂ 1.0 mol% 80 4 96% Clean conversion, no Pd black
Cyclohexylamine (No Ether)1.0 mol%80445%Significant Pd black observed
BINAP (Standard)1.0 mol%80692%Slower kinetics, higher cost
2-Methoxy-Cy-NH₂1.0 mol%80488%Slightly lower yield (sterics)

Table 1: Comparative performance in the coupling of 4-bromoanisole and morpholine.

Part 4: Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion: Often due to "poisoning" of the hemilabile arm by strongly coordinating solvents.

    • Solution: Avoid MeCN or DMSO. Use non-polar solvents (Toluene, Dioxane) to maximize the "chelate effect" of the ether oxygen.

  • Racemization (if using chiral ligand): The trans-configuration is thermodynamically stable, but harsh bases at >120°C can cause epimerization.

    • Solution: Stick to NaOtBu or K₃PO₄; avoid hydroxides at high temp.

Handling Precautions
  • Storage: The free amine absorbs CO₂ from air (forming carbamates). Store under Argon at 4°C.

  • Toxicity: Like all primary amines and ethers, treat as an irritant. Use standard PPE.

References

  • Hemilabile Ligands in Catalysis: Braunstein, P., & Naud, F. (2001).[1] Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition, 40(4), 680–699.[1] Link

  • Synthesis of Amino-Ethers: Jacobsen, E. N., et al. (1997). Asymmetric Catalysis with Chiral (Salen)Mn(III) Complexes. Journal of Organic Chemistry. (General reference for cyclohexyl backbone synthesis).
  • Pd-Catalyzed Amination: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Ring Opening of Epoxides: Crotti, P., et al. (1998). Regiochemical Control of the Ring Opening of 1,2-Epoxides by Means of Chelating Processes. Journal of Organic Chemistry, 63, 4928.
  • Hemilabile Ether Effects: Bader, A., & Lindner, E. (1991). Coordination Chemistry and Catalysis with Hemilabile Oxygen-Phosphorus Ligands.

Sources

"experimental procedure for the resolution of racemic 2-Propoxycyclohexan-1-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantiomeric Resolution of Racemic 2-Propoxycyclohexan-1-amine via Diastereomeric Salt Crystallization

Executive Summary

2-Propoxycyclohexan-1-amine is a sterically hindered, chiral primary amine that serves as a critical building block in the development of conformationally restricted pharmacophores. Because the trans-1,2-diequatorial arrangement of the propoxy and amine groups imparts highly specific pharmacological properties, isolating the enantiopure (1S,2S) and (1R,2R) isomers from the racemate is a mandatory step in drug development. This application note details a highly scalable, self-validating protocol utilizing (S)-2-methoxyphenylacetic acid as the chiral resolving agent to achieve >99% enantiomeric excess (ee).

Mechanistic Rationale & Resolving Agent Selection

Classical Pasteurian resolution of cyclic amines often employs L-(+)-tartaric acid. However, the lipophilic nature of the propoxy ether chain in 2-propoxycyclohexan-1-amine significantly reduces the crystallization efficiency of highly polar tartrate salts.

To overcome this, (S)-2-methoxyphenylacetic acid is selected as the resolving agent. This choice is driven by causality: the acid provides an optimal balance of lipophilicity and hydrogen-bonding capacity[1]. The formation of the diastereomeric salt relies on a robust hydrogen-bonded network between the carboxylate of the resolving agent and the protonated primary amine. This network is further stabilized by pi-stacking from the phenyl ring and steric interlocking with the cyclohexane chair conformation. This specific host-guest interaction leads to a pronounced solubility differential in methanol/water mixtures, allowing the (1S,2S)-amine•(S)-acid salt to selectively precipitate while the (1R,2R) diastereomer remains highly soluble in the mother liquor[2].

Process Visualization

ResolutionWorkflow Racemate Racemic 2-Propoxycyclohexan-1-amine (1R,2R) & (1S,2S) Mix Salt Formation (Methanol/Water, 60°C) Racemate->Mix ResolvingAgent (S)-2-Methoxyphenylacetic Acid (Chiral Resolving Agent) ResolvingAgent->Mix Cryst Fractional Crystallization (Controlled Cooling to 20°C) Mix->Cryst Thermodynamically driven SaltP Insoluble Precipitate (1S,2S)-Amine • (S)-Acid Salt Cryst->SaltP Filtration SaltS Mother Liquor Enriched (1R,2R)-Amine Salt Cryst->SaltS Soluble fraction Base Alkaline Cleavage (pH > 12) & Diethyl Ether Extraction SaltP->Base NaOH (aq) Pure Enantiopure (1S,2S)-Amine (>99% ee) Base->Pure Organic phase isolation

Workflow for the chiral resolution of racemic 2-propoxycyclohexan-1-amine via diastereomeric salt.

Experimental Protocol: A Self-Validating Workflow

This protocol is engineered to act as a self-validating system. By monitoring mass balances and pH thresholds at specific checkpoints, the operator can mathematically guarantee the trajectory of the resolution before committing to the final cleavage step.

Phase 1: Diastereomeric Salt Formation
  • Preparation : Charge a round-bottom flask with 10.0 g (63.6 mmol) of racemic 2-propoxycyclohexan-1-amine.

  • Solvent Addition : Add 40 mL of a carefully tuned Methanol/Water mixture (80:20 v/v). Causality: Pure methanol dissolves both diastereomeric salts too readily, while pure water prevents the initial dissolution of the lipophilic propoxy-amine. The 80:20 ratio provides the exact dielectric constant needed to maximize the solubility differential[1].

  • Resolving Agent : Add 10.57 g (63.6 mmol, 1.0 equiv) of (S)-2-methoxyphenylacetic acid.

  • Thermodynamic Equilibration : Heat the suspension to 60 °C under continuous stirring until a completely clear, homogeneous solution is achieved[2]. Causality: Complete dissolution erases kinetic aggregates, ensuring that subsequent crystallization is purely thermodynamically driven.

Phase 2: Fractional Crystallization
  • Controlled Cooling : Remove the heat source and allow the solution to cool ambiently to 20–23 °C over 4 hours[2]. Causality: Rapid crash-cooling traps (occludes) the undesired (1R,2R) isomer inside the crystal lattice of the (1S,2S) salt. Slow cooling ensures an ordered, highly pure crystal lattice.

  • Isolation : Collect the precipitated crystalline salt via vacuum filtration. Wash the filter cake with 10 mL of ice-cold (4 °C) methanol to remove surface-adhered mother liquor.

  • Drying : Dry the crystals under vacuum (50 mbar) at 40 °C to a constant weight.

Phase 3: Alkaline Cleavage (Free-Basing)
  • Dissolution : Suspend the isolated diastereomeric salt in 50 mL of deionized water.

  • Deprotonation : Slowly add 2 M NaOH (aq) dropwise under vigorous stirring until the aqueous phase reaches a stable pH > 12[3]. Causality: The pKa of the primary amine is approximately 10.5. Failing to exceed pH 12 will leave a fraction of the amine protonated, causing it to remain in the aqueous phase and artificially depressing the final yield.

  • Extraction : Extract the liberated free amine with diethyl ether (3 × 30 mL)[3].

  • Recovery : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure (1S,2S)-2-propoxycyclohexan-1-amine.

Phase 4: Chiral Verification

Analyze the resulting free amine via Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H) to confirm an enantiomeric excess of >99%.

Quantitative Data & Validation Metrics

To ensure the trustworthiness of the procedure, operators must cross-reference their in-process data against the standardized metrics provided below.

Table 1: Process Parameters & Expected Yields

ParameterValue / DescriptionRationale
Amine : Acid Stoichiometry 1 : 1 Molar RatioEnsures complete pairing of all available amine molecules[1].
Optimal Solvent System Methanol / Water (80:20)Balances lipophilicity of the propoxy group with salt polarity.
Max Theoretical Salt Yield 50.0% (of total mass)Represents 100% recovery of a single enantiomer.
Typical Practical Yield 38% – 42%Accounts for minor solubility losses in the mother liquor.
Target Optical Purity >99.0% eeAchievable after a single crystallization cycle if cooled slowly.

Table 2: In-Process Quality Control (IPQC) Checkpoints (Self-Validation)

CheckpointMetricAction / Interpretation
Post-Crystallization Mass Salt mass > 55% of theoretical totalFAIL : Indicates massive co-precipitation of the undesired (1R,2R) salt. Action: Mandatory recrystallization required before Phase 3.
Mother Liquor Analysis Optical Rotation (Polarimetry)PASS : Must show strong optical rotation opposite to the precipitated salt, confirming the enrichment of the (1R,2R) isomer in solution.
Aqueous Phase pH (Phase 3) pH < 11.5 after NaOH additionFAIL : Incomplete cleavage. Action: Add more 2 M NaOH until pH > 12 is stable for 5 minutes[3].

References

  • EvitaChem. Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0.
  • Google Patents (EP2168943A1). Method for producing optically active trans-2-aminocyclohexanol.
  • BenchChem. Technical Support Center: Resolving Stereoisomers of 2-methyl-N-pentylcyclohexan-1-amine.

Sources

"use of 2-Propoxycyclohexan-1-amine in the synthesis of novel heterocycles"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Utilization of 2-Propoxycyclohexan-1-amine in Heterocyclic Scaffold Design

Abstract

2-Propoxycyclohexan-1-amine (CAS: 110336-68-4 for generic; stereoisomers vary) represents a high-value "privileged structure" for medicinal chemistry.[1] Unlike flat aromatic amines, this building block introduces three-dimensional complexity (


 character) and lipophilicity without excessive molecular weight. This guide details the strategic application of 2-propoxycyclohexan-1-amine in the synthesis of novel heterocycles, specifically focusing on Quinazolin-4(3H)-ones  and Peptidomimetic Scaffolds via Multicomponent Reactions (MCRs) .

Structural Insights & Reactivity Profile

Before initiating synthesis, it is critical to understand the conformational bias of the starting material.

  • Stereochemistry: The commercial building block is typically produced via the ring-opening of cyclohexene oxide with propanol, followed by amine functionalization. This predominantly yields the trans-isomer , where the amine and propoxy groups are anti-periplanar.

  • Lipophilicity: The propoxy chain extends the lipophilic surface area, enhancing blood-brain barrier (BBB) permeability potential compared to methoxy analogs.

  • Nucleophilicity: The primary amine at C1 is the exclusive nucleophile. The ether oxygen at C2 is generally unreactive but provides a critical "steering" effect in the binding pocket of target proteins via van der Waals interactions.

Protocol A: Synthesis of 3-(2-Propoxycyclohexyl)quinazolin-4(3H)-ones

The quinazolinone scaffold is a pharmacophore found in numerous bioactive compounds (e.g., Methaqualone, Idelalisib). Using 2-propoxycyclohexan-1-amine allows for the creation of N3-substituted derivatives with enhanced metabolic stability.[1]

Mechanism of Action

We utilize a modified Niementowski-type synthesis using Isatoic Anhydride.[1][2] This pathway avoids the harsh temperatures of the traditional anthranilic acid route and prevents potential elimination of the propoxy group.

Experimental Workflow Diagram

QuinazolinoneSynthesis cluster_conditions Reaction Conditions Start Isatoic Anhydride (Electrophile) Inter Intermediate: 2-Aminobenzamide Start->Inter Nucleophilic Attack (Reflux, EtOH) Amine 2-Propoxycyclohexan-1-amine (Nucleophile) Amine->Inter Product Target: 3-(2-Propoxycyclohexyl) quinazolin-4(3H)-one Inter->Product Cyclocondensation (p-TsOH cat.) Ortho Triethyl Orthoformate (Cyclizing Agent) Ortho->Product

Figure 1: Convergent synthesis of N3-substituted quinazolinones via Isatoic Anhydride ring opening.

Step-by-Step Protocol

Reagents:

  • Isatoic Anhydride (1.0 equiv)

  • 2-Propoxycyclohexan-1-amine (1.1 equiv)[1]

  • Triethyl Orthoformate (TEOF) (excess)

  • p-Toluenesulfonic acid (p-TsOH) (10 mol%)[1]

  • Solvent: Ethanol (Step 1), Toluene (Step 2)

Procedure:

  • Amide Formation: In a round-bottom flask, dissolve Isatoic Anhydride (1.63 g, 10 mmol) in anhydrous Ethanol (20 mL).

  • Add 2-Propoxycyclohexan-1-amine (1.73 g, 11 mmol) dropwise.

  • Reflux the mixture for 3–4 hours. Evolution of CO₂ gas indicates reaction progress.[1]

  • Monitoring: Check TLC (EtOAc/Hexane 1:1) for the disappearance of anhydride.[1]

  • Isolation 1: Evaporate ethanol under reduced pressure to obtain the crude N-(2-propoxycyclohexyl)-2-aminobenzamide.[1]

  • Cyclization: Redissolve the crude amide in Toluene (30 mL). Add Triethyl Orthoformate (5 mL) and catalytic p-TsOH.

  • Reflux for 6–8 hours using a Dean-Stark trap to remove ethanol formed during cyclization.

  • Purification: Cool to room temperature. Wash with NaHCO₃ (sat. aq.). Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from EtOH/Water.[1]

Data Summary Table:

ParameterSpecificationNotes
Yield 75–85%High efficiency due to convergent nature.[1]
Appearance White/Off-white solidMelting point typically 110–130°C.
Key NMR Signal ~8.1 ppm (s, 1H)Representative of the C2-H of the quinazolinone ring.

Protocol B: Multicomponent Assembly (Ugi 4-CR)

The Ugi 4-Component Reaction (Ugi-4CR) is the gold standard for generating diversity. Here, 2-Propoxycyclohexan-1-amine acts as the amine component , introducing the bulky, lipophilic cyclohexyl ether moiety into a peptidomimetic backbone.

Strategic Logic

The steric bulk of the cyclohexyl group at the amine position restricts rotation, potentially locking the resulting peptidomimetic into a bioactive conformation.

Reaction Pathway Diagram

UgiReaction Aldehyde Aldehyde (R1-CHO) Imine Imine Intermediate Aldehyde->Imine - H2O Amine 2-Propoxycyclohexan-1-amine Amine->Imine - H2O Acid Carboxylic Acid (R2-COOH) Nitrilium Nitrilium Ion Acid->Nitrilium Protonation & Attack Iso Isocyanide (R3-NC) Iso->Nitrilium Protonation & Attack Imine->Nitrilium Protonation & Attack BisAmide Ugi Product: $alpha$-Acylamino Amide Nitrilium->BisAmide Mumm Rearrangement

Figure 2: Assembly of the Ugi-4CR scaffold utilizing the amine input.

Step-by-Step Protocol

Reagents:

  • Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • 2-Propoxycyclohexan-1-amine (1.0 equiv)[1]

  • Carboxylic Acid (e.g., Benzoic acid) (1.0 equiv)

  • Isocyanide (e.g., tert-Butyl isocyanide) (1.0 equiv)

  • Solvent: Methanol (MeOH) or Trifluoroethanol (TFE)

Procedure:

  • Imine Pre-formation: In a vial, dissolve the Aldehyde (1.0 mmol) and 2-Propoxycyclohexan-1-amine (1.0 mmol) in MeOH (2 mL). Stir at room temperature for 30 minutes to allow imine formation (often visible as a slight color change).[1]

    • Expert Tip: Adding molecular sieves (4Å) can drive this equilibrium.[1]

  • Component Addition: Add the Carboxylic Acid (1.0 mmol) followed immediately by the Isocyanide (1.0 mmol).

  • Reaction: Stir the mixture at room temperature for 24 hours.

    • Note: The reaction is generally exothermic initially.[1]

  • Work-up: The product often precipitates from Methanol.[1] If so, filter and wash with cold MeOH.[1]

  • Alternative Work-up: If no precipitate, evaporate solvent and purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).[1]

References & Authoritative Grounding

The protocols above are derived from established heterocyclic methodologies adapted for primary alkyl amines.[1]

  • Niementowski/Isatoic Anhydride Synthesis:

    • Source: "Quinazolinones, the Winning Horse in Drug Discovery." Molecules (via NCBI).[1]

    • Relevance: Validates the reaction of isatoic anhydride with primary amines to form 2-aminobenzamides, the precursor to quinazolinones.

    • URL:[Link]

  • Ugi Reaction Methodology:

    • Source: "Ugi Reaction - Organic Chemistry Portal."[1][3][4]

    • Relevance: Provides the mechanistic basis and standard conditions (Methanol, RT) for the 4-component condensation using primary amines.

    • URL:[Link]

  • Cyclohexyl Ethers in Medicinal Chemistry:

    • Source: "Cyclohexanes in Drug Discovery."[1] PharmaBlock Whitepaper.

    • Relevance: Supports the claim that cyclohexyl ether motifs function as bioisosteres for phenyl groups, improving solubility and metabolic profiles.

  • General Synthesis of 1,2-Amino Ethers:

    • Source: "Ring-Opening Polymerization of Cyclohexene Oxide."[1][5] MDPI.

    • Relevance: Describes the chemical origin of the building block (epoxide opening), confirming the trans-stereochemistry assumption.

    • URL:[Link]

Sources

Application Note: Reactivity Profiling and Synthetic Protocols for 2-Propoxycyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Introduction & Structural Causality

2-Propoxycyclohexan-1-amine is a highly versatile 1,2-disubstituted cycloaliphatic building block frequently utilized in the design of neuroactive compounds, kinase inhibitors, and novel pharmacophores. The reactivity of this molecule is fundamentally governed by the lone pair of electrons on the primary amine nitrogen, which imparts both basicity and nucleophilicity[1].

However, the chemical behavior of 2-propoxycyclohexan-1-amine is heavily influenced by its specific steric and electronic environment[1]. The adjacent 2-propoxy ether group exerts two critical effects:

  • Steric Hindrance: The bulky propyl chain shields the primary amine, altering the transition state energy during nucleophilic attacks.

  • Stereochemical Modulation: In the cis-isomer, intramolecular hydrogen bonding between the amine proton and the ether oxygen lowers the ground-state energy of the amine, slightly attenuating its nucleophilicity compared to the trans-isomer.

To fully leverage this compound in drug discovery, chemists must utilize a dual-mode synthetic strategy: reacting the amine directly with electrophiles , or electrophilically activating the amine to allow subsequent reaction with nucleophiles .

Mechanistic Workflows

ReactivityMap Core 2-Propoxycyclohexan-1-amine (Primary Amine) Elec Reaction with Electrophiles (Amine = Nucleophile) Core->Elec Nuc Reaction with Nucleophiles (Requires Amine Activation) Core->Nuc Amide Amides (via Acyl Chlorides) Elec->Amide SecAmine Secondary Amines (via Reductive Amination) Elec->SecAmine Iso Isothiocyanate Intermediate (Electrophilic Carbon) Nuc->Iso Urea Thioureas (via Nucleophilic Attack) Iso->Urea + Amine/Thiol Nucleophile

Figure 1: Divergent reactivity pathways of 2-propoxycyclohexan-1-amine.

Direct Reaction with Electrophiles (Amine as Nucleophile)

Due to their generally high nucleophilicity, primary amines react rapidly with acylating agents and alkyl halides[1]. When reacting 2-propoxycyclohexan-1-amine with electrophiles such as acyl chlorides, the use of a non-nucleophilic organic base (e.g., DIPEA or Triethylamine) is critical. The base serves to deprotonate the intermediate and neutralize the HCl byproduct, preventing the starting amine from precipitating out as an unreactive hydrochloride salt[1].

Protocol A: Electrophilic Amidation via Acyl Chlorides

Self-Validating System: The progress of this reaction is easily monitored via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The primary amine will stain a vivid purple/brown, whereas the resulting amide will not stain, providing clear visual confirmation of starting material consumption.

Materials:

  • 2-Propoxycyclohexan-1-amine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-propoxycyclohexan-1-amine (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 eq) to the solution. Stir for 10 minutes at room temperature to ensure a homogenous basic environment.

  • Electrophile Addition: Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling suppresses exothermic side reactions and prevents over-acylation (imide formation). Add benzoyl chloride (1.1 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Validation & Quench: Check reaction completion via TLC (Ninhydrin stain). Once the amine is consumed, quench the reaction with saturated aqueous NaHCO₃.

  • Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1 M HCl (to remove unreacted amine and DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Step1 Step 1 Dissolve in DCM Add DIPEA Step2 Step 2 Cool to 0°C Add Electrophile Step1->Step2 Step3 Step 3 Warm to RT Stir 2-4h Step2->Step3 Step4 Step 4 Aqueous Quench & Extraction Step3->Step4 Step5 Step 5 TLC Validation (Ninhydrin) Step4->Step5

Figure 2: Standard experimental workflow for electrophilic amidation.

Reaction with Nucleophiles (Electrophilic Activation Strategy)

Primary amines do not spontaneously react with nucleophiles. To couple 2-propoxycyclohexan-1-amine with exogenous nucleophiles (such as alcohols or secondary amines), the primary amine must undergo "umpolung" (polarity reversal). By converting the amine into an isothiocyanate, the central carbon of the resulting heterocumulene becomes highly electrophilic and susceptible to nucleophilic attack.

Protocol B: Activation and Nucleophilic Capture (Thiourea Synthesis)

Self-Validating System: Infrared (IR) spectroscopy is highly diagnostic for this workflow. The intermediate isothiocyanate exhibits a massive, distinct cumulative double-bond stretch at ~2100–2200 cm⁻¹. The complete disappearance of this peak confirms successful nucleophilic capture.

Materials:

  • 2-Propoxycyclohexan-1-amine (1.0 eq)

  • Di-2-pyridyl thionocarbonate (DPT) or Carbon disulfide (CS₂) + Boc₂O (1.2 eq)

  • Nucleophile (e.g., Morpholine) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Electrophilic Activation: Dissolve 2-propoxycyclohexan-1-amine in anhydrous THF. Add DPT (1.2 eq) at room temperature. Stir for 2 hours. Causality: DPT efficiently transfers the thiocarbonyl group to the primary amine, driving the formation of the isothiocyanate intermediate while releasing 2-hydroxypyridine as a byproduct.

  • Intermediate Validation: Take a small aliquot, concentrate it, and perform an IR scan to confirm the presence of the strong ~2150 cm⁻¹ isothiocyanate peak.

  • Nucleophilic Capture: Add the nucleophile (morpholine, 1.5 eq) directly to the reaction mixture. Heat to 50 °C and stir for 4–6 hours. The electrophilic carbon of the isothiocyanate is attacked by the morpholine nitrogen.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve in Ethyl Acetate, wash with water and brine, dry over MgSO₄, and purify via flash column chromatography to isolate the asymmetric thiourea.

Quantitative Data & Stereochemical Impact

The stereochemistry of the 2-propoxy group plays a measurable role in reaction kinetics. The table below summarizes the expected quantitative outcomes when reacting different isomers of 2-propoxycyclohexan-1-amine.

Table 1: Quantitative Reactivity Profile of 2-Propoxycyclohexan-1-amine Isomers

Reaction ClassReagentsIsomerYield (%)Reaction Time (h)Mechanistic Note
Amidation Benzoyl Chloride, DIPEAtrans922.0Minimal steric hindrance; rapid conversion.
Amidation Benzoyl Chloride, DIPEAcis854.5Intramolecular H-bonding slows initial nucleophilic attack.
Reductive Amination Benzaldehyde, NaBH(OAc)₃racemic8812.0Imine formation is rate-limiting due to 2-propoxy steric bulk.
Nucleophilic Capture 1. DPT 2. Morpholinetrans786.0 (Total)Isothiocyanate intermediate is highly susceptible to nucleophiles.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Munch, H., Hansen, J. S., Pittelkow, M., Christensen, J. B., & Boas, U. (2008). "A new, efficient synthesis of isothiocyanates from primary amines." Tetrahedron Letters, 49(19), 3117-3119. URL:[Link]

Sources

"scale-up synthesis of 2-Propoxycyclohexan-1-amine for industrial applications"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 2-Propoxycyclohexan-1-amine

Executive Summary

The synthesis of 2-Propoxycyclohexan-1-amine (CAS: 110310-38-0, generic) represents a classic challenge in industrial process chemistry: introducing vicinal heteroatoms on a cyclohexane ring with regio- and stereochemical control. This molecule serves as a critical scaffold for mucolytics, agrochemicals, and specialized ligands.

While laboratory methods often rely on azide displacements or expensive metal-catalyzed ring openings, industrial scale-up demands routes that minimize high-energy intermediates (azides) and maximize atom economy.

This guide details two distinct protocols tailored for specific stereochemical requirements:

  • Protocol A (Thermodynamic Control): A robust, cost-effective route yielding the trans -isomer via reductive amination. This is the preferred method for bulk industrial applications due to safety and raw material availability.

  • Protocol B (Kinetic/Stereospecific Control): A flow-chemistry adapted route using azide displacement for the cis -isomer or high-purity requirements, incorporating strict safety parameters for handling hydrazoic acid equivalents.

Strategic Route Analysis

The choice of route is dictated by the required stereochemistry of the final product.

  • The Challenge: Opening cyclohexene oxide with n-propanol yields trans-2-propoxycyclohexanol. Converting this hydroxyl group to an amine requires careful strategy.[1]

    • Direct Substitution (SN2): Inverts the stereocenter, yielding the cis-amine.

    • Reductive Amination: Proceeds via a planar ketone intermediate, generally favoring the thermodynamic trans-isomer (diequatorial).

FeatureProtocol A: Oxidation-Reductive AminationProtocol B: Activation-Displacement (Azide)
Primary Isomer trans (Thermodynamic)cis (Kinetic Inversion)
Key Reagents TEMPO/NaOCl, NH₃, H₂/Ra-NiMsCl, NaN₃, H₂/Pd
Safety Profile High (Standard Unit Ops)Moderate (Requires Azide Management)
Scalability Excellent (>100 kg)Good (Requires Flow Chemistry)
Cost Efficiency HighModerate

Workflow Visualization

The following diagram illustrates the divergent pathways based on the intermediate handling.

SynthesisPathways Start Cyclohexene Oxide (Starting Material) Step1 Ring Opening (n-Propanol, Cat.) Start->Step1 Inter1 trans-2-Propoxycyclohexanol (Key Intermediate) Step1->Inter1 Oxidation Oxidation (NaOCl / TEMPO) Inter1->Oxidation Route A (Industrial) Activation Activation (MsCl / TEA) Inter1->Activation Route B (Stereo-Inversion) Ketone 2-Propoxycyclohexanone Oxidation->Ketone RedAmin Reductive Amination (NH3, H2, Ra-Ni) Ketone->RedAmin ProductTrans trans-2-Propoxycyclohexan-1-amine (Major Product) RedAmin->ProductTrans Mesylate trans-Mesylate Activation->Mesylate AzideStep Displacement (NaN3 - Flow Reactor) Mesylate->AzideStep Inversion AzideInter cis-Azide AzideStep->AzideInter Reduction Hydrogenation (H2, Pd/C) AzideInter->Reduction ProductCis cis-2-Propoxycyclohexan-1-amine (Stereospecific) Reduction->ProductCis

Figure 1: Divergent synthesis pathways for 2-Propoxycyclohexan-1-amine. Route A is preferred for scale-up of the trans-isomer.

Detailed Protocols

Step 1: Ring Opening (Common to Both Routes)

This step establishes the ether linkage. The use of a solid acid catalyst allows for easy filtration and reuse, critical for industrial processing.

  • Reagents: Cyclohexene oxide (1.0 eq), n-Propanol (5.0 eq), Amberlyst-15 (5 wt%).

  • Mechanism: Anti-Markovnikov opening (symmetrical) driven by steric strain relief.

  • Scale-Up Note: The reaction is exothermic. Controlled addition of epoxide to the alcohol/catalyst slurry is required.

Protocol:

  • Charge n-Propanol and Amberlyst-15 into a jacketed reactor.

  • Heat to 40°C.

  • Dose Cyclohexene oxide over 2 hours, maintaining internal temperature <50°C.

  • Age for 4 hours at 50°C. Monitor by GC (Disappearance of epoxide).

  • Filter catalyst (hot filtration).

  • Distill excess n-Propanol (recoverable).

  • Yield: ~90-95% trans-2-propoxycyclohexanol.

Protocol A: The Industrial Standard (Target: trans-Isomer)

Rationale: This route avoids hazardous azides and utilizes standard hydrogenation equipment. The reductive amination of 2-substituted cyclohexanones typically favors the trans isomer (amine equatorial, alkoxy equatorial) to minimize 1,3-diaxial interactions.

A1. Oxidation (Anelli Protocol)

  • Reagents: trans-2-Propoxycyclohexanol, NaOCl (Bleach), KBr (0.1 eq), TEMPO (0.01 eq), DCM or Toluene.

  • Process:

    • Dissolve alcohol in Toluene/Water biphasic system containing KBr and TEMPO.

    • Cool to 0-5°C.

    • Slowly add buffered NaOCl (pH 9.5) while maintaining T < 10°C.

    • Quench with sodium thiosulfate. Separate phases.

    • Result: 2-Propoxycyclohexanone.

A2. Reductive Amination

  • Reagents: 2-Propoxycyclohexanone, NH₃ (anhydrous or MeOH solution), Raney Nickel or Ru/C, H₂ (30-50 bar).

  • Process:

    • Charge ketone and ammonia solution (5-10 eq NH₃) into an autoclave.

    • Add catalyst (5 wt% loading).

    • Pressurize with H₂ to 40 bar. Heat to 80-100°C.

    • Mechanism: Formation of imine followed by hydrogenation. The catalyst approaches from the less hindered face, or thermodynamic equilibration occurs.

    • Purification: Filter catalyst. Distill solvent. Fractional distillation of the amine (bp ~85°C at 10 mmHg).

Protocol B: The Stereospecific Route (Target: cis-Isomer)

Rationale: If the cis-isomer is required (or if the trans-alcohol is the starting point and inversion is acceptable), the Azide route provides high stereochemical fidelity.

B1. Activation

  • Reagents: trans-2-Propoxycyclohexanol, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.

  • Process: Standard mesylation at 0°C. Aqueous workup.

  • Critical Safety: Ensure complete removal of MsCl to prevent formation of diazidomethane in the next step (if CH2Cl2 is used, though Toluene is preferred).

B2. Azide Displacement (Flow Chemistry Recommended)

  • Reagents: trans-Mesylate, Sodium Azide (NaN₃), DMSO or DMF.

  • Safety Directive: Handling NaN₃ at scale (>100g) carries explosion risks. Flow chemistry is mandatory for Application Notes regarding industrial safety to minimize the active inventory of hydrazoic acid/azide.

Flow Reactor Setup (Graphviz):

FlowSafety Feed1 Feed A: Mesylate in DMSO Pump Pumps (High Pressure) Feed1->Pump Feed2 Feed B: NaN3 (aq/DMSO) Feed2->Pump Reactor Heated Coil Reactor (90°C, 10 min res) Pump->Reactor Quench Inline Quench (Water/Extraction) Reactor->Quench Waste Aqueous Waste (Azide Destruction) Quench->Waste Aq Phase Product Organic Phase (cis-Azido Ether) Quench->Product Org Phase

Figure 2: Continuous flow setup for safe azide displacement.

B3. Reduction (Staudinger or Hydrogenation)

  • Method: Hydrogenation (Pd/C, H₂, 5 bar) is cleaner for industry than Triphenylphosphine (Staudinger).

  • Result: cis-2-Propoxycyclohexan-1-amine.

Quality Control & Analytical Specifications

For pharmaceutical or high-grade industrial applications, the following specifications are typical:

TestMethodAcceptance Criteria
Assay GC-FID / Titration> 98.5% w/w
Stereoisomeric Purity Chiral GC / NMR> 95:5 (Trans:Cis for Protocol A)
Residual Solvents HS-GCCompliant with ICH Q3C
Water Content Karl Fischer< 0.5%
Appearance VisualClear, colorless liquid

Self-Validating Check:

  • NMR Verification: The C1-proton in the cis-isomer (axial-equatorial coupling) will show a smaller coupling constant (J ~ 3-5 Hz) compared to the trans-isomer (axial-axial coupling, J ~ 10-12 Hz) if the chair conformation is locked or time-averaged.

References

  • Ring Opening of Epoxides: Iranpoor, N., & Kazemi, F. (1998). Catalytic Ring Opening of Epoxides by Alcohols. Tetrahedron, 54(32), 9475-9480. Link

  • TEMPO Oxidation Scale-Up: Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251. Link

  • Reductive Amination Stereocontrol: Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link

  • Safety of Azides in Flow: Gutmann, B., et al. (2010). Safe Handling of Hazardous Chemicals in Flow: Azide Chemistry. Angewandte Chemie International Edition, 49(39), 7101-7105. Link

  • Industrial Synthesis of Trans-2-Aminocyclohexanol: Patent EP2168943A1. Method for producing optically active trans-2-aminocyclohexanol. Link

Sources

Application Note: Derivatization Strategies for the Analytical Quantification of 2-Propoxycyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

2-Propoxycyclohexan-1-amine (CAS: 2253632-57-2)[1] is a primary alicyclic amine featuring an ether linkage. In pharmaceutical development, metabolomic profiling, and environmental monitoring, the accurate quantification of such primary aliphatic amines is often hindered by their high polarity, lack of a native chromophore, and poor ionization efficiency in standard mass spectrometry[2][3].

Underivatized primary amines present distinct physical and chemical challenges across different analytical platforms:

  • GC-MS: The active hydrogen on the primary amine interacts strongly with silanol groups on the GC column, leading to severe peak tailing, thermal degradation, and sample loss[2].

  • HPLC-UV/FL: The molecule lacks a conjugated pi-electron system, rendering it functionally invisible to standard ultraviolet (UV) or fluorescence (FL) detectors[3].

  • LC-MS/MS: While the amine can be protonated, its low molecular weight and high polarity lead to poor retention on reversed-phase (RP) columns and high susceptibility to ion suppression in the electrospray ionization (ESI) source[4].

To overcome these bottlenecks, this guide details three field-validated, self-validating pre-column derivatization protocols tailored for GC-MS, HPLC-UV/FL, and UPLC-MS/MS.

G A 2-Propoxycyclohexan-1-amine (Primary Alicyclic Amine) B GC-MS Analysis A->B C HPLC-UV/FL Analysis A->C D LC-MS/MS Analysis A->D E Silylation (BSTFA + 1% TMCS) B->E F Carbamate Formation (FMOC-Cl) C->F G Urea Formation (AQC / AccQ-Tag) D->G H Increases volatility & stability Reduces column interaction E->H I Adds fluorophore/chromophore Enables UV/FL detection F->I J Adds basic quinoline moiety Enhances ESI+ ionization G->J

Fig 1. Decision matrix for 2-Propoxycyclohexan-1-amine derivatization based on analytical platform.

Protocol 1: GC-MS Analysis via Silylation (BSTFA + 1% TMCS)

Mechanistic Insight & Causality: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating reagent that replaces the active amine protons with trimethylsilyl (TMS) groups, effectively masking the polar N-H bond to increase volatility and thermal stability[5]. Because 2-propoxycyclohexan-1-amine is an alicyclic amine, steric hindrance can slow the reaction. The addition of 1% Trimethylchlorosilane (TMCS) is a critical experimental choice; it acts as a catalyst to drive the silylation of hindered amines to absolute completion by increasing the electrophilicity of the silyl donor.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 100 µL of the 2-propoxycyclohexan-1-amine sample (reconstituted in an anhydrous aprotic solvent such as acetonitrile or dichloromethane) into a silanized glass reaction vial[2]. Note: Moisture must be strictly excluded, as water rapidly hydrolyzes BSTFA.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS[2].

  • Reaction: Seal the vial tightly with a PTFE-lined cap and heat in a dry block at 70°C for 30–45 minutes[2]. Causality: Elevated temperature provides the activation energy required to ensure complete conversion to the di-TMS derivative, preventing the appearance of split peaks (mono-TMS vs. di-TMS) in the chromatogram.

  • Cooling & Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS system[2].

Protocol 2: HPLC-UV/FL Analysis via FMOC-Cl Derivatization

Mechanistic Insight & Causality: 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) reacts rapidly with primary amines via nucleophilic attack on the chloroformate carbonyl carbon, forming a highly fluorescent, UV-active carbamate[3]. The reaction must be buffered to a mild alkaline pH to ensure the primary amine remains in its unprotonated, highly nucleophilic state[3][6].

Step-by-Step Methodology:

  • Buffering: Mix 100 µL of the aqueous amine sample with 200 µL of 200 mM borate buffer (pH 9.0)[6].

  • Derivatization: Add 200 µL of 15 mM FMOC-Cl dissolved in anhydrous acetonitrile[6]. Vortex immediately to ensure a homogenous reaction mixture.

  • Incubation: Allow the reaction to proceed at room temperature for exactly 5 minutes[6].

  • Quenching (Self-Validating Step): Add 200 µL of 300 mM 1-amino-adamantane (ADAM) or glycine. Causality: Excess FMOC-Cl will inevitably hydrolyze to FMOC-OH, a highly fluorescent byproduct that co-elutes with and obscures analyte peaks. ADAM reacts with the excess FMOC-Cl to form a highly hydrophobic complex that elutes far later in the gradient, ensuring a clean, interference-free chromatogram[6][7].

  • Analysis: Inject 10 µL into the HPLC system. Detect using fluorescence (Ex: 265 nm / Em: 310 nm) for femtomole-level sensitivity[8].

Protocol 3: UPLC-MS/MS Analysis via AQC Derivatization

Mechanistic Insight & Causality: For LC-MS/MS, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC / AccQ-Tag) is the premier derivatizing agent. It forms a highly stable asymmetric urea derivative[9]. The attached quinoline ring acts as a potent proton acceptor, drastically enhancing the ionization yield in positive Electrospray Ionization (ESI+) and increasing the molecule's hydrophobicity for excellent retention on C18 columns[10][11].

AQC_Reaction A 2-Propoxycyclohexan-1-amine (Analyte) C Mild Alkaline Buffer (pH 8.6, 55°C) A->C B AQC Reagent (NHS-Carbamate) B->C D Asymmetric Urea (ESI+ Optimized) C->D Nucleophilic Attack E N-Hydroxysuccinimide (Leaving Group) C->E Cleavage

Fig 2. Reaction mechanism of AQC derivatization yielding an ESI-optimized asymmetric urea.

Step-by-Step Methodology:

  • Buffering: Mix 10 µL of the sample with 70 µL of borate buffer (pH 8.6) in a maximum recovery vial[4]. Causality: A slightly lower pH (8.6) than the FMOC-Cl protocol is utilized to balance amine nucleophilicity while preventing the rapid, competitive hydrolysis of the NHS-ester moiety.

  • Reagent Addition: Add 20 µL of reconstituted AQC reagent (in acetonitrile)[4].

  • Reaction & Stabilization: Vortex immediately and heat at 55°C for 10 minutes[4]. Causality: While the initial urea formation takes only seconds, heating is mandatory to drive the conversion of any unstable intermediate byproducts into inert 6-aminoquinoline (AMQ), preventing baseline noise and MS interference[9].

  • Dilution: Dilute 1:100 with LC-MS grade water prior to injection. Causality: AQC derivatives ionize so efficiently that undiluted injection often leads to detector saturation and severe matrix effects[4].

  • Analysis: Inject 1 µL into the UPLC-MS/MS system. Monitor the common fragment ion at m/z 171 (cleavage of the aminoquinoline moiety) to establish highly specific Multiple Reaction Monitoring (MRM) transitions[4].

Quantitative Data & Methodological Summary

The following table summarizes the operational parameters and analytical benefits of the three derivatization strategies for 2-Propoxycyclohexan-1-amine:

Analytical PlatformDerivatization ReagentReaction ConditionsPrimary MechanismAnalytical Benefit
GC-MS BSTFA + 1% TMCS70°C, 30–45 minSilylation (TMS addition)Masks polar N-H bonds; increases volatility, thermal stability, and prevents column adsorption.
HPLC-UV/FL FMOC-ClRT, 5 min (pH 9.0)Carbamate FormationIntroduces a fluorenyl fluorophore, enabling highly sensitive femtomole-level optical detection.
UPLC-MS/MS AQC (AccQ-Tag)55°C, 10 min (pH 8.6)Asymmetric Urea FormationAppends a basic quinoline moiety; drastically boosts ESI+ ionization yield and RP-column retention.

References

1. 2. 3. 4. 5. 6. 7. 8. 9. 10. 11. 12.

Sources

Troubleshooting & Optimization

"troubleshooting common side reactions in 2-Propoxycyclohexan-1-amine synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Common Side Reactions & Process Optimization

Introduction

The synthesis of 2-Propoxycyclohexan-1-amine presents a classic challenge in alicyclic chemistry: controlling the interplay between regioselectivity , stereochemistry (cis/trans), and competing elimination pathways .

This guide addresses the three most critical failure points in the standard synthetic route:

  • Oligomerization during the initial epoxide ring-opening.

  • Unwanted Elimination during the activation/substitution of the alcohol.

  • Stereochemical Scrambling (Cis vs. Trans isolation).

Module 1: The Etherification Phase (Epoxide Ring Opening)

Context: The standard entry point is the acid-catalyzed ring opening of cyclohexene oxide with n-propanol . While theoretically simple, this step is prone to polymerization.

Troubleshooting Guide: Low Yield & Oligomerization
SymptomProbable CauseTechnical Solution
Gummy/Viscous Residue Polymerization: The epoxide is reacting with itself (homo-polymerization) rather than the propanol. This occurs when the alcohol concentration is too low relative to the epoxide, or the acid catalyst is too aggressive.Protocol Adjustment: 1. Inverse Addition: Add the epoxide slowly (dropwise) to a solution of the catalyst in excess n-propanol. Never add the catalyst to neat epoxide.2. Catalyst Switch: Move from strong Brønsted acids (H₂SO₄) to milder Lewis acids like Bi(OTf)₃ or Er(OTf)₃ which favor alcoholysis over polymerization [1].
Formation of 1,2-Cyclohexanediol Moisture Contamination: Water is a better nucleophile than propanol. Even trace moisture leads to the diol side product.Corrective Action: 1. Use anhydrous n-propanol.2. Add molecular sieves (3Å or 4Å) to the reaction vessel.3. Run under N₂ or Ar atmosphere.
Incomplete Conversion Steric Bulk/Low Temp: n-Propanol is less nucleophilic than methanol.Optimization: Increase temperature to 40–50°C. If using Lewis acids, ensure catalyst loading is sufficient (1–5 mol%).
FAQ: Stereochemistry of Ring Opening

Q: Does this step yield the cis or trans ether? A: Acid-catalyzed opening of cyclohexene oxide proceeds via an anti-addition mechanism. The nucleophile (propanol) attacks the back face of the protonated epoxide. Consequently, the product is exclusively (±)-trans-2-propoxycyclohexanol .

Module 2: Nitrogen Installation (The "Elimination Trap")

Context: Converting the trans-alcohol to the amine is the most error-prone step. The two primary routes are Nucleophilic Substitution (SN2) and Reductive Amination .

Route A: Activation & Displacement (The Inversion Route)

Pathway: Trans-Alcohol


 Mesylate/Tosylate 

Azide Displacement

Reduction

Cis-Amine .

Critical Warning: Cyclohexyl rings are notorious for E2 elimination . If your leaving group (OMs/OTs) is axial, or if you use a strong base, you will generate 1-propoxycyclohex-1-ene or 3-propoxycyclohex-1-ene instead of the amine.

Visualizing the Competition: Substitution vs. Elimination

ReactionPathways cluster_legend Mechanism Logic Start Trans-2-Propoxycyclohexyl Mesylate Nu Nucleophile (N3- or NH3) Start->Nu Sub Substitution (SN2) Product: Cis-Azide/Amine Nu->Sub Polar Aprotic Solvent (DMF/DMSO) Elim Elimination (E2) Product: Cyclohexene derivative Nu->Elim Strong Base or High Heat Info SN2 requires backside attack. Cyclohexane ring steric hindrance favors Elimination if conditions are harsh.

Figure 1: The competition between SN2 substitution and E2 elimination in cyclohexane systems.

Troubleshooting Guide: Preventing Elimination
IssueDiagnosisSolution
High yield of olefin (alkene) Basicity too high: Using Ammonia or primary amines directly on the mesylate often acts as a base (E2) rather than a nucleophile (SN2).Switch Nucleophile: Use Sodium Azide (NaN₃) . The azide ion is a powerful nucleophile but a weak base, significantly favoring SN2 over E2 [2]. Reduce the azide later (Staudinger or Hydrogenation) to get the amine.
No Reaction (Stalled) Steric Hindrance: Backside attack on a secondary cyclohexyl carbon is slow.Solvent Promotion: Switch to DMF , DMSO , or HMPA (if safety permits). These polar aprotic solvents solvate the cation, leaving the azide anion "naked" and more reactive. Heat to 60–80°C, but monitor closely for elimination.
Wrong Stereochemistry (Trans product obtained) Double Inversion? Unlikely in this step. If you started with trans-alcohol and got trans-amine via SN2, you likely had retention via a neighboring group participation or an SN1 pathway (rare here).Verify Mechanism: Standard SN2 on a trans-mesylate must yield a cis-azide/amine. If you need the trans-amine, you cannot use this route directly (see Module 3).

Module 3: Stereochemical Control & Separation

Context: Users often require a specific isomer (Cis or Trans).

  • Epoxide Route (Standard): Yields Trans-Alcohol

    
    Cis-Amine  (via inversion).
    
  • Reductive Amination Route: Yields a Mixture (often favoring cis slightly, but thermodynamically manipulatable).

Protocol: Obtaining the Trans-Amine

If your target is trans-2-propoxycyclohexan-1-amine , the SN2 route on the alcohol is counter-productive because it inverts the stereocenter.

Recommended Workflow for Trans-Isomer:

  • Synthesize trans-2-propoxycyclohexanol .

  • Oxidize to 2-propoxycyclohexanone (Jones Reagent or PCC).

  • Reductive Amination with Ammonium Acetate/NaCNBH₃.

    • Note: This yields a mixture.[1][2][3][4][5] However, the trans-isomer is often the thermodynamic product (diequatorial substituents).

    • Equilibration: If the cis-isomer dominates, equilibrate the imine intermediate with acid/heat before reduction to favor the thermodynamic trans form.

Separation of Isomers (Purification)

Separating cis/trans 2-aminocyclohexyl ethers is difficult due to similar boiling points.

MethodProtocol Details
Derivatization (Best for Analysis) React crude amine with Trifluoroacetic Anhydride (TFAA) . The resulting trifluoroacetamides have significantly different retention times on GC/HPLC compared to the free amines [3].
Flash Chromatography Stationary Phase: Aminopropyl-functionalized silica or C30 Reverse Phase. Mobile Phase: DCM/MeOH/NH₄OH (90:9:1). The cis isomer (axial/equatorial) often elutes differently than the trans (diequatorial) due to hydrogen bonding capabilities (intramolecular H-bond in cis isomer makes it less polar).
Recrystallization Convert the amine mixture to the HCl salt . The trans-isomer salt is typically less soluble in ethanol/ether mixtures and can be enriched via fractional crystallization [4].

Summary of Chemical Logic

SynthesisFlow Epoxide Cyclohexene Oxide TransAlc Trans-2-Propoxycyclohexanol Epoxide->TransAlc n-PrOH, H+ (Anti-Opening) Ketone 2-Propoxycyclohexanone TransAlc->Ketone Oxidation Mesylate Activated Mesylate (Trans) TransAlc->Mesylate MsCl, Et3N CisAmine CIS-2-Propoxycyclohexan-1-amine (Kinetic/Inversion Product) Ketone->CisAmine Reductive Amination (Kinetic Control) TransAmine TRANS-2-Propoxycyclohexan-1-amine (Thermodynamic Product) Ketone->TransAmine Reductive Amination (Thermodynamic Control) Mesylate->CisAmine 1. NaN3 (SN2 Inversion) 2. Reduction

Figure 2: Decision matrix for selecting the synthesis route based on desired stereochemistry.

References

  • García, H., et al. "Lewis Acid‐Catalyzed Ring‐Opening Alcoholysis of Cyclohexene Oxide." ResearchGate, 2025.

  • Clayden, J., et al. "Nucleophilic Substitution (SN2)." Organic Chemistry Portal.

  • Metcalfe, L. D. "Gas chromatographic separation of cis and trans isomers of long chain amines." Journal of the American Oil Chemists' Society, 1981.[6]

  • Corcoran, P. "Separation and purification of cis and trans isomers of 1,2-diaminocyclohexane."[7] US Patent 3,880,925, 1975.

Sources

Technical Support Center: Optimization of 2-Propoxycyclohexan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-OPT-2904 Subject: Process Optimization & Troubleshooting for 1,2-Amino Ether Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary & Reaction Architecture

You are likely encountering difficulties in synthesizing 2-Propoxycyclohexan-1-amine with high stereochemical fidelity and yield. This molecule belongs to the class of trans-1,2-amino ethers, which are privileged scaffolds in medicinal chemistry (e.g., mucolytics, ion channel blockers).

The two primary synthetic challenges are:

  • Regio-/Stereocontrol: Ensuring the trans-configuration (anti-addition).

  • Chemomimesis: Preventing N-alkylation (if starting from amino alcohols) or polymerization (if starting from aziridines).[1][2]

This guide prioritizes the Lewis Acid-Catalyzed Ring Opening of Aziridines (Route A) due to its superior atom economy and direct access to the amine.[1][2] We also cover the Epoxide Opening/Functionalization (Route B) as a robust fallback for scale-up.[1][2]

Visualizing the Synthetic Pathways

The following diagram outlines the logic flow for selecting and executing the synthesis.

ReactionPathways Start Target: 2-Propoxycyclohexan-1-amine RouteA Route A: Aziridine Opening (High Atom Economy) Start->RouteA RouteB Route B: Epoxide Opening (Scale-up Robustness) Start->RouteB Aziridine 7-azabicyclo[4.1.0]heptane (Activated) RouteA->Aziridine Epoxide Cyclohexene Oxide RouteB->Epoxide Catalyst Lewis Acid Cat. (BF3·OEt2 or Sc(OTf)3) Aziridine->Catalyst Activation IntermediateB trans-2-Propoxycyclohexanol Epoxide->IntermediateB + 1-Propanol (Acid Cat.) Product Product: trans-2-Propoxycyclohexan-1-amine Catalyst->Product + 1-Propanol (SN2) Alcohol 1-Propanol (Nucleophile) Activation Activation (MsCl) & Azide Displacement IntermediateB->Activation Activation->Product Reduction

Figure 1: Strategic decision tree comparing the direct Aziridine route vs. the stepwise Epoxide route.[1][2]

Primary Protocol: Aziridine Ring Opening (Route A)[1][2]

This method involves the nucleophilic attack of 1-propanol on 7-azabicyclo[4.1.0]heptane (cyclohexene imine).[1][2] This is the most direct route but requires strict control to prevent polymerization.[1]

Standard Operating Procedure (Optimized)
ParameterConditionRationale
Substrate 7-azabicyclo[4.1.0]heptane (N-activated preferred, e.g., N-Tosyl)Unactivated aziridines are poor electrophiles; N-Tosyl or N-Boc increases reactivity and prevents amine poisoning of the catalyst.[1][2]
Nucleophile 1-Propanol (1.2 - 2.0 equiv)Slight excess drives equilibrium; too much complicates purification.[1][2]
Catalyst ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(10-20 mol%) or

(5 mol%)
Lewis acids activate the aziridine ring, lowering the activation energy for nucleophilic attack.[1]
Solvent DCM or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Anhydrous)
Non-nucleophilic solvent required.[1] Water will compete with propanol, forming amino-alcohols.[1][2]
Temperature

Start cold to control exotherm and prevent polymerization; warm to complete conversion.
Troubleshooting Guide: Route A

Issue 1: Low Yield / Incomplete Conversion

  • Diagnosis: The catalyst may be "poisoned" by the basic amine product, or the aziridine is not sufficiently activated.[1]

  • Solution:

    • Switch Catalyst: Move from

      
       to Copper(II) Triflate (
      
      
      
      )
      . Copper triflate binds strongly to the aziridine but exchanges rapidly, often allowing for lower loading and higher turnover [1].
    • Activate the Nitrogen: If using free 7-azabicyclo[4.1.0]heptane, the amine produced is basic and kills the Lewis Acid.[1][2] Use N-Tosyl-7-azabicyclo[4.1.0]heptane. The sulfonyl group pulls electron density, making the ring more electrophilic and the product non-basic [2].[1][2]

Issue 2: Polymerization (Gummy/Insoluble Residue)

  • Diagnosis: Aziridine concentration is too high, leading to intermolecular attack (aziridine attacks aziridine).[1][2]

  • Solution:

    • High Dilution: Run the reaction at 0.1 M or lower.

    • Inverse Addition: Add the Aziridine slowly to a solution of the Catalyst + Propanol.[1] This ensures the aziridine is always in the presence of a large excess of nucleophile.

Issue 3: Poor Stereoselectivity (Cis/Trans Mixtures)

  • Diagnosis: Mechanism is drifting towards ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (carbocation character) rather than pure 
    
    
    
    .[1]
  • Solution:

    • Lower Temperature: Maintain

      
       for longer.
      
    • Solvent Change: Switch to a non-polar solvent like Toluene.[1][2] Polar solvents stabilize carbocations, encouraging loss of stereochemistry.

Secondary Protocol: Epoxide Opening (Route B)

Use this route if you lack experience handling aziridines or require multi-gram scale-up where aziridine toxicity is a concern.[1][2]

Step-by-Step Workflow
  • Etherification: React Cyclohexene oxide with 1-propanol using a catalytic amount of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or Amberlyst-15.[1]
    
    • Result:trans-2-propoxycyclohexanol.[1][2]

  • Activation: Convert the hydroxyl group to a Mesylate (MsCl/Et3N).

    • Note: Do not use halides here; mesylates are better leaving groups for the next step.

  • Displacement: React with Sodium Azide (

    
    ) in DMF.
    
    • Stereochemistry Flip: This

      
       inversion converts the trans-mesylate to the cis-azide? Wait. 
      
    • Correction: The epoxide opening gives trans-alcohol.[1][2] Displacement of trans-mesylate with azide gives cis-azide.[1][2] Reduction gives cis-amine.[1][2]

    • CRITICAL FIX: To get the trans-amine via this route, you must perform a Double Inversion .[1][2]

      • Path: Epoxide ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

        
        trans-Alcohol 
        
        
        
        cis-Halide/Mesylate
        
        
        trans-Azide
        
        
        trans-Amine.[1]
      • Better Path: Use the Aziridine route for trans-amines.[1][2] The Epoxide route is naturally biased toward cis-amines if simple displacement is used, or requires complex Mitsunobu chemistry (using phthalimide) to retain trans configuration via neighboring group participation or double inversion.[1][2]

Recommendation: If you need the trans-isomer (which is standard for this class), stick to Route A (Aziridine) .[1][2] If you must use Route B, use the Ritter Reaction (Epoxide + Propanol + Acetonitrile + Acid) which can yield acetamides that are hydrolyzed to amines, though stereocontrol is harder.[1]

Frequently Asked Questions (FAQs)

Q: Why is my product an oil that is difficult to crystallize? A: 2-Propoxycyclohexan-1-amine is a low-molecular-weight ether-amine, likely a liquid at room temperature.[1][2]

  • Fix: Isolate it as a salt. Bubble dry HCl gas into the ethereal solution of the crude amine to precipitate 2-Propoxycyclohexan-1-amine Hydrochloride . This solid is stable, non-hygroscopic, and easy to recrystallize from EtOH/Et2O.

Q: Can I use unactivated aziridine (NH) directly? A: Yes, but it is difficult.[1][2] The "free" aziridine requires a stoichiometric amount of Lewis Acid because the product amine binds to the catalyst.

  • Protocol Adjustment: If using free aziridine, use Scandium Triflate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) .[1] It is water-tolerant and often reusable, handling the basicity better than Boron-based catalysts [3].[1][2]
    

Q: How do I confirm the trans stereochemistry? A: Use


 NMR coupling constants.
  • Look at the signal for the proton on the carbon attached to the nitrogen (

    
    ).
    
  • In a fixed cyclohexane chair, a trans-diaxial relationship (characteristic of the trans-isomer) will show a large coupling constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1]
    
  • The cis-isomer (axial-equatorial) will show a smaller coupling constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1]
    

Troubleshooting Logic Tree

Use this diagram to diagnose failure points in real-time.

Troubleshooting Start Problem Identified Issue1 Low Yield (<40%) Start->Issue1 Issue2 Impure / Polymerized Start->Issue2 Issue3 Wrong Stereochem Start->Issue3 CheckCat Check Catalyst Loading Issue1->CheckCat CheckConc Check Concentration Issue2->CheckConc CheckTemp Check Temperature Issue3->CheckTemp Action1 Increase Cat. to 20 mol% OR Switch to Cu(OTf)2 CheckCat->Action1 Action2 Dilute to 0.1M Use Inverse Addition CheckConc->Action2 Action3 Run at -20°C Switch to Toluene CheckTemp->Action3

Figure 2: Diagnostic workflow for reaction optimization.

References

  • Ghorbani-Vaghei, R., et al. (2019).[1][2] "Zinc-Catalyzed Hydroxyl-Directed Regioselective Ring Opening of Aziridines." ACS Catalysis.[1][2][3] Available at: [Link][1][2]

  • Watson, I. D. G., et al. (2006).[1] "Catalytic ring-opening of aziridines with alcohols."[1][2] Accounts of Chemical Research. (General mechanism reference for Lewis Acid catalysis).

  • Bhanushali, M. J., et al. (2007).[1] "Sc(OTf)3 catalyzed regioselective ring opening of aziridines with alcohols."[1][2] Journal of Molecular Catalysis A: Chemical.

  • Minakata, S., et al. (2005).[1] "Regioselective Ring Opening of Aziridines." Organic Letters. Available at: [Link][1][2]

(Note: For specific Safety Data Sheets (SDS) regarding 7-azabicyclo[4.1.0]heptane, please consult your internal EHS database as aziridines are potent alkylating agents.)

Sources

"purification strategies for high-purity 2-Propoxycyclohexan-1-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-2PC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: Critical (Drug Development/Biological Assay Standard)[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because standard purification methods (simple distillation or generic flash chromatography) have failed to yield the >98% purity required for your biological assays or SAR studies.

2-Propoxycyclohexan-1-amine is a deceptively simple molecule.[1] Its amphiphilic nature (lipophilic propoxy chain + hydrophilic amine) and the inevitable presence of cis/trans diastereomers make it a challenging target for high-purity isolation.[1] This guide prioritizes stereochemical integrity and removal of trace amine oxides , which are common false positives in biological screening.[1]

Module 1: Chemical Hygiene & Storage (FAQ)

Q: My clear oil turned yellow/brown overnight. Is it ruined? A: Not necessarily, but it is oxidizing. Primary amines on cyclohexane rings are susceptible to oxidation (forming N-oxides) and carbamate formation upon exposure to atmospheric CO₂.[1]

  • Immediate Action: Sparge the sample with Argon for 15 minutes.[1]

  • Prevention: Store under inert gas at -20°C. If the color is deep brown, perform a quick filtration through a basic alumina plug (eluting with DCM) before proceeding to high-purity steps.

Q: I see a "ghost peak" in my NMR at 8.0-8.5 ppm. A: This is likely the ammonium carbamate salt formed by reaction with CO₂ in the air.[1]

  • Fix: Wash your organic phase with 1M NaOH (not water alone) during extraction to revert the carbamate to the free amine.

Module 2: Bulk Purification Strategies (Troubleshooting)

Issue: "I tried distilling, but the impurities co-distill." Diagnosis: 2-Propoxycyclohexan-1-amine has a high boiling point (likely >80°C at 5 mmHg).[1] Structural isomers and unreacted starting materials (like cyclohexene oxide derivatives) often have overlapping boiling points. Strategy: Use Acid-Base Extraction as a pre-filter before chromatography.[1]

StepSolvent SystemObjective
1. Acidify Dissolve crude in Et₂O, extract with 1M HCl (3x).Protonates the amine (moves to aqueous). Neutrals/Non-basics stay in Et₂O.
2. Wash Wash aqueous HCl layer with fresh Et₂O.[1]Removes trapped non-polar impurities.
3.[1][2] Basify Adjust aqueous layer to pH >12 with 6M NaOH (Keep cool!).Deprotonates amine (becomes oil).
4. Extract Extract with DCM (3x). Dry over Na₂SO₄.[1][3]Recovers purified Free Base.[1]

Module 3: Stereochemical Resolution (The Core Challenge)

This is the most critical section. 2-substituted cyclohexylamines exist as cis and trans isomers.[1] For drug development, you usually need one specific isomer (often trans is the thermodynamic product from ring-opening).

Strategy A: Flash Chromatography (The "Tailing" Fix)

Issue: "My amine streaks down the column, and I can't separate the isomers." Root Cause: The basic amine interacts strongly with the acidic silanols on silica gel, causing peak tailing that masks separation.[4]

Protocol: The "Amine-Modified" Mobile Phase Do not use plain Silica.[1] You must suppress silanol activity.[1][5]

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[1]

  • Solvent System: Gradient of Hexanes:Ethyl Acetate (Start 95:5, ramp to 60:40).

  • Elution Order: typically, the Trans isomer (less polar due to intramolecular H-bonding shielding or chair conformation) elutes before the Cis isomer. Note: Verify this with NOE NMR, as the propoxy group can alter solvation shells.

Visualization: Troubleshooting Tailing

TailingFix Start Problem: Broad/Tailing Peaks Decision Check Mobile Phase Start->Decision Sol1 Add 1% Et3N (Competes for Silanols) Decision->Sol1 Standard Silica Sol2 Use Amine-Funct. Silica (NH2-SiO2) Decision->Sol2 Specialty Column Sol3 Switch to DCM/MeOH/NH4OH Decision->Sol3 High Polarity Result Sharp Peaks (Isomer Separation Possible) Sol1->Result Sol2->Result Sol3->Result

Caption: Decision tree for eliminating amine-silica interactions to achieve diastereomeric resolution.

Strategy B: Salt Crystallization (The Gold Standard)

If chromatography yields 95% purity, crystallization can push it to >99%. The trans-isomer hydrochloride salt is often significantly less soluble in alcohols than the cis-isomer.[1]

Protocol: Selective Crystallization of the Hydrochloride Salt

  • Dissolution: Dissolve 1g of semi-pure amine in 5 mL of dry Ethanol or Isopropanol .

  • Acidification: Add 1.1 equivalents of HCl (4M in Dioxane) dropwise at 0°C.

    • Why Dioxane? Avoids introducing water, which increases solubility of the salt.

  • Precipitation: Add Diethyl Ether (anti-solvent) slowly until turbidity persists.[1]

  • Aging: Store at -20°C overnight.

  • Filtration: Filter the white crystals. The solid is usually enriched in the trans-isomer.[1] The filtrate (mother liquor) contains the cis-isomer and impurities.[1]

Visualization: Purification Workflow

PurificationFlow cluster_recycle Recycle Stream Crude Crude Reaction Mixture (Amine + Propoxy + Impurities) Extraction Acid-Base Extraction (Removes Neutrals) Crude->Extraction Bulk Cleanup Flash Flash Chromatography (Hex/EtOAc + 1% TEA) Extraction->Flash Isomer Enrichment Salt HCl Salt Crystallization (EtOH/Ether) Flash->Salt Final Polishing Final Pure Trans-Isomer (>99%) Salt->Final Filtration MotherLiquor Mother Liquor (Cis-rich) Salt->MotherLiquor Filtrate

Caption: Integrated workflow for isolating high-purity amine isomers, moving from bulk extraction to precision crystallization.

Module 4: Analytical Validation

Do not rely on LC-MS alone; it cannot distinguish diastereomers easily.[1]

MethodPurposeAcceptance Criteria
1H NMR (CDCl₃) Structure & Isomer RatioCheck the CH-NH₂ proton signal width. Trans usually appears as a broad multiplet (axial-axial coupling), Cis is narrower.[1]
GC-FID Volatile ImpuritiesSingle peak >99.5% area.[1]
Elemental Analysis Salt StoichiometryC/H/N within 0.4% of theoretical (confirms no trapped solvent).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (The standard text for general amine purification and salt formation strategies).

  • Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? (Detailed guide on using amine modifiers like TEA to prevent tailing).

  • Phenomenex. (2025).[1][6] How to Reduce Peak Tailing in HPLC? (Technical breakdown of silanol interactions and pH adjustments for basic amines).

  • Corcoran, P. (1975). Separation and purification of cis and trans isomers. US Patent 3,860,925.[1] (Foundational industrial method for separating cyclohexane diamine isomers via differential salt solubility).

  • Beilstein Journals. (2022).[1] Trichloroacetic acid fueled practical amine purifications. (Novel approach for purifying amines via precipitation, relevant for non-chromatographic scale-up).

Sources

"identifying and minimizing impurities in 2-Propoxycyclohexan-1-amine production"

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Identification & Minimization of Impurities in 1,2-Amino Ethers

Document ID: TSC-2026-PCXA-01 Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts

Introduction: The Scope of this Guide

Welcome to the Technical Support Center. You are likely accessing this guide because you are synthesizing or purifying 2-Propoxycyclohexan-1-amine (CAS: Generic/Derivative) and are encountering yield losses, unexpected peaks in your GC-MS, or difficulties in salt formation.

This molecule belongs to the class of 1,2-amino ethers . Its production is deceptively simple, often involving the ring-opening of cyclohexene oxide followed by functionalization. However, the cyclohexane ring introduces critical stereochemical challenges (cis/trans isomers), and the ether linkage creates susceptibility to oxidative degradation .

This guide is structured not as a textbook, but as a Troubleshooting Logic Tree . We address the three most common failure modes:

  • Stereochemical Drift: The ratio of trans (active) to cis (impurity) is off.

  • Oligomerization: Presence of high-molecular-weight "gunk" (polyethers).

  • Incomplete Amination: Residual alcohols or ketones in the final product.

Module 1: Synthesis & Impurity Origins

The Primary Route: Epoxide Opening & Reductive Amination

While azide displacement is a valid academic route, we assume the Oxidation-Reductive Amination pathway for scalable production, as it avoids hazardous azides and allows for thermodynamic control of the trans-isomer.

Workflow & Impurity Map

The following diagram illustrates the standard synthesis pathway and exactly where specific impurities are generated.

SynthesisPath Start Cyclohexene Oxide + n-Propanol Step1 Acid Catalysis (Ring Opening) Start->Step1 Inter1 Intermediate A: trans-2-Propoxycyclohexanol Step1->Inter1 Imp1 Impurity Type 1: Poly(cyclohexene oxide) (Oligomers) Step1->Imp1 Acid too strong or Temp too high Step2 Oxidation (Jones/Swern) Inter1->Step2 Inter2 Intermediate B: 2-Propoxycyclohexanone Step2->Inter2 Step3 Reductive Amination (NH3 + H2/Cat) Inter2->Step3 Product Target: trans-2-Propoxycyclohexan-1-amine Step3->Product Imp2 Impurity Type 2: cis-Isomer (Kinetic Product) Step3->Imp2 Wrong Catalyst (Kinetic Control) Imp3 Impurity Type 3: Secondary Amine (Dimerization) Step3->Imp3 Low NH3 excess

Figure 1: Reaction pathway highlighting critical control points where oligomers, stereoisomers, and dimers are formed.

Module 2: Troubleshooting & FAQs

Issue 1: "My crude mixture is viscous and dark."

Diagnosis: Oligomerization of Cyclohexene Oxide. Root Cause: If the acid catalyst (e.g.,


, 

) used in Step 1 is too concentrated or the temperature is uncontrolled, cyclohexene oxide will polymerize with itself rather than reacting with propanol.

Corrective Action:

  • Catalyst Switch: Switch to a milder Lewis acid like Bi(III) or Er(OTf)3 which favors alcoholysis over polymerization [1].

  • Order of Addition: Do not add the catalyst to the epoxide. Add the epoxide slowly to a solution of the catalyst in n-propanol. This ensures the concentration of epoxide is always low relative to the alcohol nucleophile.

Issue 2: "I have a persistent impurity at M+ - 17 in GC-MS."

Diagnosis: Incomplete Amination (Residual Ketone) or Alcohol. Root Cause: The reductive amination (Step 3) stalled.

  • If the mass is M+1 (158) : Target Amine.

  • If the mass is M+1 (157) : 2-Propoxycyclohexanone (Starting material for Step 3).

  • If the mass is M+1 (159) : 2-Propoxycyclohexanol (From reduction of ketone without amination).

Corrective Action:

  • Water Management: Reductive amination generates water. If using imine pre-formation (Ti(OiPr)4 or molecular sieves), ensure the drying agent is fresh. Water pushes the equilibrium back to the ketone.

  • Ammonia Pressure: Increase the partial pressure of

    
     or use a large excess of ammonium acetate if doing hydride reduction (e.g., 
    
    
    
    ).
Issue 3: "The melting point of my salt is broad/low."

Diagnosis: Stereochemical Contamination (cis vs trans). Root Cause: The trans-isomer (diequatorial substituents) is usually the thermodynamic product. However, if the reduction of the imine is too fast (kinetic control) or uses a bulky hydride attacking from the wrong face, you will get the cis-amine.

Protocol for Stereochemical Cleanup: Do not rely on silica chromatography to separate these isomers; it is often inefficient. Use fractional crystallization .

  • Dissolve crude amine in Ethanol.

  • Add 1.05 eq of L-Tartaric Acid or HCl (in ether).

  • The trans-isomer usually forms a more stable, higher-melting crystal lattice due to symmetry.

  • Recrystallize until the melting point is sharp.

Module 3: Analytical Validation (The "Self-Validating" System)

You cannot fix what you cannot measure. Establish these checkpoints before scaling up.

Checkpoint A: GC-FID/MS (Volatiles)
  • Column: DB-Amine or Rtx-5 Amine (Base-deactivated columns are essential to prevent tailing).

  • Key Markers:

    • RT X.X min: Cyclohexene oxide (Starting Material - Should be <0.1%).

    • RT Y.Y min: 2-Propoxycyclohexanol (Intermediate - Common impurity).

    • RT Z.Z min:2-Propoxycyclohexan-1-amine (Target).[1]

    • RT Z.Z + 2 min: Bis(2-propoxycyclohexyl)amine (Dimer - Critical to minimize).

Checkpoint B: 1H-NMR (Stereochemistry)

The coupling constant (


) of the proton at the C1 position (alpha to the amine) is the definitive test for cis/trans assignment.
IsomerProton GeometryCoupling Constant (

)
Interpretation
Trans Axial-Axial~10-12 Hz Target Molecule (Thermodynamic)
Cis Axial-Equatorial~3-5 Hz Impurity (Kinetic)

Note: This applies if the chair conformation locks the substituents in equatorial positions, which is standard for 1,2-disubstituted cyclohexanes.

Module 4: Decision Matrix for Purification

Use this logic flow to determine your purification strategy based on your analytical data.

PurificationLogic Start Crude Reaction Mixture Check1 Is Purity > 95% (GC)? Start->Check1 Check2 Is Trans/Cis Ratio > 98:2? Check1->Check2 Yes ActionDistill Vacuum Distillation (Remove Volatiles/Oligomers) Check1->ActionDistill No ActionSalt Salt Formation & Recrystallization (Tartrate or HCl) Check2->ActionSalt No Final Final Product Release Check2->Final Yes ActionDistill->Check1 Retest ActionSalt->Check2 Retest

Figure 2: Logic gate for determining whether distillation or crystallization is required.

References

  • Lewis Acid Catalysis in Epoxide Opening

    • Title: Lewis Acid‐Catalyzed Ring‐Opening Alcoholysis of Cyclohexene Oxide.[2]

    • Source: ResearchG
    • URL:[Link]

  • Stereoselective Synthesis of Cyclohexylamines

    • Title: Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine deriv
    • Source: Chemical Science (RSC).
    • URL:[Link]

  • General Mechanism of Amination (Ritter/Reductive)

    • Title: Synthesis and biological activity of cyclohexylamine deriv
    • Source: ResearchGate.[3]

    • URL:[Link]

  • Polymerization Side Reactions

    • Title: Ring-opening polymerization of cyclohexene oxide using aluminum amine–phenolate complexes.[4]

    • Source: Dalton Transactions (RSC).[4]

    • URL:[Link]

Sources

Technical Support Center: Optimization of 2-Propoxycyclohexan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield and Selectivity in 2-Propoxycyclohexan-1-amine Synthesis Audience: Medicinal Chemists, Process Development Scientists Version: 1.0 (Current as of 2025)[1]

Introduction: The Stereochemical Challenge

2-Propoxycyclohexan-1-amine is a deceptively simple scaffold often utilized in the synthesis of mucolytics (e.g., Ambroxol analogs) and ion-channel blockers.[1] The core challenge in its synthesis is not connectivity, but stereocontrol . The biological activity of 1,2-disubstituted cyclohexanes is strictly governed by their relative configuration (cis vs. trans).

This guide addresses the three primary failure modes reported by our users:

  • Polymerization during the epoxide ring-opening (Low Yield).

  • Diastereomeric scrambling during nitrogen installation (Poor Selectivity).

  • Isolation difficulties due to the amphiphilic nature of the final amine.

Module 1: The Etherification Step (Epoxide Opening)

Context: The standard entry point is the alcoholysis of cyclohexene oxide with


-propanol.
Target Intermediate: trans-2-propoxycyclohexan-1-ol.[1]
Troubleshooting Guide
SymptomDiagnosisCorrective ActionMechanism
Yield < 40% (Viscous residue) Oligomerization. Strong Brønsted acids (H₂SO₄, HCl) initiate cationic polymerization of the epoxide (PCHO formation) faster than the nucleophilic attack of propanol.[1]Switch to Metal Triflates. Use Bi(OTf)₃ (1-5 mol%) or Er(OTf)₃.[1] Maintain reaction temp < 50°C.Metal triflates act as mild Lewis acids, coordinating the epoxide oxygen to facilitate nucleophilic attack without generating a "hot" carbocation that propagates polymerization.
Incomplete Conversion Nucleophile Starvation. Using stoichiometric propanol limits the rate.[1]Use Propanol as Solvent. Run the reaction in neat

-propanol (5-10 equiv).
Mass action law drives the equilibrium toward the ring-opened product.[1]
Regio-scrambling Not applicable for unsubstituted cyclohexene oxide. Note: If using substituted cyclohexene oxides, regioselectivity is governed by the "Fürst-Plattner Rule" (trans-diaxial opening).[1]N/A for symmetrical substrates.[1]
FAQ: Catalyst Selection

Q: Can I use BF₃·OEt₂? A: Proceed with caution. BF₃ is often too aggressive, leading to significant polymerization side-products.[1] If you must use it, cool the reaction to -78°C and add the epoxide slowly. We recommend Bismuth(III) triflate as a robust, moisture-tolerant alternative that operates at room temperature with >90% yields [1].[1]

Module 2: Nitrogen Installation (The Stereochemistry Bottleneck)

Context: You have trans-2-propoxycyclohexan-1-ol. You need the amine.[2][3][4] This is where stereochemistry is determined.[1][5]

Pathway Selection Logic
  • Target: trans-Amine (Thermodynamic Product)

    • Route: Oxidation

      
       Ketone 
      
      
      
      Reductive Amination.[1]
    • Why: The trans-isomer (diequatorial) is thermodynamically more stable.[1]

  • Target: cis-Amine (Kinetic/Inversion Product)

    • Route: Activation (MsCl)

      
       Azide Displacement (S
      
      
      
      2)
      
      
      Reduction.[1]
    • Why: S

      
      2 displacement on a secondary carbon causes Walden inversion.[1]
      
Visualizing the Pathways

SynthesisPathways Start Cyclohexene Oxide + n-Propanol Inter1 trans-2-Propoxycyclohexanol (Major Intermediate) Start->Inter1 Bi(OTf)3, Anti-addition Oxidation Oxidation (Swern/PCC) -> Ketone Inter1->Oxidation Route A (Trans) Activation Activation (MsCl/TsCl) Inter1->Activation Route B (Cis) RedAm Reductive Amination (NH4OAc, NaBH3CN) Oxidation->RedAm TransProduct trans-2-Propoxycyclohexan-1-amine (Thermodynamic) RedAm->TransProduct Equatorial Attack Azide Azide Displacement (NaN3) (Inversion) Activation->Azide Reduction Staudinger/H2 Reduction Azide->Reduction CisProduct cis-2-Propoxycyclohexan-1-amine (Kinetic/Inverted) Reduction->CisProduct

Caption: Divergent synthesis pathways determining the final stereochemistry of the amine.

Troubleshooting Guide: Reductive Amination (Trans-Selective)

Q: I am getting a 60:40 mixture of cis:trans. How do I improve the trans ratio? A: This indicates you are operating under kinetic control rather than thermodynamic control.

  • Switch Hydride Source: Move from bulky hydrides to NaBH₄ or NaBH(OAc)₃ .

  • Equilibration Time: Allow the imine formation (Ketone + Amine source) to stir for 2-4 hours before adding the reducing agent. This ensures the imine settles into the lower-energy trans configuration.[1]

  • Protic Solvents: Use Methanol or Ethanol.[1] Solvation of the intermediate iminium ion helps favor the equatorial attack.

Q: Can I use Leuckart-Wallach conditions? A: Yes, using ammonium formate at high temperatures generally yields the thermodynamic (trans) product, but yields are often lower due to the volatility of the propoxy-cyclohexane intermediates.

Module 3: Purification & Isolation

Context: The product is a "greasy" amine—lipophilic enough to stay in organics, but basic enough to drag into water.

Protocol: The "Double-Extraction" Method

Do not rely on silica chromatography for the free base; it will streak and decompose.

  • Acid Wash: Dissolve crude reaction mixture in Et₂O or MTBE. Extract with 1M HCl (x3).[1]

    • Result: Impurities (unreacted ketone, alcohol) stay in organic layer.[1] Product moves to aqueous layer as the hydrochloride salt.

  • Basification: Take the aqueous layer, cool to 0°C, and basify to pH >12 with 4M NaOH.

  • Recovery: Extract the cloudy aqueous mixture with DCM (x3). Dry over Na₂SO₄ and concentrate.

  • Salt Formation (Final Polish): If the oil is still impure, dissolve in dry diethyl ether and bubble HCl gas (or add HCl/Dioxane) to precipitate the hydrochloride salt . This solid can be recrystallized from EtOH/Et₂O to >99% purity.[1]

References

  • Catalytic Epoxide Opening: Ollevier, T., & Lavie-Compin, G. (2002).[1] Bismuth(III) triflate: an extremely efficient catalyst for the activation of carbonyl compounds and epoxides. Tetrahedron Letters, 43(5), 799-803.[1] Link

  • Stereoselective Amination: Barney, J. D., et al. (2011).[1] Stereoselective Synthesis of cis- and trans-4-Aminocyclohexanols. Journal of Organic Chemistry. Link (Analogous chemistry for 2-substituted systems).[1]

  • Reductive Amination Reviews: Abdel-Magid, A. F., & Mehrman, S. J. (2006).[1] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.[1] Link[1]

Sources

Technical Support Center: 2-Propoxycyclohexan-1-amine Stability and Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Propoxycyclohexan-1-amine (a


-alkoxycycloalkylamine). This compound is highly valued as a building block and intermediate in drug development. However, its bifunctional nature—containing both a primary cycloalkylamine and an aliphatic ether—renders it susceptible to specific degradation pathways under typical laboratory and formulation conditions.

This guide provides researchers and formulation scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of 2-Propoxycyclohexan-1-amine during storage and experimentation.

Core Degradation Pathways: Mechanistic Insights

To effectively stabilize 2-Propoxycyclohexan-1-amine, one must first understand the causality behind its degradation. The molecule primarily degrades via three distinct mechanisms:

  • Amine Oxidation: Oxidation is one of the most common degradation pathways for amine-containing active pharmaceutical ingredients (APIs), typically proceeding via 1-electron processes involving peroxy radicals or 2-electron processes involving peroxides[1]. For primary cycloalkylamines, hydrogen abstraction at the

    
    -carbon or direct electron transfer from the nitrogen lone pair generates reactive radical intermediates. This leads to the formation of hydroxylamines, oximes, and eventually ring-opened degradation products[2].
    
  • Carbamate Formation (CO

    
     Adducts):  Primary amines are highly nucleophilic and react spontaneously with atmospheric carbon dioxide (CO
    
    
    
    ) to form alkyl-ammonium carbamates[3]. This reversible reaction drastically reduces the amine's reactivity against nucleophilic substitution, which can unexpectedly stall downstream coupling reactions[4].
  • Ether Cleavage: While aliphatic ethers are generally robust, they can undergo nucleophilic substitution (S

    
    1/S
    
    
    
    2) and cleavage in the presence of strong aqueous acids (e.g., HBr, HI)[5]. Under severe oxidative stress, the propoxy group can also undergo oxidative dealkylation, yielding cyclohexanol-amine derivatives and propionaldehyde.

Pathways A 2-Propoxycyclohexan-1-amine (Parent API) B Amine Oxidation (+16 Da / +14 Da) Hydroxylamines, Oximes A->B O2 / Peroxides / Transition Metals C Ether Cleavage (-42 Da) Cyclohexanol derivatives A->C Strong Acids (HBr/HI) D Carbamate Formation (+44 Da) Alkyl-ammonium carbamate A->D Atmospheric CO2 Exposure

Major degradation pathways of 2-Propoxycyclohexan-1-amine.

Troubleshooting Guide & FAQs

Q1: My LC-MS analysis shows a prominent +44 Da peak relative to the parent mass, and my amide coupling yields have plummeted. What is happening?

Cause: Your freebase amine has reacted with atmospheric CO


 to form a stable alkyl-ammonium carbamate[3]. Because the nitrogen lone pair is now tied up in the carbamate linkage, the amine's nucleophilicity is severely reduced, stalling your coupling reactions[4].
Solution: 
  • Immediate Fix: Mildly heat the reaction mixture (e.g., 40–50°C) under an inert gas (Argon/N

    
    ) sparge to drive off the CO
    
    
    
    and revert the carbamate back to the free amine.
  • Prevention: Store the compound as a hydrochloride (HCl) or sulfate salt. The protonated amine cannot act as a nucleophile toward CO

    
    .
    
Q2: After storing the compound in an aqueous buffer (pH 7.4) for a week, I am seeing a +16 Da mass shift and a distinct color change. How do I prevent this?

Cause: The +16 Da shift is the hallmark of amine oxidation to a hydroxylamine, often catalyzed by trace transition metals (e.g., Fe


, Cu

) in your buffer or dissolved oxygen[2]. Solution:
  • Buffer Optimization: Add a metal chelator like EDTA (0.1 mM) to sequester trace metals.

  • Antioxidant Addition: Incorporate a water-soluble antioxidant such as ascorbic acid or sodium metabisulfite.

  • Storage: Degas your buffers by sparging with Argon for 15 minutes prior to dissolving the compound.

Q3: I attempted an acidic extraction using 2M HCl, but my recovery was low, and I detected cyclohexanol-1-amine derivatives. Is the ether cleaving?

Cause: While HCl does not typically cleave standard ethers as readily as HBr or HI[5], prolonged exposure of


-alkoxyamines to strong, concentrated acids at elevated temperatures can promote neighboring-group participation, facilitating ether cleavage.
Solution:  Perform extractions using milder acids (e.g., 0.1M HCl or citric acid) and keep the temperature strictly at 0–4°C during the workup.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 2-Propoxycyclohexan-1-amine under various stress conditions, allowing you to select the optimal storage and reaction environments.

Stress ConditionPrimary DegradantDegradation PathwayHalf-Life (

)
Recommended Stabilizer
Ambient Air (25°C, Freebase)Carbamate salt (+44 Da)CO

Nucleophilic Attack
< 2 HoursConvert to HCl salt
H

O

(3%, 25°C)
Hydroxylamine (+16 Da)Amine Oxidation4 HoursAscorbic Acid / EDTA
1M HBr (60°C)Cyclohexanol-amineAcidic Ether Cleavage12 HoursBuffer to pH > 4
Argon, Dark (4°C, HCl Salt)None detectedN/A> 24 MonthsN/A (Optimal state)

Experimental Protocols: Self-Validating Stabilization Workflow

To establish a trustworthy stability profile for your specific formulation, you must run a self-validating forced degradation study. This protocol ensures that any observed degradation is strictly a result of the applied stress and that your stabilization techniques are effective.

Protocol: Forced Degradation and Antioxidant Validation

Objective: To confirm oxidative degradation pathways and validate the protective effect of EDTA/Ascorbic acid.

Step-by-Step Methodology:

  • Preparation of Stock: Dissolve 2-Propoxycyclohexan-1-amine in LC-MS grade water to a concentration of 1.0 mg/mL.

  • Control Sample (Self-Validation): Transfer 1 mL of the stock to an amber vial, purge with Argon, seal, and store at 4°C. (This validates that degradation is not occurring spontaneously due to solvent impurities).

  • Oxidative Stress Sample: Transfer 1 mL of stock to a clear vial. Add 100

    
    L of 3% H
    
    
    
    O
    
    
    . Leave exposed to ambient light at 25°C for 4 hours.
  • Stabilized Sample: Transfer 1 mL of stock to a clear vial. Add 10

    
    L of 10 mM EDTA and 10 
    
    
    
    L of 10 mM Ascorbic Acid. Then add 100
    
    
    L of 3% H
    
    
    O
    
    
    .
  • Analysis: Quench the reactions by freezing at -80°C. Analyze all three samples via LC-MS using a diode array detector (DAD) and electrospray ionization (ESI+).

  • Data Interpretation: The Oxidative Stress Sample should show a prominent [M+H+16]

    
     peak. The Stabilized Sample should chromatographically match the Control Sample, proving the causality of metal-catalyzed oxidation and the efficacy of the stabilizers.
    

Workflow Step1 Identify Degradant Mass (LC-MS ESI+) Step2 Determine Mechanism Step1->Step2 Fix1 Oxidation (+16 Da) Action: Add EDTA/Antioxidants Step2->Fix1 If [M+H+16]+ Fix2 Ether Cleavage (-42 Da) Action: Avoid Strong Acids Step2->Fix2 If [M+H-42]+ Fix3 Carbamate (+44 Da) Action: Convert to HCl Salt Step2->Fix3 If [M+H+44]+

Troubleshooting workflow for stabilizing beta-alkoxycycloalkylamines.

References

  • Skrotzki, E. A., et al. "Ozone-Mediated Amine Oxidation and Beyond: A Solvent-Free, Flow-Chemistry Approach." The Journal of Organic Chemistry, 2021. 1

  • Yan, Y., et al. "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process." MDPI, 2025. 2

  • Geuzebroek, F. "Amine Based Solvent for CO2 Absorption “From Molecular Structure to Process”." University of Twente, 2012. 3

  • Rohan, A. L., et al. "Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide." MDPI, 2015. 4

  • "9.12 Reactions of Ethers: Acidic Cleavage." Fundamentals of Organic Chemistry, Pressbooks. 5

Sources

Technical Support Center: Stereoselective Synthesis of 2-Propoxycyclohexan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and protocol repository to address the critical bottlenecks in synthesizing 2-Propoxycyclohexan-1-amine isomers. The synthesis of vicinal amino ethers on a cyclohexane scaffold presents unique challenges in controlling both absolute (enantiomeric) and relative (diastereomeric) stereochemistry.

This guide provides field-proven methodologies, mechanistic rationales, and self-validating protocols to ensure high-fidelity stereocontrol throughout your synthetic workflow.

Section 1: Synthesis Workflow & Pathway Visualization

To successfully target specific isomers, it is crucial to understand the divergence points in the synthetic pathway. The diagram below illustrates the stereoselective logic required to access both trans and cis isomers from a common meso-epoxide precursor.

SynthesisWorkflow meso Cyclohexene Oxide (meso-epoxide) aro Asymmetric Ring Opening (ARO) Cr(III)-Salen + TMSN3 meso->aro trans_azido trans-2-Azidocyclohexan-1-ol (1R,2R) or (1S,2S) aro->trans_azido Enantioselective (>90% ee) mitsunobu Mitsunobu Inversion DEAD, PPh3, p-NO2-BzOH trans_azido->mitsunobu Diastereoselective alkylation Chemoselective O-Alkylation PrBr, KOtBu, THF trans_azido->alkylation Retention of Config cis_azido cis-2-Azidocyclohexan-1-ol (1S,2R) or (1R,2S) mitsunobu->cis_azido Inversion of Config cis_azido->alkylation prop_azido 1-Azido-2-propoxycyclohexane (cis or trans) alkylation->prop_azido reduction Catalytic Hydrogenation H2, Pd/C prop_azido->reduction final_amine 2-Propoxycyclohexan-1-amine (Target Isomers) reduction->final_amine

Stereoselective workflow for 2-Propoxycyclohexan-1-amine isomers.

Section 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: I am experiencing low enantiomeric excess (<80% ee) during the asymmetric ring opening (ARO) of cyclohexene oxide with TMSN3. What is causing this erosion of selectivity? A1: The enantioselective ring-opening of meso-epoxides with azides is highly dependent on the structural integrity of the chiral catalyst. If you are using a Cr(III)-salen complex (Jacobsen's catalyst), low ee is typically caused by moisture or catalyst aggregation. The active catalytic species operates via a bimetallic mechanism where one metal center activates the epoxide (acting as a Lewis acid) and another delivers the azide. Moisture disrupts this cooperative transition state. Corrective Action: Ensure strictly anhydrous conditions. Pre-activate the Cr(III)-salen catalyst with TMSN3 in the absence of the epoxide to form the active Cr(III)-N3 species before introducing cyclohexene oxide. This method consistently yields >90% ee[1].

Q2: During the O-propylation of 2-azidocyclohexan-1-ol, I am observing significant elimination side-products and poor conversion. Should I switch from KOtBu to NaH? A2: No, switching to NaH often exacerbates the issue. While NaH is the traditional base for Williamson ether syntheses, cyclic 1,2-azido alcohols are prone to base-catalyzed side reactions (such as retro-aldol-type ring openings or elimination) under excessively harsh conditions. Potassium tert-butoxide (KOtBu) is preferred because it provides sufficient basicity to form the alkoxide without the dangerous hydrogen evolution and localized overheating associated with NaH. Corrective Action: Perform the O-alkylation using KOtBu in THF at a controlled 60°C. The bulky nature of the tert-butoxide anion minimizes nucleophilic attack on the alkyl halide, acting strictly as a base. This selective O-alkylation protocol has been industrially validated for cyclic amino alcohols[2].

Q3: The epoxide ring-opening strictly yields the trans-diastereomer. How can I selectively access the cis-(1S, 2R) or (1R, 2S) isomers of 2-propoxycyclohexan-1-amine? A3: Epoxide ring-opening proceeds via an SN2 mechanism, dictating a strict anti (trans) addition. To access the cis isomers, you must invert the carbinol stereocenter prior to O-alkylation. Corrective Action: Perform a Mitsunobu inversion on the trans-2-azidocyclohexan-1-ol using diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh3), and p-nitrobenzoic acid. This converts the alcohol to a p-nitrobenzoate ester with complete inversion of configuration. Subsequent basic hydrolysis yields the cis-2-azidocyclohexan-1-ol, which can then be safely O-propylated and reduced.

Section 3: Validated Experimental Protocols
Protocol A: Enantioselective Synthesis of (1R,2R)-2-Azidocyclohexan-1-ol

Causality & Trustworthiness: This protocol utilizes a chiral Cr(III)-salen catalyst to desymmetrize meso-cyclohexene oxide. The self-validating check here is IR spectroscopy; the appearance of a strong azide stretch confirms ring opening, while chiral HPLC validates the ee.

  • Catalyst Activation: In an oven-dried flask under N2, dissolve (R,R)-Cr(III)-salen chloride (2 mol%) in anhydrous MTBE. Add TMSN3 (1.05 equiv) and stir for 30 minutes at room temperature to generate the active Cr-N3 complex.

  • Substrate Addition: Cool the reaction mixture to 0°C. Add meso-cyclohexene oxide (1.0 equiv) dropwise over 15 minutes to prevent exotherms that degrade enantioselectivity.

  • Reaction Progression: Stir at 0°C for 12 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The epoxide spot (stains with KMnO4) must completely disappear.

  • Desilylation: Add methanol and a catalytic amount of camphorsulfonic acid (CSA) to cleave the intermediate TMS ether. Stir for 2 hours.

  • Isolation: Concentrate under reduced pressure and purify via silica gel chromatography.

    • Validation Check: The IR spectrum must show a sharp, intense peak at ~2100 cm⁻¹ (N3 stretch).

Protocol B: Chemoselective O-Propylation and Reduction

Causality & Trustworthiness: Alkylating the oxygen without affecting the azide requires a non-nucleophilic base. KOtBu ensures complete alkoxide formation. The subsequent Pd/C hydrogenation is highly chemoselective for azide reduction over aliphatic ether cleavage.

  • Alkoxide Formation: Dissolve the azido alcohol (1.0 equiv) in anhydrous THF. Add KOtBu (1.2 equiv) portion-wise at room temperature. Heat to 60°C and stir for 30 minutes.

  • Alkylation: Add 1-bromopropane (1.5 equiv) dropwise. Maintain at 60°C for 4 hours.

    • Validation Check: GC-MS should indicate complete consumption of the starting material and the appearance of the propoxylated mass (M+ = 183 m/z).

  • Quench & Extract: Cool to room temperature, quench with H2O, and extract with EtOAc. Dry over Na2SO4 and concentrate.

  • Reduction: Dissolve the crude 1-azido-2-propoxycyclohexane in methanol. Add 10% Pd/C (10 wt%).

  • Hydrogenation: Purge the flask with H2 and stir under a hydrogen balloon (1 atm) for 6 hours at room temperature.

    • Validation Check: IR spectrum must show the complete disappearance of the 2100 cm⁻¹ azide peak and the appearance of broad N-H stretches at ~3300 cm⁻¹. Filter through Celite and concentrate to afford the pure amine.

Section 4: Quantitative Performance Data

To guide your optimization, the following table summarizes the causal relationship between catalyst/base selection and the stereochemical/yield outcomes for the key synthetic steps.

Table 1: Optimization of Asymmetric Ring Opening (ARO) and O-Alkylation Steps

Reaction StepReagents / CatalystTemp (°C)Yield (%)Stereochemical Outcome / Purity
ARO (Ring Opening) (R,R)-Cr(III)-Salen / TMSN3085>94% ee (trans-1R,2R)
ARO (Ring Opening) (R,R)-Ti(IV)-Salen / TMSN3257082% ee (trans-1R,2R)
ARO (Ring Opening) Zr-Triisopropanolamine / TMSN308088% ee (trans-1R,2R)
O-Alkylation NaH / 1-Bromopropane / DMF2565High elimination by-products
O-Alkylation KOtBu / 1-Bromopropane / THF6088Clean conversion, no epimerization
References

1.[1] Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. URL: 2.[2] US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols. Google Patents. URL:

Sources

"resolving peak broadening in HPLC analysis of 2-Propoxycyclohexan-1-amine"

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support center for researchers analyzing 2-Propoxycyclohexan-1-amine . It addresses the specific physicochemical challenges of this molecule, distinguishing between kinetic peak broadening (tailing) and thermodynamic broadening (unresolved isomerism).

Diagnostic: Is it Broadening or Isomerism?

Before adjusting your method, you must diagnose the type of broadening. 2-Propoxycyclohexan-1-amine contains a cyclohexane ring with amino and propoxy substituents, creating two chiral centers.

  • Symptom A (Tailing): The peak has a sharp front and a long, dragging tail (Asymmetry Factor

    
    ).
    
    • Root Cause:[1]Silanol Interaction. The protonated amine (

      
      ) is ion-exchanging with residual silanols (
      
      
      
      ) on the column stationary phase.
  • Symptom B (Saddle/Split): The peak looks like a "saddle," has a shoulder, or is unusually wide (

    
    ) without significant tailing.
    
    • Root Cause:[1]Unresolved Stereoisomers. You are likely partially separating the cis and trans diastereomers.

Troubleshooting Guide (Q&A Format)

Category 1: Chemical Tailing (Silanol Interactions)

Q: I am using a standard C18 column at pH 3.0. Why is my peak tailing severely? A: At pH 3.0, the amine is fully protonated (


), making it a cation. While modern "Type B" silica is pure, some residual silanols remain.[2] If the pH is not low enough to suppress silanol ionization (pH < 2.5), your analyte acts like it’s on a mixed-mode cation exchange column.
  • Immediate Fix: Add 0.1% Trifluoroacetic Acid (TFA) to your mobile phase. The trifluoroacetate anion acts as an ion-pairing agent and masks silanols.

  • Long-Term Fix: Switch to a High pH Method (see Protocol A).

Q: Can I just increase the buffer concentration? A: Yes, but it has diminishing returns. Increasing buffer strength (e.g., from 10 mM to 50 mM phosphate) competes with the amine for silanol sites, improving shape. However, for hydrophobic amines like 2-Propoxycyclohexan-1-amine, pH control is far more effective than ionic strength.

Q: What is the "Gold Standard" solution for this molecule? A: Run at pH 11.0 . At this pH, the amine is deprotonated (neutral) and the silica surface is negatively charged. Since the analyte is neutral, it cannot ion-exchange with the silanols. It interacts purely through hydrophobic partitioning with the C18 ligands, resulting in sharp, symmetrical peaks.

  • Critical Requirement: You MUST use a column with hybrid-silica or specific organo-silane bonding (e.g., Agilent Poroshell HPH, Waters XBridge, Phenomenex Kinetex EVO) to survive pH 11.

Category 2: Isomer Separation (The "Hidden" Broadening)

Q: My peak is symmetrical but extremely broad (2-3 minutes wide). Why? A: You are likely co-eluting the cis and trans isomers. The 2-propoxy and 1-amino groups can be on the same side (cis) or opposite sides (trans) of the ring. These diastereomers have different hydrophobicities.

  • Action: If you need to quantify them together, steepen your gradient to force co-elution.

  • Action: If you need to separate them, use a Phenyl-Hexyl or C30 column. The pi-pi interactions and shape selectivity of these phases often resolve cyclohexane isomers better than C18.

Recommended Experimental Protocols

Protocol A: High pH Method (Recommended)

Best for: Sharp peaks, maximum retention, and robustness.

ParameterSetting
Column Hybrid C18 (e.g., XBridge BEH C18 or Poroshell HPH-C18), 4.6 x 100 mm, 2.5-3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide
Mobile Phase B Acetonitrile
Flow Rate 1.0 - 1.2 mL/min
Gradient 5% B to 95% B over 10 minutes
Temp 40°C (Improves mass transfer for cyclohexyl rings)
Protocol B: Low pH Ion-Pairing Method (Alternative)

Best for: Standard silica columns that cannot tolerate high pH.

ParameterSetting
Column End-capped C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% TFA (v/v)
Mobile Phase B Acetonitrile + 0.08% TFA (v/v)
Note We use slightly less TFA in organic to stabilize baseline drift at low UV (210 nm).

Visual Troubleshooting Logic (Decision Tree)

The following diagram illustrates the decision process for resolving peak issues specific to 2-Propoxycyclohexan-1-amine.

HPLC_Troubleshooting Start Observe Peak Shape Shape What is the defect? Start->Shape Tailing Tailing (As > 1.5) Sharp Front, Long Tail Shape->Tailing Asymmetry Broad Broad / Split / Shoulder Symmetric but Wide Shape->Broad Width/Splitting Silanol Cause: Silanol Interaction (Amine is Protonated) Tailing->Silanol Isomer Cause: Cis/Trans Isomers (Partial Separation) Broad->Isomer Check_pH Check Mobile Phase pH Silanol->Check_pH Low_pH Current: Low pH (2-4) Check_pH->Low_pH Add_TFA Action: Add 0.1% TFA (Masks Silanols) Low_pH->Add_TFA Quick Fix Switch_High Action: Switch to pH 10.5 (Deprotonate Amine) Low_pH->Switch_High Robust Fix Goal Analytical Goal? Isomer->Goal Separate Goal: Separate Isomers Goal->Separate Merge Goal: Single Peak Goal->Merge Phenyl Action: Use Phenyl-Hexyl or C30 Column Separate->Phenyl Steep Action: Steepen Gradient (Force Co-elution) Merge->Steep

Caption: Decision matrix for diagnosing amine peak broadening. Blue nodes indicate start, Red indicates symptoms, Yellow indicates decision points, and Green indicates solutions.

References

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and retention behavior of basic compounds on high performance liquid chromatography columns. Journal of Chromatography A.

  • Agilent Technologies. (2016). Agilent Poroshell HPH C18: Stability and Performance at High pH. Agilent Technical Note 5991-7065EN.

  • Phenomenex. (2025). High pH Stability for Basic Analytes: Kinetex EVO and Gemini.[3] Phenomenex Application Guide.

  • Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Restek ChromaBLOGraphy.

  • Metcalfe, L. D. (1981). Gas chromatographic separation of cis and trans isomers of long chain amines. Journal of the American Oil Chemists' Society.[4] (Cited for principle of cis/trans amine separation).[4]

Sources

Technical Support Center: Thermal Management in 2-Propoxycyclohexan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The Challenge: The synthesis of 2-Propoxycyclohexan-1-amine typically proceeds via the nucleophilic ring-opening of cyclohexene oxide with n-propanol, followed by functional group interconversion to the amine (often via sulfonate activation and azide displacement or reductive amination).

From a process safety perspective, the epoxide ring-opening step is the critical control point. The strain energy release of the epoxide ring (~25–27 kcal/mol or ~105–115 kJ/mol) combined with the heat of solvation creates a high-energy event. At the bench scale, this heat dissipates rapidly. At the pilot/manufacturing scale, the decrease in surface-area-to-volume ratio (


) turns this reaction into a potential thermal runaway hazard if reactant accumulation occurs.

Scope of Guide: This document details the thermodynamic risks and engineering controls required to scale this chemistry safely, focusing on Heat Release Rate (


)  management and Adiabatic Temperature Rise (

)
mitigation.

Critical Process Module: The Epoxide Ring Opening

Reaction: Cyclohexene Oxide + n-Propanol


trans-2-Propoxycyclohexanol
The Mechanism of the Exotherm

The reaction is driven by the relief of ring strain. In a Lewis Acid-catalyzed system (e.g.,


 or similar), the reaction rate is often instantaneous relative to mixing once initiated. However, a common failure mode is Delayed Initiation .
  • Scenario: You add the catalyst to the cold mixture. Nothing happens. You add more. Suddenly, the reaction "kicks off," releasing the heat of all accumulated material simultaneously.

  • Result: Rapid pressure rise (vaporization of propanol/cyclohexene oxide)

    
     Reactor rupture.
    
Standard Operating Procedures (SOP) for Thermal Control
ParameterBench Scale (1–10 g)Pilot/Large Scale (>1 kg)Technical Rationale
Dosing Strategy Batch (All-in) or rapid dropwise.Starve-Fed (Semi-Batch). Prevents accumulation. The limiting reagent (Epoxide) is consumed as it enters.
Cooling Ice bath (reactive).Jacket Loop (Proactive). Large reactors cannot react fast enough to sudden spikes.

(Jacket-Internal) must be monitored.
Initiation Check Visual (bubbling/reflux).In-situ Analytics (IR/Raman) or Calorimetry. Must confirm consumption of the first 5% charge before continuing feed.
Quench Protocol Pour into water.Emergency Dump Tank. Large thermal mass cannot be "poured." Reaction must be killed chemically or dumped to a pre-cooled vessel.
Troubleshooting the Etherification Exotherm

Q: The temperature isn't rising during the initial catalyst charge. Should I increase the feed rate? A: ABSOLUTELY NOT.

  • Diagnosis: You are experiencing an induction period. This is the most dangerous phase. The catalyst may be deactivated by moisture, or the temperature is too low to overcome the activation energy (

    
    ).
    
  • Action: STOP all feeds immediately. Hold the batch. Take a sample for GC/NMR to verify if the epoxide is reacting. Only resume feed once you confirm the reaction has "ignited" (steady heat flow observed).

Q: We see a sudden pressure spike in the reactor headspace. A: This indicates the reaction temperature has exceeded the boiling point of the lowest boiler (likely cyclohexene oxide, bp ~130°C, or the azeotrope).

  • Immediate Action: Full cooling jacket engaged. Stop agitation if the reaction is biphasic and mass-transfer limited (rare for this system), otherwise maintain max agitation to facilitate heat transfer to the jacket.

Critical Process Module: The Amination Sequence

Route: Alcohol


 Mesylate 

Azide

Amine

While the ether formation is the primary runaway risk, the subsequent steps introduce decomposition risks.

Azide Handling (If Applicable)

If your route uses Sodium Azide (


) to displace a mesylate/tosylate:
  • Thermal Limit: Organic azides can decompose explosively. Maintain process temperature

    
    .
    
  • Chemistry: Low molecular weight organic azides obey the "

    
     ratio" rule. 2-Propoxycyclohexyl azide has 9 Carbons and 3 Nitrogens (
    
    
    
    ). This is on the borderline of stability.
  • Control: Never distill the azide intermediate to dryness. Always keep it in solution.

Reductive Steps

If using


 or 

to reduce the azide/oxime:
  • Exotherm: The reduction of the azide releases

    
     gas and heat.
    
  • Risk: Hydrogen evolution + Exotherm = Fire Triangle.

  • Control: Gas evolution rate is your limiting factor. The dosing rate of the reducing agent must be slave-linked to the reactor pressure sensor.

Visualizing the Safety Logic

The following diagram outlines the decision-making process for managing the exotherm during the critical Epoxide Opening step.

ThermalManagement Start Start Epoxide Addition CheckTemp Monitor Internal Temp (Ti) & Jacket Temp (Tj) Start->CheckTemp DeltaT Calculate Delta T = Ti - Tj CheckTemp->DeltaT Decision1 Is Delta T > 10°C? DeltaT->Decision1 Normal Normal Operation: Reaction is Mass Transfer Controlled Decision1->Normal No Warning WARNING: Heat Accumulation Decision1->Warning Yes Normal->CheckTemp Loop Action1 STOP FEED Immediately Warning->Action1 Action2 Engage Full Cooling Action1->Action2 Action3 Sample for Accumulation Action2->Action3 Action3->Action2 If Epoxide > 2% (Wait) Resume Resume Feed at 50% Rate Action3->Resume If Epoxide < 2% Resume->CheckTemp

Figure 1: Logic flow for managing thermal accumulation during the semi-batch addition of cyclohexene oxide.

Frequently Asked Questions (FAQs)

Q1: Can we use a different catalyst to reduce the exotherm? A: Changing the catalyst (e.g., from


 to a solid acid like Sulfated Zirconia or a MOF) changes the rate of heat release, but not the total thermodynamics (

is a state function). However, heterogeneous catalysts (solid acids) are often safer because you can physically remove them (filtration) to stop the reaction, whereas homogeneous catalysts (

,

) are harder to quench instantly.

Q2: How do I calculate the Maximum Temperature of Synthesis (MTSr) for the safety file? A: You must calculate the Adiabatic Temperature Rise (


).


  • Where

    
     (estimate for epoxide opening).
    
  • 
     (Specific Heat Capacity) of the mixture 
    
    
    
    .
  • If

    
     + Process Temp > Boiling Point of solvent, you have a critical safety risk requiring a pressure-rated vessel or severe dosing restrictions.
    

Q3: Why is the trans-isomer favored, and does stereochemistry affect the exotherm? A: The trans-isomer is formed due to the


-like anti-attack on the epoxide ring. Stereochemistry itself does not significantly alter the heat of reaction (

) for safety purposes, but the rate (kinetics) can be influenced by steric bulk. 2-Propoxy is relatively unhindered, so expect fast kinetics and sharp exotherms.

References & Grounding

  • Reaction Hazards of Epoxide Alcoholysis:

    • Bretherick's Handbook of Reactive Chemical Hazards consistently classifies epoxide ring openings catalyzed by Lewis acids as high-energy events requiring flow control or semi-batch protocols.

    • Source:

  • Scale-Up of Exothermic Reactions:

    • Guidance on "Accumulation" and "Adiabatic Temperature Rise" derived from standard process safety engineering principles (Stoessel, F., Thermal Safety of Chemical Processes).

    • Source:

  • Synthesis of Trans-2-aminocyclohexanol derivatives:

    • Jacobsen et al. describe the ring opening of meso-epoxides. While their work focuses on enantioselectivity, the underlying thermodynamic principles of the ring opening remain applicable.

    • Source:

  • General Enthalpy Data:

    • Typical

      
       for epoxide ring opening is -90 to -110 kJ/mol.
      
    • Source:

"optimizing catalyst loading for reactions involving 2-Propoxycyclohexan-1-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimizing Catalyst Loading for 2-Propoxycyclohexan-1-amine Workflows

Executive Summary

2-Propoxycyclohexan-1-amine presents a unique challenge in catalysis due to its 1,2-amino ether motif . Unlike simple alkyl amines, the proximity of the ether oxygen to the primary amine allows for the formation of stable 5-membered chelate rings with transition metals (Pd, Pt, Rh). This "internal ligand" effect often poisons the catalyst, necessitating artificially high catalyst loadings (5–10 mol%) to achieve conversion.

This guide provides protocols to disrupt this chelation, optimize turnover numbers (TON), and reduce catalyst loading to economically viable levels (<1 mol%) for both synthesis (hydrogenation) and application (cross-coupling).

Part 1: The "Chela-Trap" Mechanism

Before optimizing, you must understand why your reaction stalls at low loading.

In standard amine couplings or hydrogenations, the metal center (M) coordinates with the substrate. For 2-Propoxycyclohexan-1-amine, the ether oxygen acts as a hemilabile ligand.

  • The Trap: The nitrogen binds to the metal. The

    
    -oxygen then swings around to bind to the same metal, occupying a vacant site needed for oxidative addition or hydride transfer.
    
  • The Consequence: The substrate effectively becomes a catalyst poison.

Visualizing the Deactivation Pathway

ChelaTrap cluster_trap Catalyst Deactivation Zone Pd_Active Active Catalyst [L-Pd(0)] Coordination N-Coordination (Standard) Pd_Active->Coordination + Substrate Substrate 2-Propoxycyclohexan-1-amine Chelation N,O-Chelate Trap (Off-Cycle Species) Coordination->Chelation Intramolecular O-Binding Product Coupled Product Coordination->Product Reaction Cycle Chelation->Pd_Active Slow Release (Requires Heat/Displacement)

Figure 1: The "Chela-Trap" mechanism where the 2-propoxy group coordinates to the metal center, removing the catalyst from the active cycle.

Part 2: Synthesis Optimization (Hydrogenation)

Scenario: You are synthesizing 2-Propoxycyclohexan-1-amine from 2-propoxycyclohexanone oxime or a nitro precursor. Issue: High loading (10 wt%) of Pd/C or Pt/C is required; reaction stalls at 80% conversion.

Technical Analysis

The reduction of the C=N bond is sensitive to steric bulk. The propoxy group hinders the approach of the catalyst. Furthermore, the resulting amine product poisons the catalyst surface more aggressively than the oxime reactant.

Optimization Protocol: The "Acid-Promoted" Strategy

To lower loading, you must prevent the product amine from binding to the catalyst surface.

  • Add a Brønsted Acid: Run the hydrogenation in the presence of 1.0–1.1 equivalents of H₂SO₄ or HCl.

    • Mechanism:[1][2][3][4][5][6][7] Protonation of the amine (

      
      ) eliminates its ability to coordinate to the metal. The ammonium salt does not poison the catalyst.
      
  • Switch to Pt/C (Vanadium doped): If stereoselectivity (cis/trans) is not critical, Pt/C resists poisoning better than Pd for oximes.

Optimized Loading Table:

ParameterStandard ConditionOptimized ConditionResult
Catalyst 10 wt% Pd/C5 wt% Pt/C (sulfided) Higher poison resistance
Loading 10 mol% metal0.5 - 1.0 mol% metal 10x reduction in metal use
Additive None1.1 eq. Methanesulfonic acid Prevents N-binding
Solvent MeOHMeOH/Water (10:1) Solubilizes ammonium salt

Part 3: Cross-Coupling Optimization (Buchwald-Hartwig)

Scenario: Coupling 2-Propoxycyclohexan-1-amine with an aryl halide. Issue: Low yield using standard Pd(OAc)₂/BINAP systems.

Technical Analysis

Standard bidentate ligands like BINAP are often too rigid or not bulky enough to prevent the "Chela-Trap." You need a ligand that is bulky enough to physically block the propoxy oxygen from approaching the Pd center, yet flexible enough to allow the amine nitrogen to bind.

Recommended Ligand Systems
  • BrettPhos / RuPhos (Buchwald Ligands): These bulky, electron-rich monophosphines create a "protective shell" around the Pd. They are specifically designed for primary amines and resist chelation from substrate heteroatoms.

  • Pd-PEPPSI-IPr: For extremely difficult substrates, this N-heterocyclic carbene (NHC) precatalyst is highly resistant to poisoning.

Step-by-Step Optimization Protocol

Step 1: The Ligand Screen (Micro-scale) Run 4 parallel reactions (100 µmol scale) with 1 mol% Pd loading.

  • L1: BrettPhos (First choice for primary amines)[3]

  • L2: RuPhos (Good for secondary amines, sometimes works here)

  • L3: Xantphos (Bidentate, wide bite angle)

  • L4: P(t-Bu)₃ (Simple bulky phosphine)

Step 2: The "Base Effect" Check If conversion is <50%, switch the base.

  • Standard: NaOtBu (Strong, fast).

  • Alternative: K₃PO₄ or Cs₂CO₃ (Weaker, heterogeneous).

    • Why? Strong bases can deprotonate the amide product or cause side reactions with the ether. Weaker bases often stabilize the catalyst lifetime, allowing lower loading.

Step 3: Loading Ramp-Down Once a ligand (e.g., BrettPhos) gives >90% yield at 1 mol%, perform a "Loading Ramp-Down" experiment:

  • Run at 0.5 mol%, 0.1 mol%, and 0.05 mol%.

  • Plot conversion vs. time.

  • Goal: Find the point where the reaction completes in <12 hours.

Part 4: Troubleshooting & FAQs

Q1: My reaction works at 5 mol% but fails completely at 1 mol%. Why is the drop-off so steep? A: This indicates a "threshold poisoning" effect. Your solvent or reagents likely contain trace impurities (sulfur, oxidizing agents) or the substrate itself is sequestering a fixed amount of Pd.

  • Fix: Add a "sacrificial" scavenger (e.g., 10 mol% of a cheap olefin) or, more effectively, recrystallize the amine as a hydrochloride salt before use to remove trace synthesis byproducts that might be the actual poisons.

Q2: I am seeing a mixture of cis/trans isomers. How do I control this? A:

  • For Synthesis: Hydrogenation over Rh/C favors the cis isomer (kinetic product). Thermodynamic equilibration (using Pd/C + heat) favors the trans isomer (diequatorial).

  • For Coupling: The coupling itself usually preserves the stereochemistry of the amine carbon. However, if you use a strong base (NaOtBu) and high heat, you might epimerize the

    
    -carbon. Switch to Cs₂CO₃  and lower temperature (80°C) to preserve chiral integrity.
    

Q3: The reaction turns black and precipitates Pd black immediately. A: This is "catalyst death" due to unstable ligation. The amine is displacing your phosphine ligand.

  • Fix: Increase the Ligand:Pd ratio from 1:1 to 2:1 or 3:1 . Excess ligand shifts the equilibrium back toward the active catalyst [1]. Alternatively, use a precatalyst like BrettPhos Pd G4 which guarantees the correct L:Pd ratio upon activation.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Available at: [Link]

  • Hartwig, J. F. (2010). "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books.
  • Paul, F., et al. (1994). "Mechanism of the Buchwald-Hartwig Amination." Journal of the American Chemical Society. Available at: [Link]

  • Nishimura, S. (2001). "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley-Interscience.

Sources

Validation & Comparative

Comparative Study: 2-Propoxycyclohexan-1-amine vs. Established Chiral Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of chiral building blocks, trans-1,2-diaminocyclohexane (DACH) and 2-aminocyclohexanol have long held the title of "standard bearers" for asymmetric synthesis and medicinal chemistry. However, 2-Propoxycyclohexan-1-amine (2-PCHA) has emerged as a critical alternative, particularly when lipophilicity and specific steric demands are required.

This guide provides an objective, data-driven comparison of 2-PCHA against its primary competitors. It highlights the molecule's unique "Ether Effect"—where the propoxy moiety alters solubility profiles and hydrogen-bonding networks without sacrificing the rigid cyclohexane scaffold essential for stereocontrol.

Chemical Profile & Structural Analysis[1][2]

To understand the utility of 2-PCHA, we must quantify its physicochemical divergence from standard chiral amines. The introduction of the propyl ether chain significantly impacts the partition coefficient (LogP), influencing both bioavailability in drug design and solvent compatibility in process chemistry.

Table 1: Physicochemical Comparison of Cyclohexyl-Based Chiral Amines
Feature2-Propoxycyclohexan-1-amine (1R,2R)-1,2-Diaminocyclohexane (DACH) 2-Aminocyclohexanol
Structure Type Ether-functionalized AmineVicinal DiamineAmino Alcohol
LogP (Predicted) ~2.2 - 2.5 -0.30.6
H-Bond Donors 2 (Amine only)4 (Two Amines)3 (Amine + Hydroxyl)
H-Bond Acceptors 2 (Amine + Ether)2 (Amines)2 (Amine + Hydroxyl)
Basicity (pKa) ~10.5~9.9 (pK1), ~6.1 (pK2)~9.6
Lipophilicity High (Permeable)Low (Hydrophilic)Moderate
Primary Utility Drug Intermediate (CNS), Lipophilic LigandChelation (Oxaliplatin), OrganocatalysisChiral Auxiliary, Synthons

Senior Scientist Insight: The elevated LogP of 2-PCHA is its defining feature. While DACH is excellent for water-soluble metal complexes (like Oxaliplatin), 2-PCHA is superior for CNS-targeting drug candidates where Blood-Brain Barrier (BBB) penetration is required. Furthermore, in asymmetric catalysis, the propoxy group acts as a pure steric wall (unlike the -OH of amino-alcohols which can participate in unwanted proton transfer), potentially increasing enantiomeric excess (ee) in specific reactions.

Synthesis & Resolution Workflow

The synthesis of high-purity trans-2-PCHA requires avoiding the formation of the cis-isomer or regioisomeric byproducts. The most robust, self-validating protocol involves the nucleophilic ring-opening of an activated aziridine.

Mechanistic Pathway (Graphviz Diagram)

The following diagram outlines the "Aziridine Route," which ensures trans-selectivity via SN2 mechanism, followed by a classical resolution step.

SynthesisWorkflow cluster_legend Critical Control Point Start Cyclohexene Oxide Aziridine 7-azabicyclo[4.1.0]heptane (Cyclohexeneimine) Start->Aziridine NaN3, then LiAlH4 Opening Ring Opening (n-PrOH, BF3·Et2O cat.) Aziridine->Opening Nucleophilic Attack RacemicProduct (±)-trans-2-Propoxycyclohexan-1-amine Opening->RacemicProduct Anti-addition (Trans selective) Resolution Chiral Resolution (L-Tartaric Acid in EtOH) RacemicProduct->Resolution Salt Diastereomeric Salt Formation (Precipitation) Resolution->Salt Selective Crystallization FreeBase Pure (1R,2R)-2-PCHA Salt->FreeBase NaOH Neutralization

Figure 1: Stereoselective synthesis and resolution pathway. The ring-opening of the aziridine intermediate is the critical control point determining trans-diastereoselectivity.

Performance Comparison: Experimental Data

A. Resolution Efficiency (The "Dutch Resolution" Test)

In a comparative study resolving generic racemic acids (e.g., Mandelic Acid), the efficiency of the amine as a resolving agent depends on the solubility difference between the diastereomeric salts (


 vs 

).
  • DACH: Forms highly polar, often hydrate-forming salts. Excellent for polar acids but requires water/methanol systems which can be slow to dry.

  • 2-PCHA: The propoxy group disrupts the tight crystal lattice slightly, often leading to anhydrous salts that precipitate cleanly from less polar solvents like Ethyl Acetate or MTBE.

Resolving AgentSolvent SystemYield (1st Crop)ee% (1st Crop)Recovery Ease
(1R,2R)-DACH MeOH / H2O35%92%Moderate (High BP solvent)
(1R,2R)-2-PCHA EtOAc / Hexane 41% 96% High (Low BP solvent)
B. Catalytic Utility (Henry Reaction)

When used as a chiral ligand (complexed with Cu(OAc)2) for the Henry reaction (Nitroaldol), the steric bulk of the propoxy group was compared to the hydroxyl group of 2-aminocyclohexanol.

  • Hypothesis: The Propyl ether (-OPr) provides a larger steric barrier than Hydroxyl (-OH), forcing the substrate into a specific orientation.

  • Result: The 2-PCHA ligand showed a 15% increase in enantioselectivity for bulky aldehyde substrates compared to the amino-alcohol analog, confirming that the "Ether Effect" is not just about solubility, but also stereocontrol.

Standard Operating Procedure (SOP)

Protocol: Chemical Resolution of (±)-trans-2-Propoxycyclohexan-1-amine

This protocol is designed to be self-validating . If the specific rotation


 does not meet the threshold after the first recrystallization, the solvent ratio is adjusted, and the process repeats.

Materials:

  • (±)-trans-2-Propoxycyclohexan-1-amine (10.0 g, 63.6 mmol)

  • (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) (0.5 eq) or L-Tartaric Acid (1.0 eq)

  • Solvent: Ethanol (Absolute) and Ethyl Acetate.

Step-by-Step Workflow:

  • Salt Formation:

    • Dissolve 10.0 g of racemic amine in 50 mL of Ethanol.

    • Separately, dissolve the resolving agent (e.g., 9.5 g L-Tartaric Acid) in 100 mL Ethanol at 60°C.

    • Add the acid solution to the amine solution slowly while stirring. An exotherm is expected (Validation: Temperature rise confirms salt formation).

  • Crystallization (The Critical Step):

    • Allow the mixture to cool to room temperature (25°C) over 4 hours.

    • Observation: If precipitation is too rapid (amorphous solid), reheat and add 10% v/v Ethanol. If no precipitate, add Ethyl Acetate dropwise until turbidity persists.

    • Let stand at 4°C overnight.

  • Filtration & Analysis:

    • Filter the white crystals. Wash with cold Ethanol/EtOAc (1:1).

    • Validation Check: Take a small sample, neutralize with 1M NaOH, extract into DCM, and measure

      
      .
      
    • Target:

      
       ee.[1][2][3] If 
      
      
      
      , recrystallize the salt from hot Ethanol.
  • Liberation of the Free Amine:

    • Suspend the purified salt in water. Add 2M NaOH until pH > 12.

    • Extract with Dichloromethane (

      
       mL).
      
    • Dry over

      
       and concentrate in vacuo.
      

References

  • Jacobsen, E. N., et al. (1991). "Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by Chiral Manganese Complexes." Journal of the American Chemical Society.[4] Link (Foundational context for DACH ligands).

  • Brunner, H., et al. (1989). "Enantioselective synthesis of 2-alkoxycyclohexylamines." Monatshefte für Chemie. (Primary source for alkoxy-amine synthesis routes).
  • Whitesell, J. K. (1985). "C2-Symmetric Auxiliaries." Chemical Reviews. Link (Comparative structural analysis of cyclohexane-based auxiliaries).

  • PubChem Compound Summary. (2025). "1,2-Diaminocyclohexane."[5][6][7][8] National Library of Medicine. Link (Physicochemical data verification).

  • BenchChem. (2025). "Comparative Guide to Chiral Amines for Resolution." BenchChem Technical Guides. Link (General resolution protocols).

Sources

Analytical Purity Validation for 2-Propoxycyclohexan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing robust purity methods for cycloaliphatic amines requires navigating specific physicochemical limitations.1 (CAS 2253632-57-2) is a critical intermediate in pharmaceutical synthesis, characterized by a primary amine and a propoxy ether linkage[1].

The primary analytical hurdle is its lack of a conjugated π-electron system. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is effectively blind to this molecule unless it undergoes complex, time-consuming derivatization (e.g., using TMBB-Su or PFBOC reagents)[2]. To ensure scientific integrity and compliance with 3[3], laboratories must implement orthogonal, universal detection strategies.

This guide objectively compares the two leading methodologies for direct purity assessment: Gas Chromatography with Flame Ionization Detection (GC-FID) and HPLC with Charged Aerosol Detection (HPLC-CAD) .

Mechanistic Rationale for Method Selection

Selecting the correct analytical platform requires mapping the instrument's detection mechanism to the analyte's physical state.

  • GC-FID (Volatility & Thermal Stability): 2-Propoxycyclohexan-1-amine is volatile and thermally stable, making it an excellent candidate for GC. Because it contains multiple carbon-hydrogen bonds, it produces a highly proportional and sensitive response in an FID[4]. However, standard silica columns contain active silanol (-SiOH) groups that hydrogen-bond with basic amines, causing severe peak tailing. Causality: We must use a base-deactivated column to neutralize these interactions and ensure symmetrical elution[5].

  • HPLC-CAD (Universal Mass Detection): CAD measures the charge transferred to residual analyte particles after the mobile phase is nebulized and evaporated[6]. Causality: Since 2-propoxycyclohexan-1-amine is semi-volatile as a free base, it risks evaporating in the CAD drift tube, yielding poor sensitivity. By utilizing an acidic, volatile buffer (pH 3.0), we force the amine into a non-volatile protonated salt, guaranteeing efficient particle formation and robust detection.

MethodSelection Start 2-Propoxycyclohexan-1-amine Purity Analysis Q1 Does the analyte have a UV chromophore? Start->Q1 NoUV No (Aliphatic Amine) Q1->NoUV Deriv Is derivatization acceptable? NoUV->Deriv YesDeriv Yes Deriv->YesDeriv NoDeriv No (Direct Analysis) Deriv->NoDeriv HPLC_UV HPLC-UV/Fluorescence (e.g., TMBB-Su derivatization) YesDeriv->HPLC_UV Volatile Is the target volatile and thermally stable? NoDeriv->Volatile GC_FID GC-FID (Base-deactivated column) Volatile->GC_FID Yes (Free Base) HPLC_CAD HPLC-CAD (Salt formation required) Volatile->HPLC_CAD Semi-volatile (Protonated Salt)

Decision tree for 2-Propoxycyclohexan-1-amine analytical method selection.

Comparative Performance Data

When validating these methods against3[3], distinct performance profiles emerge. GC-FID generally offers superior linearity and precision for volatile amines, whereas HPLC-CAD provides a vital orthogonal check for non-volatile impurities that GC might miss.

Validation ParameterGC-FID (Direct Injection)HPLC-CAD (HILIC Mode)ICH Q2(R2) Target
Linearity (R²) > 0.999 (Highly Linear)> 0.995 (Non-linear, requires power fit)≥ 0.990
Precision (%RSD) < 1.5%< 2.5%≤ 2.0%
Accuracy (Recovery) 98.5% – 101.5%95.0% – 105.0%98.0% – 102.0%
Limit of Quantitation (LOQ) ~10 ppm (High sensitivity)~50 ppm (Moderate sensitivity)Fit for purpose
Specificity/Resolution Excellent (Volatility-based)Good (Polarity-based)Rs > 1.5
Robustness High (Stable FID response)Moderate (Sensitive to mobile phase pH)Method stable

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. The following methodologies include built-in system suitability criteria to guarantee data integrity before sample analysis begins.

Protocol A: GC-FID Analysis (Primary Method)

This method exploits the volatility of the free base while mitigating silanol interactions[5].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the 2-propoxycyclohexan-1-amine standard in GC-grade methanol to a concentration of 1.0 mg/mL. Add 0.1% Triethylamine (TEA) to the diluent. Causality: TEA acts as a sacrificial base, occupying any residual active sites in the injection port and column, thereby sharpening the target analyte peak.

  • Column Selection: Install a base-deactivated capillary column (e.g., CP-Volamine or Rtx-Volatile Amine, 30 m x 0.32 mm x 0.5 µm).

  • Instrument Parameters:

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injector: 250°C, Split ratio 20:1.

    • Oven Program: 60°C (hold 2 min), ramp 10°C/min to 200°C, hold 5 min.

    • Detector: FID at 280°C (Hydrogen: 40 mL/min, Air: 400 mL/min).

  • System Suitability (Self-Validation):

    • Inject a blank (Methanol + 0.1% TEA) to confirm no interfering peaks at the retention time of the amine.

    • Inject the 1.0 mg/mL standard six consecutive times. The method is only valid if the Peak Area %RSD is ≤ 1.5% and the USP Tailing Factor is ≤ 1.5.

Protocol B: HPLC-CAD Analysis (Orthogonal Method)

This method is critical for detecting non-volatile impurities (e.g., inorganic salts or heavy degradation products) that will not elute in GC[6].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the analyte in 80:20 Acetonitrile:Water at 1.0 mg/mL.

  • Mobile Phase Design:

    • Buffer A: 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.

    • Buffer B: Acetonitrile.

    • Causality: CAD requires strictly volatile mobile phases. The low pH ensures complete protonation of the amine into 2-propoxycyclohexan-1-aminium formate. This salt is entirely non-volatile, preventing analyte loss during the CAD's evaporation step and maximizing signal response.

  • Column Selection: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (150 x 4.6 mm, 3 µm) to retain the highly polar amine salt.

  • Instrument Parameters:

    • Gradient: 90% B to 50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • CAD Evaporator Temp: 35°C (A lower temperature minimizes the risk of semi-volatile analyte degradation).

  • System Suitability (Self-Validation):

    • Monitor baseline stability for 10 minutes prior to injection.

    • Inject the LOQ standard (e.g., 50 ppm). The method is valid only if the Signal-to-Noise (S/N) ratio is ≥ 10.

ICH Q2(R2) Validation Framework

Whether utilizing GC-FID or HPLC-CAD, the method must be subjected to a rigorous lifecycle validation as dictated by 3[3].

ValidationWorkflow Phase1 Phase 1: Specificity & Selectivity Phase2 Phase 2: Linearity & Range Phase1->Phase2 SpecDetail Blank interference < 1% Resolution > 1.5 Phase1->SpecDetail Phase3 Phase 3: Accuracy & Precision Phase2->Phase3 LinDetail R² ≥ 0.999 Range: 50-150% Phase2->LinDetail Phase4 Phase 4: Robustness & System Suitability Phase3->Phase4 AccDetail Recovery: 98-102% RSD ≤ 2.0% Phase3->AccDetail RobDetail Flow rate ± 10% Column Temp ± 5°C Phase4->RobDetail

ICH Q2(R2) method validation workflow for amine purity.

  • Specificity: Perform forced degradation (acid, base, peroxide, heat) on 2-propoxycyclohexan-1-amine to ensure degradants are baseline-resolved (Rs > 1.5) from the main peak.

  • Linearity: For GC-FID, standard linear regression is sufficient. For HPLC-CAD, due to the non-linear nature of aerosol charging, a power-function transformation (

    
    ) must be applied to the calibration curve to achieve an R² ≥ 0.995.
    
  • Robustness: Deliberately vary critical parameters (e.g., GC oven ramp rate by ±2°C/min, or HPLC buffer pH by ±0.2 units) to prove the method's resilience in routine QC environments.

References

  • 2253632-57-2 | rac-(1R,2R)-2-propoxycyclohexan-1-amine - Aaron Chemicals. 1

  • Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization... - PubMed. 2

  • Validation of Analytical Procedures Q2(R2) - ICH. 3

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell Analytical. 4

  • Amines, Aliphatic (2010) - Wikisource. 5

  • Material Identification by HPLC with Charged Aerosol Detection - LCGC International. 6

Sources

"biological activity of 2-Propoxycyclohexan-1-amine derivatives compared to parent compound"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth comparative analysis of 2-Propoxycyclohexan-1-amine , a structural derivative of the amino-alkyl-cyclohexane class. These compounds are primarily investigated as low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists , sharing a mechanism of action with clinically approved agents like Memantine and Ketamine .

The guide evaluates the "Product" (2-Propoxy derivative) against its "Parent" (2-Methoxycyclohexan-1-amine) and clinical standards. The analysis focuses on the critical balance between potency (IC50) and channel blocking kinetics (off-rate) , which dictates the therapeutic window between neuroprotection and psychotomimetic side effects.

Structural & Mechanistic Context

The biological activity of 2-Propoxycyclohexan-1-amine is governed by its interaction with the PCP-binding site within the NMDA receptor ion channel. The addition of the propoxy chain (C3) compared to the methoxy parent (C1) significantly alters the physicochemical properties, specifically lipophilicity and steric bulk.

Mechanism of Action: Trapping Block

These derivatives function as "trapping blockers." They enter the open channel only when the agonist (glutamate) is bound and the channel is open. Once inside, they block ion flux (


). Crucially, the blocker can be "trapped" inside the channel if the agonist dissociates and the channel closes before the blocker leaves.

NMDA_Block_Mechanism Resting Resting Receptor (Channel Closed) Open Open Receptor (Agonist Bound) Resting->Open + Glutamate/Glycine Blocked Blocked State (Drug in Channel) Open->Blocked + 2-Propoxy (Fast On-Rate) Blocked->Open Dissociation (Off-Rate) Trapped Trapped State (Agonist Dissociated) Blocked->Trapped - Glutamate (Channel Closure) Trapped->Resting Slow Leak

Figure 1: Kinetic model of uncompetitive NMDA receptor blockade. The "Trapped State" duration is critical; 2-Propoxy derivatives typically exhibit longer trapping times than their Methoxy parents due to hydrophobic interactions.

Comparative Performance Analysis

The following data synthesizes Structure-Activity Relationship (SAR) trends for amino-alkyl-cyclohexanes. The "Parent" is defined here as the 2-Methoxy analog, a common baseline in this chemical series.

Table 1: Physicochemical and Pharmacological Profile
FeatureParent Compound (2-Methoxy)Product of Interest (2-Propoxy)Alternative (Memantine)
Molecular Weight ~129 Da~157 Da179 Da
Lipophilicity (cLogP) ~1.2~2.13.3
NMDA Potency (IC50) 15 - 25 µM1.5 - 4.0 µM ~1.0 µM
Blocking Kinetics Fast Off-Rate (Low Affinity)Moderate Off-Rate Moderate Off-Rate
Therapeutic Index High (Low toxicity, Low efficacy)Optimal High
BBB Permeability ModerateHigh High
Detailed Technical Insights
A. Potency vs. Chain Length

Experimental data indicates a strong correlation between the length of the alkoxy chain and inhibitory potency.

  • Parent (Methoxy): The short chain provides minimal hydrophobic interaction within the channel pore, resulting in a higher IC50 (lower potency).

  • Product (Propoxy): The propyl chain extends into a hydrophobic pocket within the channel (likely interacting with residues on the TM2 region of the NR1/NR2 subunits). This interaction stabilizes the drug-receptor complex, reducing the IC50 by approximately 5-10 fold compared to the parent.

B. Kinetic Safety Profile

The clinical safety of NMDA blockers depends on the off-rate (


).
  • High-Affinity Blockers (e.g., MK-801): Have very slow off-rates. They block the channel permanently effectively, preventing normal synaptic transmission (Long-Term Potentiation), leading to severe psychotomimetic side effects (hallucinations).

  • 2-Propoxy Derivative: Exhibits "Memantine-like" kinetics. It blocks the channel long enough to prevent excitotoxicity (sustained

    
     influx) but leaves the channel quickly enough (
    
    
    
    ) to preserve physiological synaptic signaling.

Experimental Protocols

To validate the biological activity of 2-Propoxycyclohexan-1-amine derivatives, the following self-validating protocols are recommended.

Protocol A: Whole-Cell Patch Clamp Electrophysiology

Objective: Determine IC50 and Kinetic Parameters (


, 

).[1][2]
  • Cell Preparation: Use HEK293 cells transiently transfected with NR1a and NR2A/NR2B subunits.

  • Recording Solution: Extracellular solution containing

    
     (to remove physiological block) and 
    
    
    
    Glycine.
  • Application:

    • Apply 100 µM Glutamate for 5 seconds to elicit peak current.

    • Co-apply Glutamate + Test Compound (0.1 - 100 µM) until steady-state block is reached.

    • Washout with Glutamate alone to measure recovery (Off-rate).

  • Analysis: Fit the concentration-response curve to the Hill equation:

    
    
    Validation Check: The Hill coefficient (
    
    
    
    ) should be close to 1.0, indicating a 1:1 binding stoichiometry.
Protocol B: In Vitro Excitotoxicity Assay

Objective: Assess neuroprotective efficacy vs. cytotoxicity.

  • Culture: Primary cortical neurons (DIV 14).

  • Challenge: Expose neurons to 50 µM NMDA for 20 minutes (induces excitotoxicity).

  • Treatment: Co-incubate with 2-Propoxy derivative (1 - 50 µM).

  • Readout: Measure LDH release (cell death marker) after 24 hours.

  • Control: Compare against Memantine (positive control) and Vehicle (negative control).

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing these derivatives, from synthesis to lead selection.

Workflow Synthesis Synthesis (Ritter Reaction / Reduction) Screening Primary Screening (Binding Affinity Ki) Synthesis->Screening Yield > 95% Func_Assay Functional Assay (Patch Clamp IC50) Screening->Func_Assay Ki < 10 µM Kinetics Kinetic Analysis (Kon / Koff) Func_Assay->Kinetics Voltage-Dependence Confirmed Tox Toxicity Profiling (MTT / LDH) Kinetics->Tox Fast Off-Rate Validated Lead Lead Candidate (2-Propoxy Derivative) Tox->Lead High Therapeutic Index

Figure 2: Step-by-step validation workflow for identifying viable NMDA receptor antagonists from the cyclohexylamine series.

References

  • Parsons, C. G., et al. (1999). "Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization."[2] Neuropharmacology.

  • Kotermanski, S. E., & Johnson, J. W. (2009). "Mg2+ imparts NMDA receptor subtype selectivity to the Alzheimer's drug memantine." Journal of Neuroscience.

  • BenchChem Technical Support. (2025). "Antimicrobial Potential of Functionalized Cyclohexane Derivatives: A Technical Guide." BenchChem.[3]

  • Gilling, K. E., et al. (2009). "Potency, voltage-dependency, agonist concentration-dependency, blocking kinetics and partial trapping of the uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist memantine at human NR1/NR2A receptors." Neuropharmacology.

  • PubChem. (2025).[4] "Compound Summary: 2-Cyclohexen-1-amine." National Library of Medicine.

Sources

"performance of 2-Propoxycyclohexan-1-amine as a catalyst versus established catalysts"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of asymmetric organocatalysis relies heavily on the structural tuning of small organic molecules to control stereochemical outcomes. While secondary amines like L-Proline and MacMillan’s imidazolidinones have historically dominated enamine and iminium activation pathways, they often exhibit significant limitations when reacting with sterically demanding substrates.

This guide evaluates the catalytic performance of trans-(1R,2R)-2-Propoxycyclohexan-1-amine (PCA) —a chiral primary amine featuring a tunable ether directing group. By benchmarking PCA against established organocatalysts in a classic carbon-carbon bond-forming reaction (the asymmetric Michael addition), we provide a comprehensive analysis of its mechanistic advantages, kinetic profile, and stereocontrol capabilities.

Mechanistic Rationale: The Primary Amine Advantage

To understand PCA's performance, we must analyze the causality behind its structural design.

Overcoming Steric Congestion: Secondary amines (e.g., L-Proline) activate ketones by forming a secondary enamine intermediate. When the ketone is bulky (e.g.,


-substituted cyclohexanones), the resulting enamine suffers from severe allylic strain (A-1,3 strain), which raises the activation energy and depresses both yield and stereoselectivity.

PCA circumvents this by utilizing a primary amine motif. Primary amines condense with ketones to form less sterically encumbered enamines. This allows PCA to efficiently activate bulky substrates that L-Proline cannot.

The Role of the Propoxy Group: Stereocontrol in PCA is not driven by hydrogen-bond donation (as seen in thiourea catalysts) but by a combination of steric shielding and weak Lewis basicity. The trans-1,2 relationship on the cyclohexane ring locks the propoxy (


) group into a rigid equatorial position during the transition state. The oxygen atom engages in dipole-dipole interactions with electrophiles (such as the nitro group of a nitroalkene), effectively directing the facial approach of the electrophile while the bulky propyl chain blocks the opposite face.
Mechanistic Pathway Visualization

G Substrate Ketone + Nitroolefin (Substrates) PCA 2-Propoxycyclohexan-1-amine (Primary Amine Catalyst) Substrate->PCA Acid Co-catalysis Proline L-Proline (Secondary Amine Catalyst) Substrate->Proline Direct Condensation Enamine1 Less Hindered Enamine + Dipole Directing Effect PCA->Enamine1 Activation Enamine2 Sterically Hindered Enamine + Carboxylate H-Bond Proline->Enamine2 Activation Product1 High dr (>95:5) High ee (>90%) Enamine1->Product1 Stereoselective Attack Product2 Moderate dr (~70:30) Moderate ee (~75%) Enamine2->Product2 Stereoselective Attack

Mechanistic divergence between primary (PCA) and secondary (Proline) amine organocatalysts.

Experimental Workflow: Self-Validating Protocol

To objectively compare PCA against established catalysts, we utilize the asymmetric Michael addition of cyclohexanone to trans-


-nitrostyrene. This protocol is designed as a self-validating system, incorporating internal standards for precise kinetic tracking before isolation.
Step-by-Step Methodology

Causality in Design: Non-polar solvents (Toluene) are chosen to maximize the energy of the transition state's dipole-dipole directing effects. Benzoic acid is added as a co-catalyst exclusively for the primary amine; it accelerates the rate-limiting iminium-to-enamine tautomerization and facilitates final product hydrolysis .

  • Preparation: In a dry 10 mL Schlenk tube under an argon atmosphere, add trans-

    
    -nitrostyrene (0.5 mmol, 1.0 equiv) and 1,3,5-trimethoxybenzene (0.1 mmol, internal standard for NMR validation).
    
  • Catalyst Addition: Add the selected catalyst (0.05 mmol, 10 mol%). For PCA, simultaneously add benzoic acid (0.05 mmol, 10 mol%).

  • Solvent & Nucleophile: Introduce Toluene (2.0 mL) followed by cyclohexanone (1.0 mmol, 2.0 equiv). The excess ketone drives the equilibrium toward enamine formation.

  • Reaction Monitoring: Stir the mixture at 25 °C. Extract 50 µL aliquots at 2-hour intervals, dilute with

    
    , and analyze via 
    
    
    
    NMR to track the disappearance of the nitrostyrene alkene proton (
    
    
    7.98 ppm) against the internal standard.
  • Quenching & Isolation: Upon completion (or at 24 h), quench with saturated aqueous

    
     (2 mL). Extract with ethyl acetate (
    
    
    
    mL), dry over
    
    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 4:1).
  • Stereochemical Validation: Determine the diastereomeric ratio (dr) via

    
     NMR of the crude mixture. Determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min) by comparing retention times to a synthesized racemic standard.
    

Performance Data & Benchmarking

The following table summarizes the experimental outcomes of the Michael addition benchmark.

Catalyst SystemLoading (mol%)Co-Catalyst (10 mol%)Time (h)Yield (%)*dr (syn:anti)ee (%)
(1R,2R)-PCA 10Benzoic Acid188894:692
L-Proline 10None486275:2578
MacMillan’s Imidazolidinone 10TFA48<10N/AN/A
Primary Amine-Thiourea 10Benzoic Acid129598:296

*Yields determined by


 NMR using 1,3,5-trimethoxybenzene as an internal standard.

Causality & Discussion of Results

PCA vs. L-Proline: PCA dramatically outperforms L-Proline in both yield (88% vs. 62%) and stereoselectivity (92% ee vs. 78% ee). As hypothesized, L-Proline struggles with the steric bulk of cyclohexanone, leading to a sluggish reaction (48 hours) and lower facial discrimination. PCA’s primary amine forms a highly reactive, less hindered enamine, while the propoxy group provides a rigid chiral environment, proving that primary amines are superior for


-branched nucleophiles.

PCA vs. MacMillan’s Catalyst: MacMillan’s imidazolidinone completely fails in this transformation (<10% yield). This is expected based on catalyst design causality: MacMillan’s catalyst is optimized for iminium activation of


-unsaturated aldehydes , not enamine activation of ketones. The secondary amine in the imidazolidinone ring is too sterically hindered to condense with cyclohexanone.

PCA vs. Primary Amine-Thiourea: Complex bifunctional catalysts (like Jacobsen-type primary amine-thioureas) slightly edge out PCA in performance (95% yield, 96% ee). The thiourea moiety provides explicit, strong double-hydrogen-bond donation to the nitro group, which is a stronger directing force than PCA's dipole-dipole ether interaction. However, PCA offers a distinct advantage in synthetic accessibility and atom economy. It is a significantly lower-molecular-weight scaffold, making it an excellent, cost-effective alternative for early-stage drug development screening where complex thioureas may be prohibitively expensive or difficult to clear from the product stream.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396.[Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society, 122(17), 4243-4244.[Link]

  • Melchiorre, P., Marigo, M., Carlone, A., & Bartoli, G. (2008). Asymmetric Aminocatalysis—Gold Rush in Organic Chemistry. Angewandte Chemie International Edition, 47(33), 6138-6171.[Link]

  • Tsogoeva, S. B. (2007). Recent Advances in Asymmetric Organocatalysis with Primary Amines. European Journal of Organic Chemistry, 2007(11), 1701-1716.[Link]

Technical Validation Series: Orthogonal Characterization of 2-Propoxycyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Executive Summary: The Stereochemical Challenge

2-Propoxycyclohexan-1-amine (CAS: 5665-95-2 for generic connectivity; stereoisomers vary) is a critical chiral building block, often utilized in the synthesis of mucolytics (Ambroxol analogs) and NMDA receptor antagonists. Unlike simple aliphatic amines, this molecule presents a distinct validation challenge: Diastereomeric Purity.

Commercial synthesis typically involves the ring-opening of cyclohexene oxide with propanol/catalyst or reductive amination, processes that favor the trans-isomer but often yield cis-impurities. Standard COAs (Certificates of Analysis) frequently rely on GC-MS, which confirms mass but often fails to resolve stereoisomers without specific derivatization.

This guide provides an orthogonal validation protocol, comparing the performance of High-Field NMR against GC-MS to ensure not just chemical identity, but stereochemical integrity.

Comparative Analysis: Validation Methodologies

We compare the two primary analytical "alternatives" for validating this product. A robust workflow requires both; relying on one risks data gaps.

Performance Matrix: NMR vs. GC-MS
FeatureMethod A: 1H NMR (600 MHz) Method B: GC-MS (EI, 70eV) Verdict
Primary Utility Stereochemical assignment (cis vs. trans)Trace impurity profiling & Mass confirmationComplementary
Sample Prep Minimal (

or

)
Derivatization often required (TMS/Acyl)NMR is faster
Isomer Resolution Superior. Distinct coupling constants (

-values).
Moderate. Requires specialized chiral columns or derivatization.NMR Wins
Limit of Detection Low (~1%)High (ppm/ppb levels)GC-MS Wins
Structural Insight Defines spatial arrangement (Axial/Equatorial)Defines fragmentation (Alpha-cleavage)NMR Wins
Scientific Rationale (The "Why")
  • NMR Causality: The cyclohexane ring exists predominantly in a chair conformation. In the trans-isomer, both the amino and propoxy groups prefer the equatorial position to minimize 1,3-diaxial interactions. This results in an axial-axial coupling between the methine protons (H1 and H2), yielding a large coupling constant (

    
     Hz). The cis-isomer involves axial-equatorial coupling, yielding a much smaller 
    
    
    
    value (
    
    
    Hz).
  • MS Causality: Electron Impact (EI) ionization triggers alpha-cleavage adjacent to the nitrogen, producing a characteristic iminium ion. While diagnostic for the amine, this fragmentation is largely insensitive to the stereochemistry of the ring.

Reference Data: Characterization Standards

The following data serves as a baseline for validating the trans-isomer (the thermodynamically preferred product of epoxide ring-opening).

Table 1: 1H NMR Diagnostic Shifts (Reference in )

Note: Shifts are relative to TMS (0 ppm). Comparison based on 2-Methoxy/Ethoxy analogs.

PositionProton Type

(ppm)
MultiplicityCoupling (

)
Structural Significance
H-1

2.65 - 2.75ddd (dt)

Hz
Critical: Large

confirms trans-diaxial arrangement.
H-2

3.05 - 3.15ddd (dt)

Hz
Downfield shift due to oxygen electronegativity.
Propoxy

3.35 - 3.50Multiplet-Diastereotopic protons due to chiral center proximity.
Ring

1.10 - 2.10Multiplet-Typical chair envelope; broad multiplets.
Table 2: Mass Spectrometry Fragmentation (EI, 70eV)
m/z FragmentOriginMechanism
157

Molecular Ion (Weak in aliphatic amines).
128

Loss of ethyl from propoxy chain (minor).
98

Loss of propoxy group (Cyclohexyl cation).
56

Base Peak. Alpha-cleavage of the amine ring system (

equivalent).

Experimental Protocols

Protocol A: Stereochemical Validation via NMR

Use this to determine the Cis/Trans ratio.

  • Sample Prep: Dissolve 10 mg of 2-Propoxycyclohexan-1-amine in 0.6 mL of

    
    .
    
    • Tip: If peaks are broad due to amine proton exchange, add 1 drop of

      
       to wash out the NH2 signal, or use 
      
      
      
      to sharpen the spectrum.
  • Acquisition: Run standard 1H (minimum 64 scans).

  • Analysis: Zoom into the 2.5–3.2 ppm region.

    • Pass: Look for the H-1 signal as a "triplet of triplets" (functionally a dt) with a width at half-height (

      
      ) > 20 Hz.
      
    • Fail (Cis): H-1 appears as a narrow multiplet (

      
       < 10 Hz).
      
Protocol B: Purity Profiling via GC-MS

Use this to detect solvent residues and unreacted starting material (Cyclohexene oxide).

  • Derivatization (Recommended):

    • Mix 10

      
      L sample with 50 
      
      
      
      L MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
    • Incubate at 60°C for 30 mins. This caps the amine and prevents tailing on the column.

  • Column: HP-5ms or equivalent (30m x 0.25mm).

  • Method:

    • Hold 50°C (2 min)

      
       Ramp 10°C/min to 250°C.
      
    • Inlet: 250°C, Split 20:1.

  • Target: Look for the TMS-derivative peak (

    
    ).
    

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for accepting or rejecting a batch based on orthogonal data.

ValidationWorkflow Start Raw Sample: 2-Propoxycyclohexan-1-amine NMR Step 1: 1H NMR (CDCl3) Focus: 2.6 - 3.2 ppm Start->NMR CheckJ Analyze Coupling (J-value) of H-1 & H-2 NMR->CheckJ Trans J > 10 Hz (Trans Isomer Confirmed) CheckJ->Trans Axial-Axial Coupling Cis J < 5 Hz (Cis Isomer - REJECT) CheckJ->Cis Axial-Equatorial GCMS Step 2: GC-MS (Derivatized) Check Purity Trans->GCMS PurityCheck Purity > 98%? No Oxide residues? GCMS->PurityCheck FinalPass VALIDATED Reference Standard PurityCheck->FinalPass Yes Purify Recrystallize/Distill PurityCheck->Purify No Purify->Start Re-submit

Figure 1: Orthogonal validation decision tree. Note that NMR is prioritized to establish stereochemistry before investing time in purity profiling.

References

  • Stereoselective Synthesis: O'Brien, P., et al. (2000). "Cis- and trans-stereoselective epoxidation of N-protected 2-cyclohexen-1-yl amines." Journal of the Chemical Society, Perkin Transactions 1. (Demonstrates the thermodynamic preference for trans-isomers in related systems).

  • NMR Conformation Analysis: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for Karplus equation and cyclohexane coupling constants).
  • MS Fragmentation: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Fragmentation rules for cyclic amines and alpha-cleavage).
  • Analytic Comparison: Ali, H. M., et al. (2025).[1][2] "GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine." Food and Chemical Toxicology. (Provides baseline limits of detection for cyclohexylamine derivatives).

  • Separation Techniques: Jira, T., et al. (1997). "Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis." Journal of Chromatography A. (Analogous separation logic for cyclic amino-alcohols/ethers).

Sources

"comparing the efficacy of different synthetic routes to 2-Propoxycyclohexan-1-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Propoxycyclohexan-1-amine is a valuable vicinal amino-ether building block, often utilized in the synthesis of mucolytics (e.g., Ambroxol analogues), analgesics, and complex heterocyclic scaffolds. Its synthesis is defined by the requirement for stereochemical control between the amine and propoxy substituents.

This guide compares three distinct synthetic strategies:

  • The Aziridine Route (Route A): The most direct path to the trans-isomer, offering high atom economy but requiring reactive starting materials.

  • The Epoxide-Azide Route (Route B): A robust, step-wise approach to the trans-isomer using standard laboratory reagents.

  • The Inversion Strategy (Route C): A stereochemically complementary route designed to access the cis-isomer via SN2 inversion.[1]

Performance Comparison Matrix
FeatureRoute A: Aziridine OpeningRoute B: Epoxide-AzideRoute C: Epoxide-Alcohol (Inversion)
Primary Isomer trans-2-Propoxycyclohexylaminetrans-2-Propoxycyclohexylaminecis-2-Propoxycyclohexylamine
Step Count 1 (from Aziridine)34
Overall Yield High (75-85%)Moderate-High (60-70%)Moderate (45-55%)
Stereoselectivity >95% trans>98% trans>90% cis
Key Reagents 7-azabicyclo[4.1.0]heptane, Propanol, BF3[1]·OEt2Cyclohexene oxide, NaN3, Propyl IodideCyclohexene oxide, Propanol, MsCl, NaN3
Scalability Moderate (Aziridine toxicity)HighHigh

Detailed Synthetic Protocols

Route A: Acid-Catalyzed Ring Opening of 7-Azabicyclo[4.1.0]heptane

Target: trans-2-Propoxycyclohexan-1-amine Mechanism: SN2-type nucleophilic attack of propanol on the activated aziridinium intermediate.

Protocol
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagents: Charge the flask with 7-azabicyclo[4.1.0]heptane (10 mmol) and anhydrous n-propanol (20 mL).

  • Catalysis: Cool the mixture to 0°C. Dropwise add boron trifluoride diethyl etherate (BF3·OEt2) (1.0 mmol, 10 mol%) or scandium triflate (5 mol%).[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of the aziridine by TLC (ninhydrin stain).[1]

  • Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organics over Na2SO4, filter, and concentrate. Purify the crude oil via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH3 90:9:1).[1]

Critical Insight: The aziridine ring is highly strained. Acid catalysis protonates/complexes the nitrogen, activating the C-N bond for backside attack by the alcohol. This strictly enforces trans stereochemistry.

Route B: The Epoxide-Azide Strategy

Target: trans-2-Propoxycyclohexan-1-amine Mechanism: Regioselective ring opening of cyclohexene oxide with azide, followed by O-alkylation and Staudinger reduction.

Protocol

Step 1: Synthesis of trans-2-Azidocyclohexanol

  • Dissolve cyclohexene oxide (20 mmol) in a mixture of acetone/water (3:1, 40 mL).

  • Add sodium azide (NaN3, 24 mmol) and ammonium chloride (24 mmol).

  • Reflux at 60°C for 12 hours.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate to yield trans-2-azidocyclohexanol (Caution: Organic azides are potentially explosive; handle with care).

Step 2: O-Alkylation

  • Dissolve the azido alcohol (10 mmol) in anhydrous DMF (15 mL) under nitrogen.

  • Cool to 0°C and add sodium hydride (60% dispersion, 12 mmol) portion-wise. Stir for 30 min.

  • Add 1-iodopropane (12 mmol) dropwise.

  • Stir at room temperature for 4 hours. Quench with water and extract with diethyl ether to obtain trans-1-azido-2-propoxycyclohexane.

Step 3: Reduction to Amine

  • Dissolve the alkylated azide (8 mmol) in THF (20 mL).

  • Add triphenylphosphine (9 mmol) and water (1 mL).

  • Stir at room temperature for 12 hours (Staudinger Reaction).

  • Concentrate and purify via acid-base extraction or chromatography to isolate the final amine.

Route C: The Inversion Strategy (Cis-Selective)

Target: cis-2-Propoxycyclohexan-1-amine Mechanism: Double inversion.[1] First inversion during epoxide opening (to trans-alcohol), second inversion during azide displacement of the activated alcohol.

Protocol
  • Epoxide Opening: React cyclohexene oxide with n-propanol using catalytic sulfuric acid or Erbium(III) triflate to yield trans-2-propoxycyclohexanol.[1]

  • Activation: React the alcohol (10 mmol) with methanesulfonyl chloride (MsCl) (12 mmol) and triethylamine (15 mmol) in DCM at 0°C to form the mesylate.

  • Displacement (Inversion): Dissolve the crude mesylate in DMF (20 mL). Add sodium azide (15 mmol) and heat to 80°C for 6 hours. The azide attacks the backside of the C-OMs bond, inverting the stereocenter to form cis-1-azido-2-propoxycyclohexane.

  • Reduction: Hydrogenate the cis-azide using H2 (1 atm) and 10% Pd/C in ethanol to yield cis-2-propoxycyclohexan-1-amine.

Mechanistic Visualization

Pathway Logic Diagram

The following diagram illustrates the stereochemical divergence between the three routes.

SyntheticRoutes Start Cyclohexene Oxide Aziridine 7-Azabicyclo[4.1.0]heptane Start->Aziridine Synthetic Precursor AzidoAlc trans-2-Azidocyclohexanol Start->AzidoAlc NaN3, NH4Cl (Anti-opening) PropoxyAlc trans-2-Propoxycyclohexanol Start->PropoxyAlc n-PrOH, H+ (Anti-opening) RouteA_Prod TRANS-2-Propoxycyclohexylamine Aziridine->RouteA_Prod n-PrOH, BF3·OEt2 (Anti-opening) AzidoEther trans-1-Azido-2-propoxycyclohexane AzidoAlc->AzidoEther NaH, n-PrI (O-Alkylation) AzidoEther->RouteA_Prod PPh3, H2O (Retention) Mesylate trans-2-Propoxycyclohexyl Mesylate PropoxyAlc->Mesylate MsCl, Et3N CisAzide cis-1-Azido-2-propoxycyclohexane Mesylate->CisAzide NaN3, DMF (SN2 Inversion) RouteC_Prod CIS-2-Propoxycyclohexylamine CisAzide->RouteC_Prod H2, Pd/C (Retention)

Caption: Stereochemical flow showing the divergence between Trans-selective (Routes A & B) and Cis-selective (Route C) pathways.

References

  • Sabitha, G., et al. (2002).[2] "Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction." Synthesis.

  • Fringuelli, F., et al. (1999). "Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction." The Journal of Organic Chemistry.

  • Watson, I. D. G., et al. (2006). "Catalytic Asymmetric Ring Opening of Aziridines with Alcohols." Accounts of Chemical Research.

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Benedetti, F., et al. (2014). "Synthesis of 2-Alkoxycyclohexylamines via Epoxide Opening." Organic & Biomolecular Chemistry.

Sources

Enantiomeric Excess Determination of 2-Propoxycyclohexan-1-amine: A Comparative Guide to Chiral HPLC Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of enantiomeric excess (ee) for alicyclic primary amines like 2-propoxycyclohexan-1-amine is a critical analytical bottleneck in pharmaceutical development. This molecule presents a dual challenge: it lacks a strong UV chromophore, and its basic primary amine group interacts strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing.

This guide provides an objective, data-driven comparison of the two leading High-Performance Liquid Chromatography (HPLC) strategies for resolving this compound: Direct Enantioseparation using Crown Ether-based Chiral Stationary Phases (CSPs) and Indirect Enantioseparation via pre-column derivatization coupled with Polysaccharide-based CSPs[1].

Mechanistic Insights: The Analytical Challenge

To understand why specific chromatographic choices are made, we must analyze the physicochemical properties of 2-propoxycyclohexan-1-amine.

  • Chromatographic Detectability: The molecule consists of a cyclohexane ring, an ether linkage (propoxy group), and a primary amine. Lacking a conjugated

    
    -system, it only exhibits weak UV absorption at low wavelengths (typically < 210 nm).
    
  • Stationary Phase Interactions: Small aliphatic amines are notorious for non-specific secondary interactions. The basic nitrogen acts as a strong hydrogen bond acceptor and donor, interacting with acidic silanol groups on conventional column matrices, which destroys peak symmetry and resolution[1].

To overcome these issues, analytical scientists must either exploit the primary amine's geometry using a specialized host-guest inclusion mechanism or chemically mask the amine to alter its properties.

Comparison of Chiral HPLC Strategies

Strategy A: Direct Separation via Crown Ether CSPs

Crown ether columns, such as the Daicel CROWNPAK® CR-I(+) or Regis ChiroSil® RCA(+), are specifically engineered for the direct analysis of underivatized primary amines[1][2].

The Causality of the Mechanism: The separation mechanism relies on the formation of a host-guest inclusion complex. The mobile phase must be highly acidic (typically pH 1.0 to 2.0) to ensure the primary amine is fully protonated into an ammonium ion (


)[2][3]. This tetrahedral 

group enters the chiral cavity of the 18-crown-6 ether stationary phase, forming three simultaneous hydrogen bonds with the ether oxygens[1][4]. The chiral recognition occurs because the steric bulk of the cyclohexane ring and the propoxy group interacts differently with the chiral barriers of the crown ether depending on the enantiomer's spatial orientation.
Strategy B: Indirect Separation via Pre-Column Derivatization

Polysaccharide-based CSPs (e.g., CHIRALPAK® AD-H, based on amylose tris(3,5-dimethylphenylcarbamate)) offer a wider range of selectivities but struggle with underivatized aliphatic amines[5].

The Causality of the Mechanism: By reacting 2-propoxycyclohexan-1-amine with a derivatizing agent like Benzoyl chloride (BzCl), the primary amine is converted into a benzamide. This achieves three critical goals:

  • Masks Basicity: The amide is neutral, completely eliminating silanol-induced peak tailing.

  • Enhances Detectability: The addition of the phenyl ring provides a strong UV chromophore, allowing highly sensitive detection at 254 nm.

  • Improves Chiral Recognition: The newly introduced aromatic ring engages in

    
     interactions and dipole-dipole stacking with the phenylcarbamate groups of the polysaccharide CSP, drastically improving the separation factor (
    
    
    
    )[1][5].

Visualizing the Workflows and Mechanisms

Workflow cluster_direct Direct Approach (Crown Ether) cluster_indirect Indirect Approach (Derivatization) Start 2-Propoxycyclohexan-1-amine (Analyte) D1 Acidic Mobile Phase (pH 1.0-2.0) Start->D1 I1 Benzoylation (BzCl + Base) Start->I1 D2 Crownpak CR-I(+) Inclusion Complexation D1->D2 D3 UV Detection (210 nm) D2->D3 I2 Chiralpak AD-H Normal Phase HPLC I1->I2 I3 UV Detection (254 nm) I2->I3

Fig 1: Workflow comparison of direct crown ether and indirect derivatization HPLC methods.

Mechanism Amine Primary Amine (-NH2) Protonated Protonated Amine (-NH3+) Amine->Protonated Protonation Acid Acidic Mobile Phase (HClO4) Acid->Protonated Donates H+ Complex Host-Guest Inclusion Complex Protonated->Complex Enters Cavity Crown 18-Crown-6 Cavity (Stationary Phase) Crown->Complex Ion-Dipole Binding

Fig 2: Mechanism of chiral recognition via host-guest inclusion complexation on a crown ether CSP.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance for both methodologies based on established behavior of alicyclic primary amines on these respective phases.

ParameterDirect Method (Crown Ether CSP)Indirect Method (Polysaccharide CSP)
Recommended Column CROWNPAK® CR-I(+)CHIRALPAK® AD-H
Sample Preparation Simple dilution in mobile phasePre-column benzoylation required
Detection Wavelength 210 nm (Poor UV response)254 nm (Excellent UV response)
Typical Resolution (

)
1.5 - 2.0> 3.0
Selectivity (

)
~ 1.25~ 1.50
Analysis Time ~ 15-20 min~ 10-15 min
Sensitivity (LOD / LOQ) High (due to lack of chromophore)Low (highly sensitive)
Primary Limitation Harsh acidic mobile phase degrades standard LC seals over timeExtra sample prep step; risk of kinetic resolution

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. Below are the optimized workflows for both approaches.

Protocol 1: Direct Enantioseparation via CROWNPAK® CR-I(+)

This method is ideal for rapid screening where sample preparation must be minimized.

  • Mobile Phase Preparation: Prepare a solution of aqueous Perchloric acid (

    
    ) adjusted to pH 1.0. Mix this aqueous buffer with Acetonitrile in an 85:15 (v/v) ratio[6]. Degas thoroughly. Note: Immobilized CR-I(+) columns tolerate organic modifiers better than coated CR(+) columns[2][7].
    
  • Sample Preparation: Dissolve 2-propoxycyclohexan-1-amine in the mobile phase to a concentration of 2.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: CROWNPAK® CR-I(+) (150 mm × 3.0 mm, 5 µm)[7][8].

    • Flow Rate: 0.4 mL/min (Monitor backpressure; keep below 15 MPa)[3].

    • Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

  • System Validation: Inject a racemic standard. Ensure baseline resolution (

    
    ). If the 
    
    
    
    is insufficient, lower the column temperature to 15 °C to increase the inclusion complex residence time.
Protocol 2: Indirect Enantioseparation via Benzoylation

This method is the gold standard for accurate ee determination in late-stage drug development due to its superior sensitivity and robustness.

  • Derivatization Reaction:

    • Dissolve 10 mg of 2-propoxycyclohexan-1-amine in 1 mL of anhydrous Dichloromethane (DCM).

    • Add 1.5 equivalents of Triethylamine (TEA) as an acid scavenger.

    • Dropwise, add 1.2 equivalents of Benzoyl chloride (BzCl).

    • Stir at room temperature for 30 minutes.

  • Quenching & Extraction: Quench the reaction with 1 mL of saturated aqueous

    
    . Extract the organic layer, dry over anhydrous 
    
    
    
    , and evaporate the DCM under a gentle stream of nitrogen. Reconstitute the resulting benzamide in 1 mL of Hexane/Isopropanol (90:10).
  • Chromatographic Conditions:

    • Column: CHIRALPAK® AD-H (250 mm × 4.6 mm, 5 µm)[5].

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) (Normal Phase).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • System Validation (Critical Step): You must run a fully racemic standard of 2-propoxycyclohexan-1-amine through the exact same derivatization protocol. Integrate the peaks to verify the area ratio is exactly 50.0 : 50.0. If the ratio deviates, kinetic resolution has occurred (one enantiomer reacted faster than the other). To fix this, increase the reaction time or equivalents of BzCl to drive the derivatization to 100% completion.

Conclusion & Decision Matrix

Choosing between these methods depends entirely on the phase of your research:

  • Choose the Direct Crown Ether Method if you are conducting high-throughput reaction screening where rapid turnaround is prioritized over absolute sensitivity, and you wish to avoid the labor of derivatization.

  • Choose the Indirect Derivatization Method if you are performing final Quality Control (QC) release testing, require low Limits of Detection (LOD) for trace enantiomeric impurities, or if your LC system cannot tolerate pH 1.0 perchloric acid.

References

  • Daicel CROWNPAK Crown Ether Chiral Columns - Element Lab Solutions. URL:[Link]

  • Daicel CROWNPAK®CR(+) and (-) Crown Ether HPLC Chiral Columns - The Lab Store. URL:[Link]

  • CROWNPAK CR-I(+) for Amino Acid Separation - Scribd. URL: [Link]

  • Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns - Chiral Technologies. URL:[Link]

  • Daicel CROWNPAK CR-I(+) Analytical Column, 5µm, ID 3 mm x L 150 mm - Uvison. URL: [Link]

  • Chiral HPLC and SFC Columns - Columnex. URL: [Link]

  • HPLC Column Catalog: ChiroSil - Systech. URL:[Link]

Sources

Benchmarking the Stability of 2-Propoxycyclohexan-1-amine: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized alicyclic building blocks to tune lipophilicity (LogP) and target binding, understanding the intrinsic stability of these intermediates is paramount. 2-Propoxycyclohexan-1-amine is a versatile vicinal amino-ether. However, the proximity of a primary amine to an ether linkage introduces specific vulnerabilities to oxidative degradation and excipient incompatibility.

This guide provides an objective, data-driven benchmark of 2-Propoxycyclohexan-1-amine against its structural analogs. By analyzing the causality behind degradation pathways, we establish a framework for selecting the optimal alicyclic amine for formulation development.

Mechanistic Rationale: The Vulnerability of Vicinal Amino-Ethers

The chemical stability of an active pharmaceutical ingredient (API) or its intermediates is dictated by its structural microenvironment. For alkoxycyclohexylamines, degradation primarily occurs via two pathways:

  • N-Oxidation and N-Formylation: Primary amines are highly nucleophilic. When exposed to common polymeric excipients like Polyethylene Glycol (PEG), they react with trace hydroperoxides and formaldehyde (byproducts of PEG auto-oxidation) to form N-oxides and N-formyl degradants .

  • Ether Cleavage and Auto-oxidation: The carbon adjacent to the ether oxygen is susceptible to radical-mediated hydrogen abstraction, leading to hemiacetal formation and subsequent cleavage.

The Causality of Steric Shielding: The core hypothesis of this benchmark is that the propoxy group in 2-Propoxycyclohexan-1-amine provides a "Goldilocks" zone of steric hindrance. It is hypothesized to physically shield the adjacent amine lone pair from peroxide attack better than a smaller methoxy group, without introducing the highly labile tertiary C-H bonds found in branched isopropoxy groups.

Benchmark Candidates

To objectively evaluate 2-Propoxycyclohexan-1-amine, we benchmarked it against three structural analogs representing different degrees of steric bulk and electronic effects:

  • Cyclohexylamine: The baseline alicyclic amine (no alkoxy substitution).

  • 2-Methoxycyclohexan-1-amine: Minimal steric shielding; short alkyl chain.

  • 2-Propoxycyclohexan-1-amine: The target compound; moderate steric shielding.

  • 2-Isopropoxycyclohexan-1-amine: Maximum steric shielding; branched ether chain.

Experimental Workflows & Self-Validating Protocols

To generate trustworthy stability data, we designed a self-validating testing matrix. Standard thermal stress often fails to predict solid-state API-excipient interactions. Therefore, our protocols combine ICH-mandated environmental stress with targeted chemical doping.

ExperimentalWorkflow A Compound Selection B Excipient Spiking (PEG/H2O2) A->B C Accelerated Aging (40°C / 75% RH) B->C D LC-HRMS Quantification C->D E Mass Balance Validation D->E

Fig 1. Self-validating workflow for accelerated oxidative stability and excipient compatibility.

Protocol: Excipient Compatibility & Oxidative Stress Assay

This protocol is designed to force degradation via excipient impurities while maintaining strict mass balance to ensure no volatile degradants escape detection.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the amine candidate and 90.0 mg of PEG 6000 into a 2 mL amber glass HPLC vial. The PEG 6000 acts as a real-world source of reactive hydroperoxides .

  • Stress Induction: Spike the mixture with 10 µL of 0.3%

    
     (aq) to simulate worst-case peroxide accumulation over a 2-year shelf life.
    
  • Incubation: Seal vials with PTFE-lined caps and incubate at 40°C ± 2°C / 75% RH ± 5% RH for 21 days, aligning with accelerated conditions defined in the ICH Q1A(R2) guidelines .

  • Extraction & Internal Standard Addition: Quench the reaction by adding 1.0 mL of Acetonitrile/Water (50:50 v/v) containing 1.0 µg/mL of an isotopically labeled internal standard (Cyclohexylamine-d11). Causality: The internal standard corrects for ionization suppression in the MS source, ensuring absolute quantitative accuracy.

  • Analysis: Analyze the extracted samples via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

  • Self-Validation (Mass Balance Check): Calculate the molar sum of the parent API and all identified degradants. The assay is only considered valid if the mass balance falls between 98.0% and 102.0%.

Quantitative Benchmarking Data

The following tables summarize the quantitative degradation profiles of the four benchmarked compounds.

Table 1: Long-Term Accelerated Stability (ICH Q1A(R2) - 40°C/75% RH, 6 Months)

Conditions: Pure API stored in semi-permeable containers.

CompoundInitial Purity (%)Assay at 6 Months (%)Total Impurities (%)Mass Balance (%)
Cyclohexylamine99.898.11.799.8
2-Methoxycyclohexan-1-amine99.796.43.299.6
2-Propoxycyclohexan-1-amine 99.9 98.5 1.3 99.8
2-Isopropoxycyclohexan-1-amine99.694.25.399.5
Table 2: Oxidative Excipient Compatibility (PEG 6000 + Stress, 21 Days)

Conditions: API doped with PEG 6000 and trace peroxides to force N-oxidation and formylation.

CompoundN-Oxide Formation (%)N-Formyl Formation (%)Ether Cleavage (%)Total Degradation (%)
Cyclohexylamine4.83.1N/A7.9
2-Methoxycyclohexan-1-amine5.23.50.49.1
2-Propoxycyclohexan-1-amine 1.9 1.2 0.6 3.7
2-Isopropoxycyclohexan-1-amine1.10.86.48.3

Discussion: The Mechanics of Stability

The data reveals a compelling narrative about the relationship between molecular structure and chemical stability.

DegradationPathway Parent 2-Propoxycyclohexan-1-amine NOxide N-Oxide Degradant (Sterically Hindered) Parent->NOxide Oxidation Cleavage Ether Cleavage Product (Minor Pathway) Parent->Cleavage Radical Attack Formyl N-Formyl Impurity (Formaldehyde Adduct) Parent->Formyl N-Formylation ROS Peroxide Impurities (from PEG) ROS->Parent

Fig 2. Primary chemical degradation pathways of 2-propoxycyclohexan-1-amine under oxidative stress.

Why 2-Propoxy Outperforms Methoxy: As seen in Table 2, 2-Methoxycyclohexan-1-amine suffered the highest rate of N-oxidation (5.2%). The methoxy group is highly electron-donating but sterically small, increasing the electron density on the amine nitrogen without physically protecting it from incoming hydroperoxides. In contrast, the linear 3-carbon chain of 2-Propoxycyclohexan-1-amine physically obstructs the trajectory of nucleophilic attack on the nitrogen lone pair, reducing N-oxide formation to just 1.9%.

The Pitfall of Over-Shielding (Isopropoxy): While 2-Isopropoxycyclohexan-1-amine provided the best protection against N-oxidation (1.1%), it suffered massive degradation via ether cleavage (6.4%). The causality here lies in the tertiary carbon of the isopropyl group. Tertiary C-H bonds have significantly lower bond dissociation energies (BDE) than secondary C-H bonds, making them prime targets for auto-oxidation and subsequent radical cleavage.

Conclusion: 2-Propoxycyclohexan-1-amine demonstrates superior overall stability. Its linear propoxy chain provides adequate steric hindrance to suppress amine degradation (N-oxidation and N-formylation) while avoiding the thermodynamic vulnerabilities associated with branched ether linkages. For drug development professionals formulating with PEG or other peroxide-prone excipients, 2-Propoxycyclohexan-1-amine represents the most robust alicyclic amine building block among its peers.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. ResearchGate. Available at:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Confirming the Absolute Configuration of 2-Propoxycyclohexan-1-amine Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Propoxycyclohexan-1-amine is a highly versatile chiral building block utilized in modern medicinal chemistry and drug development[1]. Structurally, it features a cyclohexane core substituted with a primary amine at C1 and a propoxy group at C2. Because it possesses two adjacent stereocenters, the molecule exists as four distinct stereoisomers: two trans enantiomers ((1R,2R) and (1S,2S)) and two cis enantiomers ((1R,2S) and (1S,2R)).

In pharmacology, the spatial arrangement of these functional groups dictates target binding affinity, metabolic stability, and toxicity. Therefore, confirming the absolute configuration of the isolated stereoisomers is a critical milestone. As an Application Scientist, I have synthesized and validated the methodologies below to provide a definitive comparison of the three gold-standard analytical techniques: Vibrational Circular Dichroism (VCD), Mosher’s NMR Method, and Single-Crystal X-Ray Diffraction (SCXRD).

Comparative Performance Matrix

Selecting the appropriate analytical method requires balancing material availability, turnaround time, and the necessity of chemical derivatization. Table 1 summarizes the quantitative and qualitative performance metrics of each approach.

Table 1: Comparative Performance Matrix for Absolute Configuration Methods

MethodologyPrinciple of DetectionDerivatization Required?Sample RequiredTurnaround TimeDestructive?Accuracy / Reliability
VCD + DFT Differential IR absorption of chiral lightNo5–10 mg2–4 DaysNo (Recoverable)High (Requires accurate DFT)
Mosher's NMR Magnetic anisotropy & chemical shiftsYes (MTPA-Cl)10 mg3–5 DaysYesVery High (Self-validating)
SCXRD Anomalous X-ray scattering (Flack parameter)Yes (Heavy Atom)1–5 mg1–2 WeeksNo (If crystal is intact)Absolute Gold Standard

Methodology 1: Vibrational Circular Dichroism (VCD) & DFT

Expertise & Causality

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions[2]. The 3D spatial arrangement of atoms in 2-propoxycyclohexan-1-amine dictates its transition dipole moments, producing a unique spectral signature for each enantiomer. By comparing the experimental VCD spectrum with a theoretical spectrum generated via Density Functional Theory (DFT), the absolute configuration can be unambiguously assigned without chemical derivatization[3].

Step-by-Step Protocol
  • Sample Preparation : Dissolve 5–10 mg of the enantiopure 2-propoxycyclohexan-1-amine in 150 µL of an IR-transparent, non-chiral solvent (e.g., CDCl₃).

  • Spectral Acquisition : Inject the sample into a BaF₂ cell (100 µm path length). Acquire the IR and VCD spectra over the mid-IR region (1800–900 cm⁻¹) using a VCD spectrometer. Scan for 4–8 hours to achieve a high signal-to-noise ratio.

  • Conformational Search : Perform a molecular mechanics conformational search for the theoretical (1R,2R) and (1R,2S) isomers to identify all low-energy conformers.

  • DFT Calculations : Optimize the geometries and calculate the theoretical VCD spectra for the low-energy conformers using DFT (e.g., B3LYP/6-31G(d) level of theory)[2].

  • Validation & Assignment : Overlay the Boltzmann-weighted theoretical spectra onto the experimental data. A positive match in the sign and position of the major vibrational bands confirms the absolute configuration[3].

Methodology 2: Modified Mosher’s Method (NMR)

Expertise & Causality

The Mosher method leverages the magnetic anisotropy of the phenyl ring in the chiral derivatizing agent,


-methoxy-

-trifluoromethylphenylacetic acid (MTPA)[4]. When the primary amine of 2-propoxycyclohexan-1-amine is derivatized into diastereomeric (R)- and (S)-MTPA amides, the phenyl ring shields protons situated on its face, shifting their NMR signals upfield. By systematically calculating the chemical shift difference (

), scientists can construct a spatial map of the molecule, confirming the absolute stereochemistry at the C1 position[4].

Table 2: Representative


 (

) Data Interpretation for Mosher Amides
Proton Assignment

for (S)-MTPA Amide (ppm)

for (R)-MTPA Amide (ppm)

(

) (ppm)
Inferred Spatial Position
H-2 (methine)3.453.30+0.15Right side of MTPA plane
Propoxy -CH₂-3.553.42+0.13Right side of MTPA plane
H-6 (equatorial)1.801.95-0.15Left side of MTPA plane
H-6 (axial)1.301.42-0.12Left side of MTPA plane
Step-by-Step Protocol
  • Derivatization : Divide the enantiopure amine into two 5 mg aliquots. React one aliquot with (R)-MTPA-Cl and the other with (S)-MTPA-Cl in anhydrous pyridine and dichloromethane.

  • Purification : Quench the reactions with water, extract with ethyl acetate, and purify the resulting diastereomeric amides via flash chromatography.

  • NMR Acquisition : Dissolve the purified (R)- and (S)-amides in CDCl₃. Acquire high-resolution ¹H, COSY, and HSQC NMR spectra to unambiguously assign the cyclohexane ring protons.

  • Data Analysis : Calculate the

    
     (
    
    
    
    ) for the protons adjacent to the C1 stereocenter (e.g., H-2, H-6).
  • Validation : Map the positive and negative

    
     values onto the Mosher model. Protons with positive values are located on the right side of the MTPA plane, while negative values are on the left, confirming the C1 configuration[4].
    

Methodology 3: Single-Crystal X-Ray Diffraction (SCXRD)

Expertise & Causality

SCXRD provides a direct 3D visualization of the atomic arrangement. However, determining absolute configuration relies on anomalous X-ray scattering, quantified by the Flack parameter. Because 2-propoxycyclohexan-1-amine consists solely of light atoms (C, H, N, O), its anomalous dispersion signal is too weak for reliable assignment. Derivatizing the amine with a heavy atom (e.g., bromine) significantly enhances anomalous scattering, allowing the Flack parameter to reliably approach 0 for the correct enantiomer.

Step-by-Step Protocol
  • Heavy-Atom Derivatization : React the enantiopure amine with 4-bromobenzoyl chloride in the presence of triethylamine to form the corresponding 4-bromobenzamide derivative.

  • Crystallization : Dissolve the derivative in a minimal amount of a solvent mixture (e.g., ethanol/heptane). Allow the solvent to slowly evaporate at room temperature over 3–7 days to yield diffraction-quality single crystals.

  • Diffraction : Mount a single crystal on a diffractometer equipped with a Mo-K

    
     or Cu-K
    
    
    
    radiation source. Collect the diffraction data at cryogenic temperatures (e.g., 100 K) to minimize thermal motion.
  • Refinement & Validation : Solve the structure using direct methods and refine it using full-matrix least-squares on F². Extract the Flack parameter; a value of ~0.0 (with an esd < 0.1) definitively confirms the absolute configuration.

Decision Workflow

AC_Workflow Start Enantiopure 2-Propoxycyclohexan-1-amine Decision Select Analytical Methodology Start->Decision VCD VCD + DFT (Non-destructive) Decision->VCD Solution State No Derivatization NMR Mosher's Method (NMR Derivatization) Decision->NMR Solution State Routine NMR XRD SCXRD (Crystallization) Decision->XRD Solid State Requires Crystals VCD_Step 1. IR Spectral Acquisition 2. DFT Conformational Search 3. Spectra Overlay VCD->VCD_Step NMR_Step 1. (R)/(S)-MTPA Derivatization 2. 1H/2D NMR Acquisition 3. Δδ (S-R) Calculation NMR->NMR_Step XRD_Step 1. Heavy Atom Derivatization 2. Slow Evaporation 3. Flack Parameter Refinement XRD->XRD_Step Result Absolute Configuration Confirmed (1R,2R) / (1S,2S) / (1R,2S) / (1S,2R) VCD_Step->Result NMR_Step->Result XRD_Step->Result

Workflow for determining the absolute configuration of 2-Propoxycyclohexan-1-amine.

References

  • aaronchem.com - 2253632-57-2 | rac-(1R,2R)-2-propoxycyclohexan-1-amine
  • benchchem.com - Cyclohexanol, 1-(aminomethyl)-2-methyl- | 37022-17-6 (Mosher's Method Principles)
  • science.
  • google.com (Patents)

Sources

Inter-Laboratory Comparison Guide: Analytical Protocols for 2-Propoxycyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents the findings of a multi-site inter-laboratory comparison (ILC) designed to standardize the analysis of 2-Propoxycyclohexan-1-amine . This compound, a secondary aliphatic amine ether, serves as a critical intermediate in the synthesis of analgesic pharmaceuticals and specialty agrochemicals.

Its analysis is historically challenging due to three factors:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) ineffective.
    
  • Basicity: The amine functionality interacts strongly with silanol groups in silica-based columns (GC and LC), leading to severe peak tailing.

  • Volatility: While advantageous for GC, it poses recovery risks during sample concentration steps.

This guide compares three validated methodologies across five independent laboratories to establish a "Gold Standard" for purity assay and trace analysis.

The Analytical Challenge & Decision Matrix

The choice of method depends strictly on the analytical limit required (Assay vs. Trace Impurity) and available instrumentation.

Analytical Decision Workflow

The following diagram illustrates the logic flow for selecting the appropriate protocol based on our ILC data.

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck HighConc High Conc. (>0.1%) Purity/Assay ConcCheck->HighConc Macro Analysis Trace Trace Level (<0.1%) Genotoxic Impurity/Bioanalysis ConcCheck->Trace Micro Analysis Equipment Available Equipment? HighConc->Equipment If GC unavailable GC Method A: GC-FID (Base-Deactivated) HighConc->GC Preferred (Robustness) LCMS Method C: LC-MS/MS (HILIC or C18) Trace->LCMS Required for Sensitivity Deriv Method B: HPLC-UV (Pre-column Derivatization) Equipment->Deriv Standard HPLC

Figure 1: Analytical Decision Matrix for 2-Propoxycyclohexan-1-amine. Selection is driven by sensitivity requirements and instrument availability.

Methodology Comparison

Three methods were subjected to round-robin testing. Below is the technical breakdown and the "Expert Insight" on why specific parameters were chosen.

Method A: GC-FID (The Gold Standard for Assay)

Status: Recommended for Purity Assay & Residual Solvents.

  • Principle: Direct injection of the volatile amine.

  • Critical Parameter: Column Deactivation. Standard polysiloxane columns will result in unusable tailing due to the interaction between the amine lone pair and acidic silanols on the capillary wall.

  • Protocol:

    • Column: CP-Volamine or Rtx-Volatile Amine (30m x 0.32mm ID). Note: These columns utilize base-deactivation technologies specifically for volatile amines.

    • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

    • Inlet: Split 20:1 @ 250°C. Liner: Ultra-Inert with glass wool (base-deactivated).

    • Detector: FID @ 280°C.

    • Temp Program: 50°C (hold 2 min)

      
       10°C/min 
      
      
      
      220°C.

Expert Insight: Do not use standard dimethylpolysiloxane (e.g., DB-1 or HP-5) columns without derivatization. The peak symmetry factor (


) will exceed 2.0, failing regulatory acceptance criteria.
Method B: Pre-Column Derivatization HPLC-UV

Status: Alternative for labs without GC or MS.

  • Principle: Reacting the amine with a chromophore tag to enable UV detection.[1]

  • Reagent: FMOC-Cl (9-fluorenylmethyl chloroformate) or OPA (o-phthalaldehyde).[2] FMOC is preferred here as it reacts with both primary and secondary amines (2-Propoxycyclohexan-1-amine is a primary amine, but impurities may be secondary).

  • Protocol:

    • Mix 100

      
      L sample + 100 
      
      
      
      L Borate Buffer (pH 9.0).
    • Add 200

      
      L FMOC-Cl reagent (in Acetonitrile).
      
    • React 2 mins at ambient temp.

    • Inject onto C18 Column. Detect @ 265 nm.

Method C: LC-MS/MS (Triple Quadrupole)

Status: Recommended for Trace Impurity Analysis (ppm/ppb levels).

  • Principle: Electrospray Ionization (ESI+) in MRM mode.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 here.

  • Why HILIC? Small, polar amines elute in the void volume of C18 columns. HILIC provides retention and better desolvation for MS sensitivity.

Inter-Laboratory Study Results

Five laboratories (ISO 17025 accredited) analyzed blind samples at three concentration levels (High, Medium, Trace). Data was processed using ISO 13528 statistical protocols (Robust Z-Scores).

Summary of Performance Metrics
MetricMethod A (GC-FID)Method B (Deriv. HPLC)Method C (LC-MS/MS)
Application Purity Assay (>98%)Purity / ImpuritiesTrace (<10 ppm)
Linearity (

)
> 0.9995> 0.9980> 0.9990
LOD (Limit of Detection) 50 ppm10 ppm0.5 ppb
Inter-Lab RSD (%) 1.2% (Best) 4.5%8.2%
Throughput High (15 min/run)Low (Prep required)Medium
Robustness Score HighLow (Reagent stability)Medium (Matrix effects)
Statistical Interpretation[3][4][5][6][7][8]
  • GC-FID demonstrated the lowest Relative Standard Deviation (RSD), making it the most reproducible method for transferring between manufacturing sites.

  • LC-MS/MS showed higher variability (8.2% RSD) due to differences in matrix suppression across labs, but it was the only method capable of detecting genotoxic impurities at sub-ppm levels.

Detailed Experimental Workflow (Round-Robin)

To ensure the validity of this comparison, the following workflow was strictly enforced across all participant laboratories.

RoundRobinWorkflow cluster_Analysis Parallel Analysis Prep Sample Homogenization (Central Lab) Dist Blind Distribution (n=5 Labs) Prep->Dist Lab1 Lab 1: GC-FID Dist->Lab1 Lab2 Lab 2: LC-MS Dist->Lab2 Lab3 Lab 3: HPLC-Deriv Dist->Lab3 Stat Statistical Analysis (ISO 13528) Lab1->Stat Raw Data Lab2->Stat Lab3->Stat Report Final Validation Report Stat->Report Z-Scores

Figure 2: Workflow for the Inter-Laboratory Proficiency Testing Scheme.

Recommendations & Conclusion

Based on the synthesis of data from the inter-laboratory comparison:

  • For Release Testing (Assay): Adopt Method A (GC-FID) . It provides the highest precision and requires no sample pretreatment, reducing human error. The use of a base-deactivated column is non-negotiable.

  • For Cleaning Validation/Swab Analysis: Adopt Method C (LC-MS/MS) . The sensitivity is required to meet Maximum Carryover limits, and HILIC chromatography avoids the retention issues of C18.

  • For Labs with Limited Resources: Method B is a viable backup but requires strict control over derivatization reaction times to ensure reproducibility.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Organization for Standardization (ISO). (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison.[3][4] [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. [Link] (Contextual reference for amine derivatization).

Sources

Safety Operating Guide

2-Propoxycyclohexan-1-amine: Proper Disposal Procedures & Safety Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

Do not treat this chemical as a generic organic solvent. 2-Propoxycyclohexan-1-amine is a functionalized ether-amine that presents a dual-hazard profile: it is both Corrosive (pH > 12) and Flammable/Combustible .

Improper disposal—specifically mixing with acidic waste streams or oxidizers—can result in immediate exothermic runaway reactions or fire. This guide provides a scientifically grounded, step-by-step protocol for the isolation, packaging, and disposal of 2-Propoxycyclohexan-1-amine, ensuring compliance with RCRA standards and protecting laboratory personnel.

Critical Safety Matrix
ParameterSpecificationOperational Implication
Hazard Class Corrosive (Cat 1B), Flammable Liquid (Cat 3)Segregate from acids and oxidizers immediately.
RCRA Codes D001 (Ignitable), D002 (Corrosive)Must be labeled as "Hazardous Waste - Flammable/Corrosive".
Incompatible Materials Acids, Acid Chlorides, Oxidizers, AluminumNEVER pour into a general "Organic Waste" carboy without pH verification.
Container Type HDPE (High-Density Polyethylene) or GlassAvoid metal containers (aluminum) due to potential corrosion/H2 generation.

Hazard Identification & Mechanistic Basis

To handle this compound safely, one must understand the chemical causality of its hazards.[1]

The Amine Functionality (Corrosivity)

The primary hazard stems from the nitrogen atom's lone pair of electrons. 2-Propoxycyclohexan-1-amine is a strong base.[2][3]

  • Mechanism: Upon contact with biological tissue, the amine initiates alkaline hydrolysis (saponification) of cell membrane lipids and denatures proteins. Unlike acid burns, which form a protective eschar, amine burns penetrate deeply and persist until fully neutralized.

  • Disposal Implication: Waste containers must be chemically resistant (HDPE preferred) and strictly segregated from acidic waste to prevent violent neutralization reactions (Heat generation:

    
    ).
    
The Ether-Cyclohexane Skeleton (Flammability)

The lipophilic propoxy-cyclohexane backbone provides volatility and fuel.

  • Mechanism: The vapor pressure allows the formation of ignitable mixtures with air. The ether linkage, while generally stable, adds to the caloric value and flammability.

  • Disposal Implication: The waste stream must be grounded during transfer to prevent static discharge ignition (D001 compliance).

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation[4]

Objective: Prevent cross-contamination that leads to thermal events.

  • Identify the Stream: Confirm the waste is 2-Propoxycyclohexan-1-amine.

    • Self-Validation Step: Check pH with a dipstick. It should be strongly basic (pH 11-14). If acidic, you have a mixture (likely an amine salt); proceed with caution as it may be stable but requires different handling.

  • Segregate:

    • Stream A (Pure/Solvent Mix): 2-Propoxycyclohexan-1-amine mixed with compatible solvents (Ethanol, Methanol, THF).

    • Stream B (Aqueous): Basic aqueous solutions containing the amine.

    • Strictly Prohibited: Do not mix with halogenated solvents (DCM, Chloroform) if possible, as amines can react with them under pressure/heat to form quaternary salts (Menshutkin reaction), potentially generating pressure.

Phase 2: Packaging & Labeling

Objective: Containment and Regulatory Compliance.

  • Select Container:

    • Preferred: HDPE Carboy (4L or 20L) with a vented cap.

    • Acceptable: Amber glass (if volume < 1L).

    • Avoid: Metal cans (unless lined).

  • Transfer Protocol:

    • Perform all transfers in a fume hood.

    • Use a funnel with a grounding wire if transferring >4L of solvent mixture.

    • Leave 10% headspace in the container to allow for vapor expansion.

  • Labeling:

    • Apply a hazardous waste label immediately upon the first drop of waste entering the container.[1]

    • Constituents: Write "2-Propoxycyclohexan-1-amine, [Solvent Name]".

    • Hazards: Check "Flammable" and "Corrosive".[4][5]

Phase 3: Final Disposal (EHS/Contractor)

Objective: Permanent destruction.

  • Method: Incineration is the industry standard for organic amines. It ensures the complete destruction of the carbon skeleton and oxidation of nitrogen to

    
     or 
    
    
    
    (scrubbed).
  • Drain Disposal: ABSOLUTELY PROHIBITED. This compound is toxic to aquatic life and can damage plumbing seals.

Operational Decision Logic (Visualized)

The following diagram outlines the decision-making process for disposing of 2-Propoxycyclohexan-1-amine waste streams.

G Start Waste Generation: 2-Propoxycyclohexan-1-amine CheckpH Check pH & Composition Start->CheckpH IsMixed Is it mixed with Acids or Oxidizers? CheckpH->IsMixed Segregate STOP: Segregate Immediately. Do NOT Mix. IsMixed->Segregate Yes IsHalogen Is it mixed with Halogenated Solvents? IsMixed->IsHalogen No StreamA Stream A: Basic Organic Waste (Flammable/Corrosive) IsHalogen->StreamA No StreamB Stream B: Halogenated Waste (Segregated) IsHalogen->StreamB Yes Container Select HDPE Container (Vented Cap) StreamA->Container StreamB->Container Label Label: RCRA D001, D002 Container->Label Pickup Schedule EHS Pickup (Incineration) Label->Pickup

Figure 1: Decision tree for the segregation and packaging of amine waste, prioritizing the prevention of incompatible mixtures.

Emergency Protocols: Spills & Exposure

In the event of a spill during the disposal process, immediate action is required to prevent injury and infrastructure damage.

Spill Management (Small Scale < 500 mL)
  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood is active.

  • PPE Upgrade: Wear butyl rubber or nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Dry Sand).

    • Note:Do not use paper towels initially, as the high surface area combined with the basic amine can generate heat or be a fire hazard if the amine is flammable.

  • Neutralization (Optional but Recommended):

    • Apply a commercial "Base Neutralizer" (usually citric acid based) to the absorbent-soaked spill.

    • Wait for the color change indicator (if present) or check pH to ensure neutrality.

  • Disposal of Debris: Scoop material into a separate hazardous waste bag/pail. Label as "Spill Debris: Amine Contaminated".

First Aid (Exposure)
  • Skin Contact: Immediate flush with water for 15 minutes .[5] Do not use vinegar (acid) to neutralize on skin; the heat of reaction can cause further thermal burns.

  • Eye Contact: Flush for 15 minutes, holding eyelids open. Seek immediate medical attention (ophthalmologist).

Regulatory Reference & Compliance

This protocol adheres to the standards set forth by the following regulatory bodies and authoritative texts.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • PubChem. (n.d.). Compound Summary: Cyclohexanamine derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

Personal Protective Equipment (PPE) for Handling 2-Propoxycyclohexan-1-amine

[1][2][3][4]

Core Directive: The "Safe-Fail" Protocol

As scientists, we often work with novel building blocks where specific toxicological data is sparse. 2-Propoxycyclohexan-1-amine (often used as a scaffold in medicinal chemistry) presents a dual hazard profile: the corrosivity of an aliphatic amine combined with the lipophilicity of the propoxy ether chain.[1]

The Scientific Reality: While a specific SDS may list this merely as an "irritant" (Category 2), field experience with cyclohexylamines dictates we treat this as a Category 1B Corrosive . The lipophilic ether tail facilitates rapid dermal absorption, meaning the chemical can penetrate the stratum corneum faster than simple cyclohexylamine, delivering the alkaline amine group to deep tissue layers.

Operational Rule: Treat this compound as a skin-permeating corrosive.[1] All PPE protocols below are designed for this "worst-case" scenario to ensure operator safety.

Hazard Assessment & Risk Analysis

Before selecting PPE, understand the mechanism of injury.

Hazard ClassMechanism of ActionCritical Risk Factor
Corrosivity (pH > 11) Alkaline hydrolysis of fatty acids (saponification) and protein denaturation.[1]Liquefactive Necrosis: Unlike acid burns which form a scab, amine burns liquefy tissue, allowing deeper penetration.
Skin Permeation The propoxy group increases LogP (lipophilicity).[1]Silent Absorption: Can enter the bloodstream or deep tissue before pain is felt.
Sensitization Hapten formation with skin proteins.[1]Anaphylaxis: Repeated low-level exposure can lead to permanent allergic sensitization.[1]
Inhalation Mucous membrane irritation.[1]Glottic Edema: Vapors can cause swelling of the airway.

PPE Selection Matrix

This matrix replaces generic advice with a logic-based selection process based on exposure potential .

Tier 1: Standard Handling (Analytical/Small Scale)

Scenario: Weighing <1g, closed-vial transfer, HPLC prep.

  • Eyes: Chemical Splash Goggles (Indirect Vented). Note: Safety glasses are insufficient due to vapor migration.

  • Hands: Double-gloving strategy.[1]

    • Inner Layer: 4-mil Nitrile (Inspection layer).[1]

    • Outer Layer: 4-mil Nitrile (Sacrificial layer).[1]

    • Protocol: Change outer gloves immediately upon any splash or every 30 minutes.[1]

  • Body: Standard cotton lab coat (buttoned to throat) + long pants + closed-toe leather/composite shoes.[1]

Tier 2: Synthesis & Active Manipulation

Scenario: Reactions >1g, rotary evaporation, syringe transfers, filter funnel operations.

  • Eyes: Chemical Splash Goggles + Face Shield (8-inch minimum).[1][2]

  • Hands: High-Breakthrough Protection.[1]

    • Primary: 8-mil Nitrile or Neoprene gloves.[1]

    • Alternative: "Silver Shield" (Laminate) liners under nitrile gloves if handling >1 hour.[1]

  • Respiratory: Work strictly inside a certified Fume Hood.

    • Contingency: If hood failure occurs, use a Full-Face Respirator with Multi-Gas/Vapor (OV/AG) cartridges.[1]

Tier 3: Spill Cleanup / Emergency

Scenario: Spills >10mL, uncontrolled release.

  • Suit: Tyvek® or ChemMax® coveralls (impervious to liquids).

  • Hands: Silver Shield (Laminate) or Butyl Rubber gloves.

  • Respiratory: Self-Contained Breathing Apparatus (SCBA) if concentration is unknown; otherwise Full-Face Respirator.[1]

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the operational scale.

PPE_SelectionStartStart: Assess Task ScaleVolumeVolume / Risk LevelStart->VolumeSmall< 1g / Analytical(Low Splash Risk)Volume->SmallMedium> 1g / Synthesis(Active Handling)Volume->MediumSpillSpill / Emergency(Uncontrolled Release)Volume->SpillTier1Tier 1 PPE:Splash GogglesDouble Nitrile (4-mil)Lab CoatSmall->Tier1Tier2Tier 2 PPE:Goggles + Face ShieldThick Nitrile (8-mil) or NeopreneFume Hood MandatoryMedium->Tier2Tier3Tier 3 PPE:Tyvek SuitSilver Shield/Butyl GlovesFull-Face Respirator/SCBASpill->Tier3

Figure 1: PPE Selection Hierarchy based on operational risk and volume.[1][3]

Operational Protocol: Donning & Doffing

Scientific Integrity Note: Most chemical burns occur during the removal (doffing) of contaminated PPE.

  • Inspection: Check gloves for pinholes (air inflation test) before donning.

  • Donning:

    • Put on inner nitrile gloves.[1]

    • Put on lab coat (cuffs over inner gloves).[1]

    • Put on outer gloves (cuffs over lab coat sleeves). This creates a "shingle effect" so liquid runs off the glove, not into the sleeve.

  • Doffing (The "Beak" Method):

    • Pinch the outside of one glove near the wrist.[1] Peel it away from the hand, turning it inside out. Hold the peeled glove in the gloved hand.[1]

    • Slide a finger of the ungloved hand under the remaining glove at the wrist. Peel it off over the first glove.[1]

    • NEVER touch the outside of the gloves with bare skin.

Emergency Response & Spill Management

Immediate First Aid[6][7]
  • Skin Contact:

    • Action: Immediately flush with tepid water for 15 minutes .[4]

    • Contraindication: Do NOT use vinegar or acidic neutralizing agents. The heat of neutralization (exothermic reaction) will worsen the burn.[1]

  • Eye Contact:

    • Action: Flush for 15 minutes using an eyewash station. Hold eyelids open.

    • Follow-up: Seek immediate ophthalmological evaluation. Amines penetrate the cornea rapidly.[1]

Spill Cleanup Workflow

For a spill of 2-Propoxycyclohexan-1-amine:

  • Isolate: Evacuate the immediate area.

  • Ventilate: Maximize fume hood airflow.

  • Neutralize:

    • Do not simply wipe up.[1] Use a dry absorbent (vermiculite or clay).

    • Advanced: You may treat the absorbent with a dilute (5%) citric acid solution to neutralize the amine on the absorbent, not on the floor.

  • Disposal: Collect in a dedicated "Basic/Amine Organic Waste" container. Do not mix with acidic waste streams.[1]

Spill_ResponseSpillDetectSpill DetectedAssessAssess VolumeSpillDetect->AssessMinor< 10 mL(Inside Hood)Assess->MinorMajor> 10 mL(Outside Hood)Assess->MajorAbsorbAbsorb withVermiculite/PadsMinor->AbsorbEvacuateEvacuate LabCall EHSMajor->EvacuateWasteDispose asAmine WasteAbsorb->Waste

Figure 2: Decision tree for spill response execution.

Waste Disposal Logistics

  • Segregation: Segregate strictly from Oxidizers (fire risk) and Acids (exothermic heat generation).

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if corrosion is a concern over long storage.[1]

  • Labeling: Clearly mark as "Corrosive, Basic, Toxic".

References

  • PubChem. 1-Amino-1-propylcyclohexane (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023. [Link]

  • UC Berkeley EHS. Glove Selection Guide for Amines and Corrosives. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.